molecular formula C11H15N B1330008 3-Phenylpiperidine CAS No. 3973-62-4

3-Phenylpiperidine

Cat. No.: B1330008
CAS No.: 3973-62-4
M. Wt: 161.24 g/mol
InChI Key: NZYBILDYPCVNMU-UHFFFAOYSA-N
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Description

3-Phenylpiperidine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpiperidine
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InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZYBILDYPCVNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30871048
Record name 3-Phenylpiperidine
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Molecular Weight

161.24 g/mol
Source PubChem
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CAS No.

3973-62-4
Record name 3-Phenylpiperidine
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Record name 3-Phenylpiperidine
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Record name 3-Phenylpiperidine
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Record name 3-phenylpiperidine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpiperidine: Structure, Properties, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpiperidine is a heterocyclic amine featuring a phenyl group attached to the third position of a piperidine ring. Structurally, it is a cyclized phenethylamine and serves as a crucial scaffold in medicinal chemistry.[1] While the pharmacology of the parent compound is not extensively documented, its derivatives are of significant interest, exhibiting a range of activities targeting the central nervous system.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characterization of this compound. It further explores the pharmacology of its key derivatives, OSU-6162 and 3-PPP, highlighting their mechanisms of action through detailed signaling pathways and experimental data.

Core Structure and Properties

This compound is an organic compound with the molecular formula C₁₁H₁₅N. It can be conceptualized as a β-phenethylamine molecule wherein a propyl group connects the amine to the β-carbon, forming the piperidine ring.[2] First described in the scientific literature in 1933, it serves as a valuable building block for more complex molecules.[2]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid or a solid, depending on purity and ambient temperature.[3] Its key physical and chemical identifiers are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₅N[4]
Molar Mass 161.24 g/mol [4]
CAS Number 3973-62-4[4]
IUPAC Name This compound[4]
Appearance Colorless to almost clear liquid/solid[3]
Boiling Point 121°C (at 9 mmHg)[3]
Melting Point 142-143°C (hydrochloride salt)[3]
Density 0.967 g/cm³[3]
Refractive Index 1.5256[3]
pKa 10.01 ± 0.10 (Predicted)[3]
Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: A proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. An experimental spectrum in DMSO-d₆ shows a multiplet for the five phenyl protons between δ 7.16-7.30 ppm and a series of multiplets for the eleven piperidine protons between δ 1.35-3.13 ppm.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the phenyl carbons (four signals due to symmetry) and the five carbons of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching for the secondary amine, C-H stretching for both aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Mass Spectrometry (MS): In an electron ionization mass spectrum (EI-MS), this compound (m/z = 161) would exhibit a prominent molecular ion peak. The fragmentation pattern is dominated by α-cleavage adjacent to the nitrogen atom, leading to the loss of substituents and the formation of stable iminium ions.[4] Ring fission of the piperidine moiety also contributes to the fragmentation pattern.

Synthesis of this compound

Several synthetic routes to this compound have been established. Two common methods are detailed below.

Method 1: Catalytic Hydrogenation of N-Benzyl-3-Phenylpiperidine

This method involves the debenzylation of a protected precursor via catalytic hydrogenation.

cluster_workflow Synthesis Workflow: Catalytic Hydrogenation A N-Benzyl-3-Phenylpiperidine B Hydrogenolysis A->B H₂, Pd/C Ethanol, Acetic Acid 60°C, 12h C This compound B->C Workup & Purification

Synthesis via Catalytic Hydrogenation.

Experimental Protocol:

  • Reaction Setup: In a reaction flask, combine N-benzyl-3-phenylpiperidine (1.0 eq), 10% Palladium on carbon (Pd/C, ~20% by weight), anhydrous ethanol, and a small amount of glacial acetic acid.[3]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm). Heat the reaction mixture to 60°C.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (approx. 12 hours).[3]

  • Workup: Cool the reaction mixture and filter it to remove the palladium catalyst. Concentrate the filtrate by rotary evaporation.[3]

  • Extraction: Dissolve the residue in water and extract multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield this compound. A typical yield is around 89%.[3]

Method 2: Grignard Reaction and Cyclization

A more general and versatile synthesis starts from an N-protected 3-piperidone.

cluster_workflow Synthesis Workflow: Grignard Route A N-Protected-3-Piperidone B Grignard Reaction A->B Phenylmagnesium bromide C N-Protected-3-hydroxy- This compound B->C D Elimination C->D Acid catalyst E N-Protected-3-phenyl- 1,2,5,6-tetrahydropyridine D->E F Hydrogenation E->F H₂, Catalyst (e.g., Pd/C) G N-Protected-3-phenylpiperidine F->G H Deprotection G->H Appropriate conditions (e.g., acid) I This compound H->I

General Synthesis via Grignard Reaction.

Experimental Protocol (Generalized):

  • Grignard Reaction: Treat an N-protected-3-piperidone (e.g., N-Boc-3-piperidone) with a phenyl Grignard reagent, such as phenylmagnesium bromide, in an appropriate ether solvent (e.g., THF, diethyl ether).[5] This forms the tertiary alcohol intermediate.

  • Elimination: Subject the resulting N-protected-3-hydroxy-3-phenylpiperidine to acidic conditions to induce dehydration, yielding the corresponding tetrahydropyridine derivative.[5]

  • Hydrogenation: Reduce the double bond of the tetrahydropyridine intermediate via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford N-protected-3-phenylpiperidine.[5]

  • Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., strong acid for a Boc group) to yield the final product, this compound.[5]

Pharmacology of this compound Derivatives

This compound is the parent compound for several pharmacologically active molecules, including the dopamine stabilizer OSU-6162 and the sigma receptor agonist 3-PPP.[2]

OSU-6162: A Dopamine Stabilizer

(-)-OSU-6162 acts as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₂A receptors.[6] This dual action allows it to function as a "dopamine stabilizer," meaning it can inhibit dopamine signaling in hyperdopaminergic states and stimulate it in hypodopaminergic states.[7] It has shown potential in animal models for treating conditions like Parkinson's disease and schizophrenia.[6]

DerivativeTarget(s)Affinity / PotencyActivityReference(s)
(-)-OSU-6162 Dopamine D₂ ReceptorKᵢ = 447 nMLow intrinsic activity partial agonist[7][8]
Serotonin 5-HT₂A Receptor-Medium intrinsic activity partial agonist[6]

Mechanism of Action at Dopamine D₂ Autoreceptors: Dopamine D₂ autoreceptors are presynaptic G-protein coupled receptors (GPCRs) that regulate the synthesis and release of dopamine. They are coupled to the Gαi/o subunit.

  • Activation: When activated by dopamine or a partial agonist like OSU-6162, the Gαi/o protein is activated.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The liberated Gβγ subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing K⁺ efflux and hyperpolarization of the presynaptic terminal. It also inhibits N- and P/Q-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx.

  • Reduced Dopamine Release: The combined effect of hyperpolarization and reduced calcium influx significantly decreases the probability of dopamine-containing vesicle fusion and release into the synapse.

cluster_pathway Dopamine D₂ Autoreceptor Signaling Pathway DA Dopamine / OSU-6162 D2R D₂ Autoreceptor DA->D2R G Gαi/oβγ D2R->G AC Adenylyl Cyclase G->AC Gαi GIRK GIRK Channel G->GIRK Gβγ VGCC VGCC G->VGCC Gβγ cAMP cAMP AC->cAMP ATP ATP ATP->AC K_out K⁺ Efflux (Hyperpolarization) GIRK->K_out Ca_in Ca²⁺ Influx VGCC->Ca_in Release Dopamine Release K_out->Release Ca_in->Release

Signaling cascade of the presynaptic D₂ dopamine autoreceptor.
3-PPP: A Sigma Receptor Ligand

3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a well-characterized ligand for sigma (σ) receptors.[9] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a wide range of cellular functions and are targets for various psychoactive drugs.[10] 3-PPP binds to both high and low-affinity states of the sigma receptor, and its binding is modulated by GTP, suggesting an interaction with G-proteins.[9]

DerivativeTarget(s)Affinity / PotencyActivityReference(s)
(+)-3-PPP Sigma (σ) ReceptorK_H = 1.3 - 7.5 nM (high affinity)K_L = 84 - 500 nM (low affinity)Agonist-like[9]

The enantiomers of 3-PPP exhibit different activities, with the (+)-enantiomer acting as a weak agonist and the (-)-enantiomer as an antagonist at D₂ receptors.[2] Its primary utility has been as a research tool to explore the function and modulation of sigma receptors.[10][11]

Conclusion

This compound is a foundational structure in the development of centrally acting therapeutic agents. Its straightforward synthesis and versatile chemical nature allow for the creation of a diverse library of derivatives. The pharmacological profiles of its derivatives, such as the dopamine-stabilizing effects of OSU-6162 and the sigma-receptor activity of 3-PPP, underscore the therapeutic potential held within the this compound scaffold. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds in drug discovery and development.

References

The 3-Phenylpiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and a lipophilic phenyl group, provide a versatile framework for designing ligands that target a diverse range of biological entities, most notably G-protein coupled receptors (GPCRs) within the central nervous system (CNS). This guide delves into the synthesis, key derivatives, and extensive therapeutic applications of the this compound core, with a focus on its interactions with dopamine, opioid, and sigma receptors.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes, often tailored to introduce specific stereochemistry and substitutions. A common strategy involves the use of N-protected 3-piperidone as a starting material. The synthesis of chiral this compound, a key intermediate for the PARP inhibitor Niraparib, highlights a sophisticated approach.[1][2][3]

General Synthetic Workflow for Chiral this compound

A representative synthetic workflow for obtaining chiral this compound is outlined below. This multi-step process often involves a Grignard reaction, elimination, hydrogenation, and chiral resolution.

G A N-Protected 3-Piperidone B Grignard Reaction (+ Phenylmagnesium Bromide) A->B 1 C Tertiary Alcohol Intermediate B->C D Elimination Reaction (Dehydration) C->D 2 E N-Protected Tetrahydropyridine D->E F Asymmetric Hydrogenation E->F 3 G N-Protected Chiral this compound F->G H Deprotection G->H 4 I Chiral this compound H->I

A generalized synthetic scheme for chiral this compound.

Medicinal Chemistry Applications

The this compound scaffold is a key pharmacophore in drugs targeting various CNS disorders. Its derivatives have shown significant activity as dopamine receptor modulators, opioid receptor agonists and antagonists, and sigma receptor ligands.

Dopamine Receptor Ligands

Derivatives of this compound have been extensively explored as ligands for dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications. The 3-(3-hydroxyphenyl)piperidine moiety has been identified as crucial for high potency and selectivity for dopamine autoreceptors.[4]

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Ligand This compound Agonist Ligand->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylation

Simplified signaling pathway of the Dopamine D2 receptor.

The following table summarizes the binding affinities (Ki, nM) of selected this compound derivatives for dopamine D2 and D3 receptors.

CompoundD2 Ki (nM)D3 Ki (nM)D3 vs D2 Selectivity
3a349-752296-14131.0-7.5
6a~500-fold selective for D3~500-fold selective for D3~500
LS-3-134>150-fold selective for D30.17>150
WW-III-55>800-fold selective for D3~20>800

Data compiled from multiple sources.[5][6]

Opioid Receptor Ligands

The phenylpiperidine scaffold is a well-established core structure for opioid receptor ligands, including potent analgesics like fentanyl.[7][8] The orientation of the phenyl group and substitutions on the piperidine ring are critical for affinity and activity at mu (μ), delta (δ), and kappa (κ) opioid receptors.

The μ-opioid receptor, a GPCR, is the primary target for many opioid analgesics. Its activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in reduced neuronal excitability and analgesia.

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux Ligand This compound Agonist Ligand->MOR ATP ATP ATP->AC Analgesia Analgesia Ca_ion->Analgesia Reduced Neurotransmitter Release K_ion->Analgesia Hyperpolarization

Key signaling events following mu-opioid receptor activation.

The binding affinities of representative phenylpiperidine-containing opioid ligands are presented below.

CompoundMu (μ) Ki (nM)Delta (δ) Ki (nM)Kappa (κ) Ki (nM)
FentanylHigh AffinityLower AffinityLower Affinity
AT-076NanomolarNanomolarNanomolar
JDTicSignificant AffinitySignificant AffinitySignificant Affinity

Data is qualitative or derived from specific studies and may not represent a direct comparison.[7][8][9]

Sigma Receptor Ligands

Certain this compound derivatives have demonstrated high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and are targets for the treatment of pain and neurodegenerative diseases.

The following table shows the binding affinities of a series of N-(3-phenylpropyl)-N'-benzylpiperazines for sigma-1 and sigma-2 receptors.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Compound 13.2105.633
Compound 224120050
Compound 38.9231.426
Haloperidol (Reference)2.5--

Data adapted from a study on piperazine-based sigma receptor ligands.[10][11]

Experimental Protocols

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compound solutions at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • For total binding wells, omit the test compound.

  • For non-specific binding wells, add 10 µM haloperidol.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Acetic Acid-Induced Writhing Test for Analgesia

Objective: To evaluate the peripheral analgesic activity of a test compound in mice.

Materials:

  • Male Swiss albino mice (20-25 g).

  • 0.6% acetic acid solution in saline.

  • Test compound at various doses.

  • Standard analgesic drug (e.g., diclofenac sodium).

  • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

  • Observation chambers.

Procedure:

  • Divide the mice into groups (vehicle control, standard drug, and test compound groups).

  • Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral or intraperitoneal injection.

  • After a set pre-treatment time (e.g., 30 minutes), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 10-20 minutes).[12][13][14][15][16]

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective ligands for a range of important CNS targets. The extensive research into its derivatives has yielded crucial insights into the structure-activity relationships governing interactions with dopamine, opioid, and sigma receptors, paving the way for the design of novel therapeutics for neurological and psychiatric disorders, as well as pain management. The synthetic strategies and experimental protocols outlined in this guide provide a foundational understanding for researchers aiming to explore and expand the therapeutic potential of this remarkable scaffold.

References

The Pharmacology of 3-Phenylpiperidine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core of a diverse range of pharmacologically active compounds. Unlike its more extensively studied regioisomer, the 4-phenylpiperidine structure which is characteristic of potent opioid analgesics like fentanyl and pethidine, the this compound framework offers a distinct pharmacological profile.[1][2][3] Derivatives of this compound have demonstrated activity across a spectrum of central nervous system (CNS) targets, including dopamine receptors, sigma receptors, and opioid receptors, leading to their investigation as potential antipsychotics, psychedelics, and analgesics.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound and its derivatives, with a focus on their structure-activity relationships, mechanisms of action, and the experimental methodologies used in their evaluation.

Core Structure and Derivatives

The foundational structure of this compound consists of a piperidine ring with a phenyl group attached at the 3-position. This arrangement provides a versatile template for chemical modification, allowing for the exploration of a wide range of pharmacological activities. Key derivatives include compounds like the selective dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and the atypical antipsychotic OSU-6162.[1][4]

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound derivatives are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), which are integral to numerous signaling cascades within the CNS.[5][6][7][8][9][10][11][12][13]

Dopamine Receptor Modulation

Many this compound derivatives exhibit significant affinity for dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4 receptors).[5][6][10][11][13] These receptors are coupled to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][10][11] This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release.

Dopamine_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound Derivative This compound Derivative MOR Mu-Opioid Receptor This compound Derivative->MOR Binds to Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits K_channel K+ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Decreases Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Reduces K_channel->MOR Hyperpolarization Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR SAR->Hit_to_Lead Iterative Optimization ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET ADMET->SAR In_Vivo In Vivo Efficacy & Safety ADMET->In_Vivo In_Vivo->ADMET Candidate Candidate Selection In_Vivo->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

3-Phenylpiperidine mechanism of action in CNS disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 3-Phenylpiperidine in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of centrally acting agents. These compounds have garnered significant interest for their therapeutic potential in a variety of central nervous system (CNS) disorders, including psychosis, Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD). The pharmacological complexity of this compound derivatives arises from their ability to interact with multiple molecular targets within the CNS, often with high affinity and stereoselectivity. This technical guide provides a comprehensive overview of the primary mechanisms of action of this compound derivatives, focusing on their interactions with dopamine autoreceptors, sigma receptors, and monoamine transporters. We present quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this important class of compounds.

Core Mechanisms of Action

The therapeutic effects of this compound derivatives in CNS disorders are primarily attributed to their modulation of several key protein targets. The main mechanisms of action include:

  • Dopamine D2 Autoreceptor Partial Agonism: Many this compound derivatives, such as preclamol and OSU-6162, act as partial agonists at presynaptic dopamine D2 autoreceptors. This "dopamine stabilizing" effect allows them to attenuate dopamine neurotransmission in hyperdopaminergic states and enhance it in hypodopaminergic conditions.

  • Sigma (σ) Receptor Modulation: The this compound derivative 3-PPP is a well-characterized sigma receptor ligand.[1] Sigma-1 receptors, in particular, are intracellular chaperones that modulate a variety of signaling pathways and are implicated in neuroprotection and neuroplasticity.[2][3]

  • Monoamine Transporter Inhibition: Certain phenylpiperidine derivatives, including some related to methylphenidate, can inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), thereby increasing the synaptic concentrations of these neurotransmitters.

  • NMDA Receptor Antagonism: Some phenylpiperidine compounds exhibit antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a mechanism relevant to neuroprotection and the treatment of excitotoxicity-related disorders.[4][5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of representative this compound derivatives at their primary molecular targets.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities (Ki, nM)

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)RadioligandTissue/Cell LineReference
(-)-Preclamol ((-)-3-PPP)Moderate AffinityModerate Affinity[3H]SpiperoneRat Brain
OSU-6162900-[3H]SpiperoneCHO cells[2]
(+)-OSU-6162Lower Affinity than (-) enantiomer---[6]
(-)-OSU-6162Higher Affinity than (+) enantiomer---[6]

Note: Specific Ki values for preclamol are variably reported in the literature, hence the qualitative description. Further targeted studies are often required for precise, comparative values under standardized conditions.

Table 2: Functional Activity of this compound Derivatives at Dopamine D2 Receptors

CompoundAssayIntrinsic ActivityReference
(-)-PreclamolVarious functional assaysPartial Agonist[7]
OSU-6162[35S]GTPγS BindingLow Efficacy Partial Agonist[8]
(-)-OSU-6162[35S]GTPγS Binding54.3% (relative to dopamine)[8]

Table 3: Sigma-1 and Sigma-2 Receptor Binding Affinities (Ki, nM)

CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)RadioligandTissue SourceReference
(+)-3-PPPHigh AffinityLower Affinity--INVALID-LINK---PentazocineGuinea Pig Brain[1]
Haloperidol1-10High Affinity--INVALID-LINK---Pentazocine-[9]

Note: Haloperidol, a butyrophenone with a 4-phenylpiperidine moiety, is included for comparison as a high-affinity sigma ligand.

Table 4: Monoamine Transporter Inhibition (IC50/Ki, nM)

CompoundDATNETSERTAssay TypeReference
dl-threo-MethylphenidateHigh AffinityHigh AffinityLow AffinityRadioligand Binding[10]
3,4-Dichloromethylphenidate0.070 µM (Ki)0.50 µM (Ki)-Radioligand Binding[11]
Ibogaine6760 (IC50)3670 (IC50)2980 (IC50)Cell-based fluorometry[6]
Noribogaine--280 (IC50)Cell-based fluorometry[6]

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenate.

  • Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 receptor antagonist.

  • Test Compound: this compound derivative of interest, dissolved in a suitable solvent.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes or tissue homogenate and determine the protein concentration.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either vehicle, non-specific binding control, or varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay for D2 Autoreceptor Activation

This assay measures the functional activation of Gi/o-coupled receptors, such as the dopamine D2 autoreceptor, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.[12]

Materials:

  • Cell Membranes: From cells expressing the dopamine D2 receptor.

  • [35S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP: To ensure the G proteins are in their inactive state at the start of the assay.

  • Test Compound: this compound derivative (agonist).

  • Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

  • Pre-incubate cell membranes with GDP on ice.

  • In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and either vehicle, non-specific binding control, or varying concentrations of the test compound.

  • Add the pre-incubated cell membranes to initiate the reaction.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound radioactivity by liquid scintillation counting.

  • Determine the EC50 and Emax values of the test compound by non-linear regression analysis of the dose-response curve.

Monoamine Transporter Uptake Assay

This protocol describes a method to measure the inhibition of dopamine, norepinephrine, or serotonin uptake into synaptosomes or cells expressing the respective transporters.[13]

Materials:

  • Synaptosomes or Cells: Rat striatal synaptosomes for DAT, or HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled Substrate: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Test Compound: this compound derivative of interest.

  • Uptake Inhibitor Control: A known potent inhibitor for the specific transporter (e.g., GBR 12909 for DAT).

Procedure:

  • Pre-incubate the synaptosomes or cells with the test compound or vehicle at 37°C for a short period.

  • Initiate the uptake by adding the radiolabeled substrate.

  • Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Quantify the radioactivity retained by the filters using liquid scintillation counting.

  • Determine the IC50 value of the test compound for the inhibition of neurotransmitter uptake.

Signaling Pathways and Visualizations

Dopamine D2 Autoreceptor Signaling

Dopamine D2 autoreceptors are Gi/o-coupled receptors. Their activation by partial agonists like certain this compound derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). D2 autoreceptor activation can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. Furthermore, D2 receptor signaling can modulate the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.[14][15][16]

D2_Autoreceptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R D2 Autoreceptor This compound->D2R Binds to G_protein Gαi/o-βγ D2R->G_protein Activates PI3K PI3K D2R->PI3K Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Reduced_DA_synthesis_release Reduced Dopamine Synthesis & Release PKA->Reduced_DA_synthesis_release Leads to Hyperpolarization Hyperpolarization & Reduced Excitability GIRK->Hyperpolarization Causes Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes

Caption: Dopamine D2 autoreceptor signaling cascade initiated by a this compound derivative.

Sigma-1 Receptor Signaling

Sigma-1 receptors are ligand-operated molecular chaperones located at the endoplasmic reticulum-mitochondrion interface.[17] Upon activation by an agonist, the sigma-1 receptor can translocate and interact with various client proteins, including ion channels and kinases. This interaction modulates a wide range of cellular processes, such as calcium signaling, oxidative stress responses, and neuronal plasticity, ultimately contributing to neuroprotection. Key downstream signaling pathways influenced by sigma-1 receptor activation include the Nrf2, MAPK/ERK, and BDNF-TrkB pathways.[2][3]

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma1R Sigma-1 Receptor Ion_Channels Ion Channel Modulation (e.g., K+, Ca2+) Sigma1R->Ion_Channels Modulates Nrf2_pathway Nrf2 Pathway Activation Sigma1R->Nrf2_pathway Activates MAPK_ERK_pathway MAPK/ERK Signaling Sigma1R->MAPK_ERK_pathway Modulates BDNF_TrkB_pathway BDNF-TrkB Signaling Sigma1R->BDNF_TrkB_pathway Enhances 3-Phenylpiperidine_agonist This compound Agonist 3-Phenylpiperidine_agonist->Sigma1R Activates Neuroprotection Neuroprotection Ion_Channels->Neuroprotection Nrf2_pathway->Neuroprotection MAPK_ERK_pathway->Neuroprotection BDNF_TrkB_pathway->Neuroprotection

Caption: Overview of neuroprotective signaling pathways modulated by sigma-1 receptor activation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor-Containing Membranes start->prep_membranes setup_assay Set up Assay Plate: - Buffer - Radioligand - Test Compound/Control prep_membranes->setup_assay add_membranes Add Membranes to Initiate Binding setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Rapid Filtration and Washing to Separate Bound and Free Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki quantify->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound derivatives represent a versatile class of CNS-active compounds with a complex polypharmacology. Their ability to modulate dopamine D2 autoreceptors, sigma receptors, and monoamine transporters provides a rich molecular basis for their therapeutic effects in a range of neuropsychiatric and neurodegenerative disorders. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important chemical scaffold. Future research will likely focus on the development of derivatives with optimized selectivity and functional activity profiles to enhance therapeutic efficacy and minimize off-target effects.

References

Conformational Analysis of 3-Phenylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of pharmaceuticals and natural products.[1] The three-dimensional conformation of the piperidine ring is a critical determinant of a molecule's biological activity, governing its interaction with target receptors. This technical guide provides an in-depth examination of the conformational analysis of 3-Phenylpiperidine. While specific experimental data for the parent this compound is not extensively published, this guide outlines the foundational principles and methodologies used for such an analysis, drawing upon data from analogous 3-substituted and 4-substituted piperidines. We will cover the theoretical basis of piperidine conformations, detail the primary experimental and computational techniques employed for their characterization, and present illustrative data in a structured format.

Introduction to Piperidine Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For molecules containing a piperidine ring, this shape is primarily dictated by the ring's conformation and the orientation of its substituents. This compound, a cyclized phenethylamine derivative, presents a classic case study in conformational analysis. The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy "chair" conformation to minimize torsional and angle strain.

In this chair form, substituents can occupy two distinct spatial orientations:

  • Axial (ax): Perpendicular to the general plane of the ring.

  • Equatorial (eq): Lying in the approximate plane of the ring.

These two positions are interconverted through a process known as ring inversion or "chair-flipping." For a substituted piperidine, the two resulting chair conformers are typically not of equal energy. The relative population of these conformers at equilibrium is a crucial factor in drug design, as only one conformation may be biologically active. The primary goal of conformational analysis is to determine the geometry, relative stability, and population of these conformers and the energy barrier separating them.

The Conformational Equilibrium of this compound

The conformational equilibrium of this compound is dominated by the interconversion between two chair forms: one with the phenyl group in the equatorial position and the other with the phenyl group in the axial position.

Based on well-established principles from cyclohexane chemistry, substituents generally prefer the less sterically hindered equatorial position. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (C5 and C1 in this case). These are known as 1,3-diaxial interactions, which destabilize the conformer. Therefore, it is strongly predicted that the equatorial conformer of this compound is significantly more stable than the axial conformer.

dot

Caption: Conformational equilibrium of this compound.

Experimental Protocols for Conformational Analysis

A combination of spectroscopic and computational methods is required for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying molecular conformation and dynamics in solution.

3.1.1. ¹H NMR Spectroscopy

  • Chemical Shifts (δ): Axial and equatorial protons on the same carbon have different magnetic environments and thus different chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is the most definitive NMR parameter for conformational assignment.

    • Large Coupling (³Jax-ax ≈ 10–13 Hz): Indicates a diaxial relationship (180° dihedral angle).

    • Small Coupling (³Jax-eq ≈ 2–5 Hz; ³Jeq-eq ≈ 2–5 Hz): Indicates axial-equatorial or diequatorial relationships (approx. 60° dihedral angle).

    For the equatorial conformer of this compound, the proton at C3 would be axial. One would expect to see large diaxial couplings between this proton and the axial protons at C2 and C4. The observation of these large couplings provides strong evidence for the predominance of the equatorial conformer.[2]

3.1.2. Dynamic NMR (DNMR) / Variable Temperature (VT) NMR At room temperature, the ring inversion of piperidine is rapid on the NMR timescale, resulting in a spectrum that shows the weighted average of the two conformers. By lowering the temperature, this inversion can be slowed.[3][4]

  • Experimental Protocol:

    • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent with a low freezing point (e.g., methanol-d₄, toluene-d₈, or dichlorofluoromethane).[5] The sample tube must be of high quality (e.g., Pyrex) to withstand temperature changes.[4]

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Cooling: Lower the spectrometer's probe temperature incrementally, typically in steps of 10-20 °C, allowing the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[3][6]

    • Coalescence Temperature (Tc): Observe the broadening of averaged signals as the temperature decreases. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

    • Slow-Exchange Limit: Continue cooling until the signals sharpen again, showing distinct peaks for each conformer. Below this temperature, the exchange is considered "frozen out." The relative integrals of the signals for each conformer can be used to determine their population ratio and calculate the free energy difference (ΔG).

    • Data Analysis: The energy barrier to ring inversion (ΔG‡) can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) in the slow-exchange limit.

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can sometimes distinguish between conformers. Axial and equatorial C-X bonds (where X is the substituent) can exhibit stretching frequencies at slightly different wavenumbers. For instance, C-H stretching bands (Bohlmann bands) around 2700-2800 cm⁻¹ can sometimes indicate the number of anti-periplanar C-H bonds relative to the nitrogen lone pair, which differs between conformers. However, for this compound, this technique is likely to be of limited utility for quantitative analysis.

Computational Chemistry Protocols

Computational modeling is essential for complementing experimental data, providing insights into the energetics and geometries of different conformers.[7]

4.1. Conformational Search and Energy Calculation

  • Protocol:

    • Structure Generation: Build the initial 3D structures for both the axial and equatorial conformers of this compound.

    • Geometry Optimization: Perform a full geometry optimization for each conformer to find the lowest energy structure. A common and reliable method is Density Functional Theory (DFT), using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger).[1][8] The use of a continuum solvent model (like PCM) is recommended to simulate solution-phase conditions.[9]

    • Frequency Calculation: Perform a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[1]

    • Energy Analysis: Compare the calculated Gibbs free energies (G) of the conformers. The difference in free energy (ΔG = Gaxial - Gequatorial) determines their relative stability and can be used to calculate the equilibrium constant (Keq = e-ΔG/RT).[7]

Quantitative Data Summary

While specific, experimentally-derived thermodynamic and NMR data for the parent this compound are scarce in the literature, the following tables provide illustrative values based on closely related 3-substituted and 4-substituted piperidines to serve as a reference framework.

Table 1: Thermodynamic Parameters for Substituted Piperidine/Cyclohexane Conformational Equilibria

Compound Substituent Method ΔG (eq → ax) (kcal/mol) % Equatorial (at 298 K) Reference
Phenylcyclohexane Phenyl Experimental ~2.87 >99% General Chemistry Text
4-Phenylpiperidine Phenyl Experimental (J-value) ~2.9 >99% [10]
3-Fluoropiperidine (NH) Fluoro Computational (Water) -0.1 ~42% [9]
3-Fluoropiperidine (HCl salt) Fluoro Computational (Water) -1.8 ~96% (Axial favored) [9]

| This compound (Predicted) | Phenyl | Theoretical Estimate | ~2.5 - 3.0 | >98% | Analogy to Phenylcyclohexane |

Note: The preference of the 3-fluoro substituent is highly sensitive to electronic effects and protonation state, which can reverse the typical steric preference. For a non-polar group like phenyl, steric hindrance is the dominant factor, and a strong preference for the equatorial position is expected.[10]

Table 2: Illustrative ¹H NMR Parameters for Piperidine Ring Protons

Proton Type Typical Chemical Shift (δ, ppm) Key Vicinal Coupling Constants (³JHH, Hz)
Axial 1.0 - 1.8 Jax-ax ≈ 10 - 13 Hz
Jax-eq ≈ 2 - 5 Hz
Equatorial 1.6 - 2.5 Jeq-ax ≈ 2 - 5 Hz
Jeq-eq ≈ 2 - 5 Hz

| Geminal to Nitrogen (C2/C6) | 2.5 - 3.2 | - |

Data compiled from general NMR principles and piperidine derivative spectra.[11][12]

Visualization of Methodologies

The following diagrams illustrate the key relationships and workflows in conformational analysis.

dot

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR_acq NMR Data Acquisition (¹H, ¹³C, VT-NMR) data_int Data Integration & Interpretation NMR_acq->data_int XRay X-Ray Crystallography (Solid State) XRay->data_int IR_acq IR Spectroscopy IR_acq->data_int Conf_Search Conformational Search (MM/DFT) Geom_Opt Geometry Optimization & Freq. Calculation Conf_Search->Geom_Opt Energy_Calc Energy & Property Calculation (ΔG, NMR shifts) Geom_Opt->Energy_Calc Energy_Calc->data_int start Compound Synthesis & Purification start->NMR_acq start->XRay start->IR_acq start->Conf_Search start->Conf_Search conclusion Final Conformational Model (Populations, Barriers, Geometry) data_int->conclusion

Caption: General workflow for conformational analysis.

Conclusion

The conformational analysis of this compound, while not extensively detailed with specific experimental values in the literature, can be confidently approached using established principles and methodologies. Overwhelming steric factors dictate a strong preference for the conformer in which the 3-phenyl substituent occupies the equatorial position. This guide has detailed the robust experimental and computational protocols, centered around NMR spectroscopy and DFT calculations, that are employed to quantify this preference.[7][13] For professionals in drug discovery, a thorough understanding of these techniques is critical for rational drug design, as manipulating the conformational landscape of privileged scaffolds like piperidine is a key strategy for optimizing ligand-receptor interactions and improving pharmacological profiles.[14]

References

A Technical Guide to the Historical Synthesis of 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 3-phenylpiperidine, a significant scaffold in medicinal chemistry. The document provides a comparative analysis of key synthetic routes, detailed experimental protocols derived from seminal literature, and visual representations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds, including analgesics, antipsychotics, and sigma receptor ligands. Its synthesis has been a subject of interest for decades, with the first preparation reported in the 1930s. Over the years, several distinct synthetic strategies have emerged, each with its own advantages and limitations. This guide focuses on the foundational historical methods that have paved the way for modern synthetic approaches.

Core Synthesis Methodologies

Historically, the synthesis of this compound has been primarily achieved through three main strategies:

  • Grignard Reaction with a Nitrile Precursor: The original and historically significant method involving the reaction of a Grignar reagent with a dinitrile, followed by cyclization and reduction.

  • Catalytic Hydrogenation of 3-Phenylpyridine: A straightforward approach that relies on the reduction of a pre-formed 3-phenylpyridine ring.

  • Grignard Reaction with a Piperidone Precursor: A more contemporary and industrially relevant method that builds the phenyl group onto a pre-existing piperidine ring.

Method 1: Grignard Reaction with Glutaronitrile (Walters and McElvain, 1934)

The first reported synthesis of a this compound derivative was by Walters and McElvain in 1934. This method, while historically significant, involves multiple steps and harsh reaction conditions. The overall strategy involves the reaction of phenylmagnesium bromide with glutaronitrile to form a δ-keto-nitrile, which then undergoes cyclization and subsequent reduction of the resulting lactam.

Experimental Protocol

Step 1: Synthesis of δ-Keto-γ-cyano-γ-phenylpimelonitrile

  • A solution of phenylmagnesium bromide is prepared in the usual manner from 1.25 moles of bromobenzene and 1.25 gram atoms of magnesium in 500 cc. of dry ether.

  • To this Grignard reagent, a solution of 0.5 mole of glutaronitrile in 200 cc. of dry benzene is added with stirring.

  • The reaction mixture is refluxed for one hour, then cooled and hydrolyzed with a mixture of 1 kg of ice and 100 cc. of concentrated sulfuric acid.

  • The ether-benzene layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water and dried over sodium sulfate.

  • The solvents are removed by distillation, and the resulting oil is distilled under reduced pressure to yield the crude δ-keto-nitrile.

Step 2: Cyclization to N-Methyl-3-phenyl-2-piperidone

  • The crude δ-keto-nitrile from the previous step is subjected to cyclization. (Details of the cyclization conditions in the original literature are sparse, but likely involve acidic or basic hydrolysis of one nitrile group followed by heating to promote lactam formation).

  • The resulting 3-phenyl-2-piperidone is then N-methylated.

Step 3: Reduction to N-Methyl-3-phenylpiperidine

  • The N-Methyl-3-phenyl-2-piperidone is reduced to N-methyl-3-phenylpiperidine. The original work does not specify the reducing agent, but a Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a classical method for reducing lactams to amines.

Step 4: Demethylation to this compound (von Braun Reaction)

  • The N-methyl-3-phenylpiperidine can be demethylated to this compound using the von Braun reaction, which involves treatment with cyanogen bromide followed by hydrolysis of the resulting cyanamide.

Reaction Pathway

G cluster_0 Step 1: Grignard Reaction & Hydrolysis cluster_1 Step 2: Cyclization & N-Methylation cluster_2 Step 3: Reduction cluster_3 Step 4: Demethylation Glutaronitrile Glutaronitrile Grignard_Adduct Intermediate Grignard Adduct Glutaronitrile->Grignard_Adduct 1. Phenylmagnesium Bromide Phenylmagnesium_Bromide Phenylmagnesium_Bromide Keto_Nitrile δ-Keto-γ-cyano-γ-phenylpimelonitrile Grignard_Adduct->Keto_Nitrile 2. H3O+ Lactam 3-Phenyl-2-piperidone Keto_Nitrile->Lactam Hydrolysis & Heat N_Methyl_Lactam N-Methyl-3-phenyl-2-piperidone Lactam->N_Methyl_Lactam Methylating Agent N_Methyl_Piperidine N-Methyl-3-phenylpiperidine N_Methyl_Lactam->N_Methyl_Piperidine Reduction (e.g., Clemmensen) 3_Phenylpiperidine 3_Phenylpiperidine N_Methyl_Piperidine->3_Phenylpiperidine von Braun Reaction (CNBr, then H2O)

Original synthesis of this compound derivative.

Method 2: Catalytic Hydrogenation of 3-Phenylpyridine

A more direct and widely used historical method for the synthesis of this compound is the catalytic hydrogenation of 3-phenylpyridine. This approach benefits from the commercial availability of 3-phenylpyridine, which can be synthesized via various cross-coupling reactions. The reduction of the pyridine ring to a piperidine ring can be achieved using various catalysts and conditions.

Experimental Protocol (using Platinum (IV) Oxide)[1]
  • A stirred solution of 3-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with 5 mol% of Platinum (IV) oxide (PtO2) catalyst.[1]

  • The mixture is subjected to hydrogen gas pressure (60 bar).[1]

  • The reaction is stirred at room temperature for 8 hours.[1]

  • After the reaction is complete, it is quenched with sodium bicarbonate (NaHCO3).[1]

  • The product is extracted with ethyl acetate (3 x 20 mL), filtered through celite, and dried over sodium sulfate (Na2SO4).[1]

  • The solvent is evaporated under reduced pressure to give the crude product.[1]

  • Further purification is performed by column chromatography on silica gel (60-120 mesh, 5% EtOAc in pet. ether) to furnish this compound.[1]

Reaction Pathway

G 3_Phenylpyridine 3_Phenylpyridine Hydrogenation Catalytic Hydrogenation 3_Phenylpyridine->Hydrogenation H2, PtO2, Acetic Acid 3_Phenylpiperidine 3_Phenylpiperidine Hydrogenation->3_Phenylpiperidine

Catalytic hydrogenation of 3-phenylpyridine.

Method 3: Grignard Reaction with N-Protected 3-Piperidone

This modern approach, often found in patent literature, represents a more controlled and versatile synthesis of this compound and its derivatives.[2][3] By starting with a pre-formed piperidine ring, this method avoids some of the challenges associated with ring formation and allows for better control of stereochemistry in chiral syntheses.

Experimental Protocol[2][3]

Step 1: Grignard Reaction [2][3]

  • To a solution of phenylmagnesium bromide (2 mol/L in THF, 240 mL) in anhydrous tetrahydrofuran (300 mL) under a nitrogen atmosphere and cooled to 0°C, a solution of N-benzyl-3-piperidone (60.0 g, 317.0 mmol) in anhydrous tetrahydrofuran (300 mL) is added dropwise, maintaining the temperature at 0-5°C.[2]

  • The reaction is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude N-benzyl-3-hydroxy-3-phenylpiperidine.

Step 2: Elimination [2][3]

  • The crude N-benzyl-3-hydroxy-3-phenylpiperidine is dissolved in a suitable solvent (e.g., toluene) and treated with a dehydrating agent (e.g., p-toluenesulfonic acid).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • After completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate), dried, and concentrated to yield a mixture of N-benzyl-3-phenyl-1,2,5,6-tetrahydropyridine and N-benzyl-3-phenyl-1,2,3,4-tetrahydropyridine.

Step 3: Hydrogenation [2][3]

  • The mixture of tetrahydropyridine isomers is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated in the presence of a catalyst (e.g., Palladium on carbon) under hydrogen pressure.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed to give N-benzyl-3-phenylpiperidine.

Step 4: Deprotection [2][3]

  • The N-benzyl-3-phenylpiperidine is deprotected to give this compound. This can be achieved by catalytic transfer hydrogenation (e.g., using ammonium formate and Pd/C) or other standard debenzylation methods.

Reaction Pathway

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Elimination cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Deprotection N_Protected_Piperidone N-Protected 3-Piperidone Hydroxy_Intermediate N-Protected-3-hydroxy-3-phenylpiperidine N_Protected_Piperidone->Hydroxy_Intermediate 1. Phenylmagnesium Bromide Grignard_Reagent Phenylmagnesium Bromide Grignard_Reagent->Hydroxy_Intermediate Tetrahydropyridine_Mixture Mixture of Tetrahydropyridine Isomers Hydroxy_Intermediate->Tetrahydropyridine_Mixture Acid, Heat N_Protected_Piperidine N-Protected this compound Tetrahydropyridine_Mixture->N_Protected_Piperidine H2, Catalyst 3_Phenylpiperidine 3_Phenylpiperidine N_Protected_Piperidine->3_Phenylpiperidine Deprotection

Modern Grignard-based synthesis of this compound.

Quantitative Data Summary

Synthesis MethodKey Starting MaterialsKey ReagentsTypical YieldKey Reaction Conditions
Grignard with Glutaronitrile Glutaronitrile, BromobenzeneMagnesium, Sulfuric Acid, (Reducing Agent), Cyanogen BromideNot reportedGrignard formation, reflux, acidic hydrolysis, reduction, demethylation.
Catalytic Hydrogenation 3-PhenylpyridinePtO2, H2, Acetic AcidHigh (quantitative in some cases)60 bar H2 pressure, room temperature, 8 hours.[1]
Grignard with 3-Piperidone N-Protected 3-Piperidone, BromobenzeneMagnesium, Dehydrating Agent, H2/CatalystHigh (multi-step)Grignard at 0-5°C, elimination at reflux, hydrogenation, deprotection.[2][3]

Conclusion

The synthesis of this compound has evolved from complex, multi-step procedures with harsh reagents to more streamlined and versatile methods. The original Grignard approach with glutaronitrile, while historically important, has been largely superseded by the more efficient catalytic hydrogenation of 3-phenylpyridine and the flexible Grignard reaction with 3-piperidone precursors. These later methods offer higher yields, milder reaction conditions, and greater adaptability for the synthesis of diverse this compound derivatives, which continue to be of significant interest in the development of new therapeutic agents. This guide provides a foundational understanding of these key historical synthetic pathways for researchers and professionals in the field of drug discovery and development.

References

The 3-Phenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery for CNS Disorders and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its inherent structural features provide a versatile framework for the design of ligands targeting a diverse array of biological entities, most notably within the central nervous system (CNS). This technical guide delves into the rich pharmacology of this compound derivatives, with a particular focus on their roles as potent analgesics and modulators of key CNS targets such as dopamine and opioid receptors. Through a comprehensive review of the literature, this document provides a detailed overview of synthesis methodologies, structure-activity relationships (SAR), and the intricate signaling pathways that underpin the therapeutic potential of this remarkable chemical scaffold.

The this compound Core: A Gateway to Potent Bioactivity

The this compound structure, a six-membered heterocyclic amine with a phenyl group at the third position, offers a unique combination of rigidity and conformational flexibility. This allows for precise spatial orientation of functional groups, enabling high-affinity interactions with specific receptor binding pockets. The introduction of the phenyl group at the 3-position creates a chiral center, leading to (R) and (S)-enantiomers that often exhibit distinct pharmacological profiles, highlighting the importance of stereochemistry in drug design.

Derivatives of this core structure have been extensively explored, leading to the discovery of blockbuster drugs and promising clinical candidates. Notably, the this compound scaffold is a key component of potent opioid analgesics and a variety of CNS-acting agents, including dopamine receptor modulators for the treatment of neuropsychiatric disorders.

Quantitative Analysis of this compound Derivatives

The following tables summarize the quantitative data for a selection of this compound derivatives, providing a comparative overview of their binding affinities and functional potencies at key biological targets.

Table 1: Binding Affinities (Ki) of this compound Derivatives at Opioid Receptors

Compoundμ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Reference
Fentanyl Analogues
cis-3-Methylfentanyl0.04 (ED50 mg/kg)--[1]
2,5-Dimethylfentanyl0.803 (ED50 mg/kg)--[1]
Matrine-Type Alkaloid Derivatives
cis-4c-High Activity-[2]
cis-4d-High Activity-[2]
trans-4g-High Activity-[2]
LY255582 Analogues
LY255582 (3-OH)0.61.839[3]
Compound 2 (2-OH)1.915118[3]
Compound 3 (4-OH)1122260[3]
Compound 4 (3-OCH₃)1613160[3]

Table 2: Binding Affinities (Ki) and Functional Data of this compound Derivatives at Dopamine Receptors

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Functional ActivityReference
Pridopidine (ACR16) ~518-fold lower affinity than S1R~28-fold lower affinity than S1R-Dopamine Stabilizer
OSU-6162 ---Antipsychotic[4]
3-PPP ---Sigma Receptor Agonist[4]
Arylpiperazine/piperidine Analogues
13g65% inhibition at 10 µM--σ1 activity (Ki = 37 nM)[4]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the μ-opioid receptor (MOR) for analgesia and the dopamine D2 receptor for antipsychotic and other CNS effects. Understanding the downstream signaling cascades initiated by these receptors is crucial for rational drug design and predicting potential on-target and off-target effects.

Mu-Opioid Receptor (MOR) Signaling

Activation of the MOR by an agonist, such as a fentanyl analog, triggers a cascade of intracellular events that ultimately lead to analgesia. The canonical pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This results in neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters. Additionally, MOR signaling can also occur through β-arrestin-mediated pathways, which are implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Fentanyl derivative) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR G_Protein Gi/o Protein MOR->G_Protein Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition K_channel K+ Channel (GIRK) G_Protein->K_channel Activation Ca_channel Ca2+ Channel (VGCC) G_Protein->Ca_channel Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Analgesia Analgesia K_channel->Analgesia Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Neurotransmitter_Release->Analgesia MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Beta_Arrestin->MAPK_Pathway Activation Tolerance_SideEffects Tolerance & Side Effects MAPK_Pathway->Tolerance_SideEffects D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine_Ligand Dopamine Agonist/ Antagonist (e.g., Pridopidine) D2R Dopamine D2 Receptor (D2R) Dopamine_Ligand->D2R G_Protein Gi/o Protein D2R->G_Protein Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Akt Akt G_Protein->Akt Activation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibition Therapeutic_Effects Therapeutic Effects (e.g., Antipsychotic) PP1->Therapeutic_Effects GSK3b GSK-3β Akt->GSK3b Inhibition GSK3b->Therapeutic_Effects Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Lead_Gen Lead Generation & Optimization cluster_Preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Exploration) Hit_ID->Hit_to_Lead Promising Hits Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Validated Leads Candidate_Selection Preclinical Candidate Selection Lead_Opt->Candidate_Selection In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Candidate_Selection->In_Vivo_Efficacy Selected Candidate Safety_Tox Safety & Toxicology Studies In_Vivo_Efficacy->Safety_Tox IND_Enabling IND-Enabling Studies Safety_Tox->IND_Enabling

References

Biological Targets of 3-Phenylpiperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpiperidine and its analogs represent a versatile class of compounds with significant therapeutic potential, targeting a range of biological systems within the central nervous system (CNS). Their structural scaffold allows for modifications that can fine-tune their affinity and selectivity for various receptors and transporters, making them attractive candidates for drug development in areas such as neurodegenerative diseases, pain management, and psychiatric disorders. This technical guide provides an in-depth overview of the primary biological targets of this compound analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Core Biological Targets

The main biological targets for this compound analogs include:

  • Dopamine Transporter (DAT): Many analogs exhibit high affinity for DAT, acting as reuptake inhibitors and thereby modulating dopaminergic neurotransmission.

  • Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of cellular functions, and this compound derivatives are among the key ligands developed to probe their activity.

  • Opioid Receptors (μ, δ, and κ): A subset of these analogs demonstrates significant analgesic properties through their interaction with opioid receptors.

Quantitative Data: Binding Affinities and Potencies

The following tables summarize the quantitative data for the interaction of various this compound analogs with their principal biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and for the selection of lead compounds in drug discovery programs.

Table 1: Dopamine Transporter (DAT) Binding Affinity of this compound Analogs

CompoundModificationAssay TypeTest SystemIC₅₀ (nM)Kᵢ (nM)DAT/SERT SelectivityReference
GBR 12909Piperazine analogBindingRat striatal membranes14-6.1[1]
9 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogBindingRat striatal membranes6.6-33.8[1]
19a 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogBindingRat striatal membranes6.0-30.0[1]
8a 8-phenylpropyl analogBinding--4.1327[2]
8b 8-phenylpropyl analogBinding--3.7-[2]
7 N-methyl-3,8-diaza[3.2.1]bicyclooctane analogBinding-8.0-88[2]
11 N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogBinding-8.2--[2]
15b 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octaneBinding--5-[2]
12b 3-di(4-fluorophenyl)-methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]oct-2-eneBinding--12-[2]
23b 3β-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octaneBinding--78-[2]
MPP⁺N-methyl-4-phenylpyridinium ionUptake InhibitionMouse striatal synaptosomes1000400-[3]

Table 2: Opioid Receptor Analgesic Potency of 3-Methyl-1,4-disubstituted-piperidine Analogs

CompoundAnalgesic TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of ActionReference
cis-42 Mouse Hot-Plate13,03629-[4][5]
43 Mouse Hot-Plate2,7786~2 min[4][5]
40 (Brifentanil) Mouse Hot-Plate--~2 min[4][5]
47 Mouse Hot-Plate--~2 min[4][5]
57 Mouse Hot-Plate--~2 min[4][5]

Table 3: Sigma Receptor (σ₁) Binding Affinity of this compound Analogs

CompoundModificationKᵢ (nM)σ₁/σ₂ SelectivityReference
(+)-3-PPP 3-(3-hydroxyphenyl)-N-(1-propyl)piperidine-Differentiates effects of sigma ligands[6]
4-PPBP 4-phenyl-1-(4-phenylbutyl)piperidinePotent ligand-[7]
Compound with benzoxazol-2(3H)-one moiety 3-[[1-(4-chlorobenzyl)piperidin-4-yl]methyl]benzo[d]oxazol-2(3H)-one0.14270[8]
Compound with furo[3,4-c]pyrazole-4,4'-piperidine moiety 1'-Benzyl-6-methoxy-1-phenyl-4,6-dihydrospiro[1H-furo[3,4-c]pyrazole-4,4'-piperidine]0.53500[8]
Compound with piperidine-4-carbonitrile oxalate moiety 1'-benzyl-4-phenylpiperidine-4-carbonitrile oxalate0.46642.5[8]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature for the characterization of this compound analogs.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity of test compounds for the dopamine transporter.

Materials:

  • Rat striatal membranes (prepared from fresh or frozen tissue)

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand

  • Test compounds (this compound analogs)

  • Non-specific binding control: GBR 12909 or cocaine at a high concentration (e.g., 10 µM)

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatum in ice-cold buffer and centrifuge at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/assay tube).

  • Assay Setup: In triplicate, add the following to assay tubes:

    • Assay buffer

    • Radioligand at a concentration near its Kd

    • Test compound at various concentrations or vehicle (for total binding)

    • Non-specific binding control (for determining non-specific binding)

    • Membrane suspension

  • Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Mouse Hot-Plate Test for Analgesic Activity

Objective: To assess the analgesic efficacy of test compounds.

Materials:

  • Male mice (e.g., Swiss-Webster)

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Test compounds (this compound analogs)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine or fentanyl)

  • Stopwatch

Procedure:

  • Acclimation: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time it takes for the mouse to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established.

  • Drug Administration: Administer the test compound, vehicle, or positive control to the mice via a specific route (e.g., intraperitoneal, intravenous, or subcutaneous injection).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE values between the different treatment groups to determine the analgesic efficacy of the test compounds. The ED₅₀ (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound analogs.

Dopamine Transporter (DAT) Inhibition Workflow

DAT_Inhibition_Workflow cluster_workflow Experimental Workflow: DAT Binding Assay start Start prepare_membranes Prepare Rat Striatal Membranes start->prepare_membranes setup_assay Set up Assay Tubes (Radioligand, Compound, Membranes) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis (IC50, Ki Calculation) quantify->analyze end End analyze->end Sigma1_Receptor_Signaling cluster_signaling Sigma-1 Receptor Signaling Cascade ligand This compound Analog (Agonist) sigma1 Sigma-1 Receptor (at ER-Mitochondria Interface) ligand->sigma1 Binds bip BiP/GRP78 (Chaperone) sigma1->bip Dissociates from ip3r IP3 Receptor sigma1->ip3r Stabilizes ca_release Ca2+ Release from ER ip3r->ca_release Potentiates downstream Modulation of Ion Channels, Kinases, and Neuronal Plasticity ca_release->downstream Leads to Opioid_Signaling cluster_opioid Opioid Receptor Signaling in a Neuron ligand This compound Analog (Agonist) mu_receptor μ-Opioid Receptor (GPCR) ligand->mu_receptor g_protein Gi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Modulation of Ion Channels g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp ca_channel ↓ Ca2+ Influx ion_channels->ca_channel k_channel ↑ K+ Efflux ion_channels->k_channel neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P) ca_channel->neurotransmitter hyperpolarization Hyperpolarization k_channel->hyperpolarization hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

References

3-Phenylpiperidine: A Privileged Scaffold for Novel Psychoactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of psychoactive agents. As a conformationally constrained analog of phenethylamine, this structural motif has proven to be exceptionally versatile, enabling the development of compounds targeting a range of central nervous system (CNS) receptors and transporters. Its derivatives encompass a broad pharmacological spectrum, including dopamine and norepinephrine reuptake inhibitors, opioid receptor agonists, and sigma receptor ligands.[1][2] This guide provides a comprehensive technical overview of this compound as a precursor, detailing its synthesis, key derivatives, pharmacological mechanisms, and the experimental protocols essential for its study and development.

Core Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization are critical processes that allow for the exploration of structure-activity relationships (SAR). A common and effective strategy for synthesizing the chiral this compound backbone begins with an N-protected 3-piperidone.

A generalized synthetic workflow is outlined below:

G cluster_0 Core Synthesis cluster_1 Derivatization N-Protected 3-Piperidone N-Protected 3-Piperidone Grignard Reaction Grignard Reaction N-Protected 3-Piperidone->Grignard Reaction Phenylmagnesium bromide 3-Hydroxy-3-phenylpiperidine Intermediate 3-Hydroxy-3-phenylpiperidine Intermediate Grignard Reaction->3-Hydroxy-3-phenylpiperidine Intermediate Dehydration/Reduction Dehydration/Reduction 3-Hydroxy-3-phenylpiperidine Intermediate->Dehydration/Reduction Racemic N-Protected this compound Racemic N-Protected this compound Dehydration/Reduction->Racemic N-Protected this compound Deprotection Deprotection Racemic N-Protected this compound->Deprotection Racemic this compound Racemic this compound Deprotection->Racemic this compound Chiral Resolution Chiral Resolution Racemic this compound->Chiral Resolution (R)- & (S)-3-Phenylpiperidine (R)- & (S)-3-Phenylpiperidine Chiral Resolution->(R)- & (S)-3-Phenylpiperidine N-Alkylation N-Alkylation (R)- & (S)-3-Phenylpiperidine->N-Alkylation Aromatic Substitution Aromatic Substitution (R)- & (S)-3-Phenylpiperidine->Aromatic Substitution Psychoactive Derivatives Psychoactive Derivatives N-Alkylation->Psychoactive Derivatives Aromatic Substitution->Psychoactive Derivatives

A generalized workflow for the synthesis and derivatization of this compound.

This pathway involves a Grignard reaction with a phenylmagnesium halide, followed by elimination and reduction to yield the racemic N-protected this compound.[3] Subsequent deprotection and chiral resolution provide the enantiomerically pure (R)- and (S)-3-phenylpiperidine precursors. These precursors can then undergo various derivatization reactions, such as N-alkylation or aromatic ring substitution, to produce a wide range of psychoactive compounds.[3]

Pharmacological Significance and Mechanism of Action

Derivatives of this compound exert their psychoactive effects primarily through interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—or opioid receptors.

Monoamine Transporter Inhibition

A significant class of this compound derivatives functions as potent inhibitors of DAT and NET.[4] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. By blocking these transporters, this compound-based agents increase the extracellular concentrations of these neurotransmitters, leading to enhanced dopaminergic and noradrenergic signaling. This mechanism is central to the stimulant and antidepressant effects of many of these compounds.

The signaling pathway at a dopaminergic synapse and the mechanism of DAT inhibition are depicted below:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine_Vesicle Dopamine in Vesicle L-DOPA->Dopamine_Vesicle DDC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) D2_Receptor Dopamine D2 Receptor Signaling Downstream Signaling D2_Receptor->Signaling Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->D2_Receptor Binding Drug This compound Derivative Drug->DAT Inhibition

Mechanism of dopamine reuptake inhibition by a this compound derivative.
Opioid and Sigma Receptor Activity

While many derivatives target monoamine transporters, the this compound scaffold is also present in compounds with significant activity at opioid and sigma receptors. For instance, certain analogs act as potent µ-opioid receptor agonists, underpinning their analgesic properties. Others, like the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), are well-characterized sigma (σ1 and σ2) receptor agonists and dopamine D2 receptor partial agonists, which have been investigated for potential antipsychotic applications.[5]

Key Derivatives and Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives can be finely tuned by modifying their structure. The nature of the substituent on the piperidine nitrogen and substitutions on the phenyl ring are particularly crucial in determining receptor affinity and selectivity.

Monoamine Transporter Inhibitors

For derivatives targeting DAT and NET, SAR studies have shown that the affinity is highly dependent on the substitution pattern on the phenyl ring.

CompoundPhenyl Ring SubstitutionDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Reference
dl-threo-MethylphenidateUnsubstituted13.134.1>10,000[6]
p-bromo-MP4-Bromo5.412.3>10,000[6]
p-iodo-MP4-Iodo6.821.3>10,000[6]
p-methoxy-MP4-Methoxy11.175.3>10,000[6]
m-bromo-MP3-Bromo10.422.1>10,000[6]

Table 1: Binding affinities (Kᵢ) of selected methylphenidate (MP) derivatives for rat monoamine transporters. Data adapted from Gatley et al. (1996).[6]

Dopamine Autoreceptor Agonists

The compound 3-PPP and its analogs are classic examples of how stereochemistry and N-substitution influence activity at dopamine receptors. The (-)-enantiomer, Preclamol, acts as a presynaptic D2 agonist and a postsynaptic D2 antagonist.

CompoundN-SubstituentDopamine Autoreceptor Activity (ED₅₀ µmol/kg)Reference
(-)-3-PPP (Preclamol)n-Propyl0.26[7]
(-)-N-ethyl analogEthyl0.81[7]
(+)-3-PPPn-Propyl0.08[7]
(+)-N-ethyl analogEthyl0.16[7]
(+)-N-n-butyl analogn-Butyl0.04[7]

Table 2: In vivo potency of 3-PPP enantiomers and N-alkyl analogs in stimulating dopamine autoreceptors, measured by inhibition of DOPA accumulation in rat brain. Data adapted from Hacksell et al. (1984).[7]

Experimental Protocols

Protocol 1: Synthesis of (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (Preclamol)

This protocol describes a multi-step synthesis of the psychoactive agent Preclamol, adapted from published procedures.[8]

Step 1: 3-(3-methoxyphenyl)pyridine

  • To a solution of 3-bromoanisole (I) in anhydrous THF, add magnesium turnings to initiate the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide (II).

  • In a separate flask, dissolve 3-bromopyridine (III) and dichlorobis(triphenylphosphine)nickel catalyst in anhydrous THF.

  • Slowly add the prepared Grignard reagent (II) to the 3-bromopyridine solution and reflux the mixture.

  • After cooling, quench the reaction with aqueous ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(3-methoxyphenyl)pyridine (IV).

Step 2: N-propyl-3-(3-methoxyphenyl)pyridinium bromide

  • Dissolve 3-(3-methoxyphenyl)pyridine (IV) and 1-bromopropane in acetone in a sealed pressure vessel.

  • Heat the mixture at 110°C.

  • After cooling, the product, N-propyl-3-(3-methoxyphenyl)pyridinium bromide (V), will precipitate. Collect the solid by filtration.

Step 3: 1-propyl-3-(3-methoxyphenyl)piperidine

  • Dissolve the pyridinium salt (V) in methanol.

  • Add Platinum(IV) oxide (PtO₂) catalyst.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen gas pressure until hydrogen uptake ceases.

  • Filter off the catalyst and concentrate the filtrate to obtain 1-propyl-3-(3-methoxyphenyl)piperidine (VI).

Step 4: (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (Preclamol)

  • Treat the methoxy intermediate (VI) with 48% aqueous hydrobromic acid and reflux the mixture to cleave the methyl ether.

  • Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract the product into an organic solvent.

  • Purify the crude racemic product.

  • Perform chiral resolution using a suitable resolving agent, such as tartaric acid, to isolate the desired (-)-enantiomer (Preclamol).

Protocol 2: Competitive Radioligand Binding Assay for DAT and NET

This protocol provides a general method for determining the binding affinity (Kᵢ) of a test compound for the dopamine and norepinephrine transporters.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat striatum for DAT, frontal cortex for NET) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay) and store at -80°C.

2. Binding Assay:

  • Set up the assay in a 96-well plate in triplicate.

  • For each data point, add:

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) at a fixed concentration near its Kₑ value.

    • 150 µL of the membrane preparation (containing 50-120 µg of protein).

  • For total binding, replace the test compound with assay buffer.

  • For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET) instead of the test compound.

  • Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.

3. Filtration and Counting:

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in 0.3-0.5% polyethyleneimine (PEI).

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 3: In Vivo Microdialysis in Rats

This protocol outlines the procedure for measuring extracellular dopamine and norepinephrine levels in the brain of a freely moving rat following administration of a this compound derivative.[9]

1. Stereotaxic Surgery:

  • Anesthetize a male Wistar or Sprague-Dawley rat (250-300g) with isoflurane or a ketamine/xylazine mixture.

  • Mount the animal in a stereotaxic frame.

  • Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens or prefrontal cortex).

  • Slowly implant a guide cannula to the desired stereotaxic coordinates and secure it to the skull with dental cement and anchor screws.

  • Allow the animal to recover for at least 5-7 days.

2. Microdialysis Procedure:

  • On the day of the experiment, place the rat in a microdialysis bowl, allowing free movement.

  • Insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate of 1-2 µL/min.

  • Allow a 90-120 minute equilibration period.

  • Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable baseline neurotransmitter levels.

  • Administer the test compound (e.g., via intraperitoneal injection) or vehicle.

  • Continue collecting dialysate samples at 20-minute intervals for 2-3 hours post-injection.

  • Store samples at -80°C until analysis.

3. Sample Analysis (HPLC-ED):

  • Analyze dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Separate neurotransmitters on a reverse-phase C18 column.

  • Quantify the concentration of each neurotransmitter by comparing the peak area from the sample to a standard curve generated from known concentrations.

  • Express the results as a percentage change from the baseline levels.

Conclusion

The this compound scaffold remains a highly valuable and versatile platform in the design and discovery of novel psychoactive agents. Its synthetic tractability allows for extensive structural modifications, leading to compounds with tailored affinities for key CNS targets, including monoamine transporters and various receptor systems. The detailed experimental protocols provided herein offer a robust framework for the synthesis, characterization, and in vivo evaluation of new derivatives. Continued exploration of the chemical space around the this compound core promises to yield next-generation therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

The Stereochemical Landscape of 3-Phenylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration of the synthesis, resolution, and stereospecific bioactivity of 3-Phenylpiperidine and its derivatives, offering a critical resource for medicinal chemists and pharmacologists in the development of novel therapeutics.

The this compound scaffold is a privileged motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its rigidified phenethylamine structure allows for precise conformational control, making it an ideal template for targeting various receptors, particularly within the central nervous system. The stereochemistry of this moiety is paramount, as the spatial orientation of the phenyl group dictates the molecule's interaction with its biological target, often leading to significant differences in potency, selectivity, and pharmacological profile between enantiomers. This technical guide provides a comprehensive overview of the stereochemistry of this compound, encompassing its synthesis, chiral resolution, and the profound impact of its stereoisomers on biological activity, with a focus on dopamine and opioid receptor modulation.

Synthesis and Chiral Resolution of this compound

The preparation of enantiomerically pure this compound is a critical step in the development of stereospecific drugs. Both asymmetric synthesis and chiral resolution of a racemic mixture are commonly employed strategies.

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant approach to obtaining enantiopure this compound. One notable method involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative. This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines with high enantiomeric excess.

Synthesis of Racemic this compound and Subsequent Chiral Resolution

A common and industrially scalable approach involves the synthesis of racemic this compound followed by chiral resolution. A typical synthetic route starts from N-protected 3-piperidone, which undergoes a Grignard reaction with a phenylmagnesium halide. The resulting tertiary alcohol can be subjected to an elimination reaction, followed by hydrogenation to yield N-protected this compound. Deprotection then affords the racemic product.

The resolution of racemic this compound is frequently achieved through the formation of diastereomeric salts using a chiral resolving agent. Chiral acids such as tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid) or mandelic acid are commonly used to form salts with the basic piperidine nitrogen. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the free base from the separated salts yields the individual enantiomers.

Stereochemistry and Biological Activity

The absolute configuration at the C3 position of the piperidine ring profoundly influences the pharmacological activity of this compound derivatives. This is particularly evident in their interactions with dopamine and opioid receptors.

Interaction with Dopamine Receptors

Derivatives of this compound are known to interact with dopamine receptors, with enantiomers often displaying distinct agonist, antagonist, or partial agonist profiles. For instance, the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a well-studied dopamine receptor ligand, exhibit differential effects. The (+)-enantiomer acts as an agonist at dopamine autoreceptors, while the (-)-enantiomer can act as an antagonist at postsynaptic dopamine receptors.[1][2] This stereospecificity is crucial for the development of antipsychotics and treatments for other neurological disorders.

Interaction with Opioid Receptors

The stereochemistry of this compound derivatives is also a key determinant of their activity at opioid receptors. For example, in a series of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (a derivative of fentanyl), the stereoisomers display vast differences in analgesic potency and receptor affinity. The (3R,4S) configuration at the piperidine ring was found to be beneficial for both analgesic potency and mu-opioid receptor affinity.

Quantitative Data

The following tables summarize key quantitative data related to the stereochemistry of this compound and its derivatives.

Table 1: Receptor Binding Affinities (Ki) of this compound Derivatives

Compound/StereoisomerReceptorKi (nM)
1. 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone
Compound 1 σ13.2
Haloperidol (Reference)σ12.5
2. N-Phenylpiperazine Analogs
Compound 3a D2349-7522
D396-1413
3. Ohmefentanyl Isomers
(3R,4S,2'R)-(-)-cis-1aµ-opioidK(i)(DPDPE)/K(i)(DAMGO) = 22800
(3R,4S,2'S)-(+)-cis-1bµ-opioidK(i)(DPDPE)/K(i)(DAMGO) = 22500

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

Experimental Protocols

General Procedure for Rh-Catalyzed Asymmetric Cross-Coupling

A vial is charged with [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%). The vial is purged with argon. Toluene, an additional solvent (e.g., THP), and water are added, followed by an aqueous solution of a base (e.g., CsOH). The mixture is stirred at an elevated temperature (e.g., 70 °C). After a short period, the boronic acid (3.0 equiv) and the dihydropyridine (1.0 equiv) are added. The reaction is stirred at the same temperature for an extended period (e.g., 20 hours). Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., Et₂O), and passed through a silica plug. The solvent is removed in vacuo, and the product is purified by flash chromatography.[3]

Synthesis of Racemic this compound via Grignard Reaction and Resolution

Step 1: Grignard Reaction: To a solution of an N-protected 3-piperidone in an anhydrous solvent (e.g., THF), a solution of phenylmagnesium bromide is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 2: Elimination and Hydrogenation: The resulting 3-hydroxy-3-phenylpiperidine derivative is subjected to an elimination reaction, for instance, by treatment with an acid, to form a mixture of tetrahydropyridine isomers. This mixture is then hydrogenated using a catalyst such as palladium on carbon under a hydrogen atmosphere to yield the N-protected this compound.

Step 3: Deprotection: The protecting group is removed under appropriate conditions to give racemic this compound.

Step 4: Chiral Resolution: The racemic this compound is dissolved in a suitable solvent (e.g., methanol or ethanol). A solution of a chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same solvent is added. The mixture is heated to dissolution and then allowed to cool slowly to induce crystallization of one of the diastereomeric salts. The crystals are collected by filtration, and the process may be repeated to improve diastereomeric purity. The resolved enantiomer is then liberated from the salt by treatment with a base.

Visualizations

Synthetic and Resolution Pathways

G Synthesis and Chiral Resolution of this compound cluster_synthesis Synthesis of Racemic this compound cluster_resolution Chiral Resolution N-protected 3-piperidone N-protected 3-piperidone 3-Hydroxy-3-phenylpiperidine deriv. 3-Hydroxy-3-phenylpiperidine deriv. N-protected 3-piperidone->3-Hydroxy-3-phenylpiperidine deriv. 1. PhMgBr 2. H₂O Tetrahydropyridine mixture Tetrahydropyridine mixture 3-Hydroxy-3-phenylpiperidine deriv.->Tetrahydropyridine mixture Elimination (e.g., H⁺) N-protected this compound N-protected this compound Tetrahydropyridine mixture->N-protected this compound H₂, Pd/C Racemic this compound Racemic this compound N-protected this compound->Racemic this compound Deprotection Diastereomeric salts Diastereomeric salts Racemic this compound->Diastereomeric salts + Chiral Resolving Agent (e.g., L-DBTA) (R)-3-phenylpiperidine salt (R)-3-phenylpiperidine salt Diastereomeric salts->(R)-3-phenylpiperidine salt Fractional Crystallization (S)-3-phenylpiperidine in solution (S)-3-phenylpiperidine in solution Diastereomeric salts->(S)-3-phenylpiperidine in solution (R)-3-phenylpiperidine (R)-3-phenylpiperidine (R)-3-phenylpiperidine salt->(R)-3-phenylpiperidine Base (S)-3-phenylpiperidine (S)-3-phenylpiperidine (S)-3-phenylpiperidine in solution->(S)-3-phenylpiperidine Isolation & Base

Caption: Synthetic pathway to racemic this compound and its subsequent chiral resolution.

Signaling Pathways

G Dopamine D2 Receptor Signaling Pathway This compound Derivative This compound Derivative Dopamine D2 Receptor Dopamine D2 Receptor This compound Derivative->Dopamine D2 Receptor Binds to Gi/o Protein Gi/o Protein Dopamine D2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets

Caption: Simplified dopamine D2 receptor signaling pathway modulated by this compound derivatives.

G Mu-Opioid Receptor Signaling Pathway This compound Derivative This compound Derivative Mu-Opioid Receptor Mu-Opioid Receptor This compound Derivative->Mu-Opioid Receptor Binds to Gi/o Protein Gi/o Protein Mu-Opioid Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel Gi/o Protein->Ca2+ Channel Inhibits K+ Channel K+ Channel Gi/o Protein->K+ Channel Activates Analgesia Analgesia Adenylyl Cyclase->Analgesia Reduced cAMP Ca2+ Channel->Analgesia Reduced Neurotransmitter Release K+ Channel->Analgesia Hyperpolarization

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Enantioselective Synthesis of 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of 3-Phenylpiperidine, a valuable chiral building block in medicinal chemistry. The described methodology follows a modern, three-step sequence commencing with the partial reduction of pyridine, followed by a key Rhodium-catalyzed asymmetric reductive Heck reaction, and concluding with a final hydrogenation. This approach offers high enantioselectivity and good overall yields, making it a practical route for accessing this important scaffold. The protocols are intended for researchers in organic synthesis and drug development.

Introduction

Chiral piperidine derivatives are prevalent structural motifs in a wide range of pharmaceuticals and bioactive natural products. Specifically, this compound serves as a key intermediate in the synthesis of several central nervous system (CNS) active agents. Consequently, the development of efficient and highly enantioselective methods for its synthesis is of significant interest. Traditional approaches often rely on chiral resolution or the use of stoichiometric chiral auxiliaries, which can be inefficient. This application note details a catalytic asymmetric synthesis that provides access to enantioenriched this compound. The core of this strategy is a rhodium-catalyzed asymmetric arylation of a dihydropyridine intermediate.[1][2][3]

Overall Synthetic Scheme

The enantioselective synthesis of this compound is accomplished through a three-step process, as illustrated below. The key step is the rhodium-catalyzed asymmetric reductive Heck reaction that introduces the chiral center with high enantiomeric excess.

Synthesis_Workflow Pyridine Pyridine Dihydropyridine Phenyl 1,2-dihydropyridine- 1-carboxylate Pyridine->Dihydropyridine Step 1: Partial Reduction Tetrahydropyridine Phenyl 3-phenyl-3,6-dihydro- pyridine-1(2H)-carboxylate Dihydropyridine->Tetrahydropyridine Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction Phenylpiperidine (S)-3-Phenylpiperidine Tetrahydropyridine->Phenylpiperidine Step 3: Hydrogenation

Figure 1. Overall workflow for the enantioselective synthesis of (S)-3-Phenylpiperidine.

Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) for each key step in the synthesis.

StepProductYield (%)Enantiomeric Excess (%)
1Phenyl 1,2-dihydropyridine-1-carboxylate~72N/A
2Phenyl 3-phenyl-3,6-dihydropyridine-1(2H)-carboxylate~8196
3(S)-3-PhenylpiperidineHigh>95 (expected)

Experimental Protocols

Step 1: Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate

This procedure describes the partial reduction of pyridine to the corresponding N-protected dihydropyridine.

Materials:

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Phenyl chloroformate

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Acetone

  • Hexane

Procedure:

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.[1]

  • Maintain the reaction mixture at -78 °C for 3 hours.[1]

  • Quench the reaction by the addition of water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2 x) and 1N HCl (2 x).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvents by evaporation.

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent to afford phenyl 1,2-dihydropyridine-1-carboxylate.[1]

Step 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This is the key enantioselective step to form the 3-substituted tetrahydropyridine.

Materials:

  • Phenyl 1,2-dihydropyridine-1-carboxylate

  • Phenylboronic acid

  • [Rh(cod)(OH)]₂

  • (S)-SEGPHOS

  • Cesium hydroxide (CsOH) solution (50 wt% in H₂O)

  • Toluene

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Silica gel

Procedure:

  • In a vial, combine [Rh(cod)(OH)]₂ and (S)-SEGPHOS.

  • Place the vial under reduced pressure and then purge with argon. Repeat this cycle three times.

  • Add toluene (0.25 mL), THF (0.25 mL), and water (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add phenylboronic acid (1.5 mmol), followed by phenyl 1,2-dihydropyridine-1-carboxylate (0.5 mmol).

  • Stir the resulting mixture at 70 °C for 20 hours.[1]

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (5 mL).

  • Pass the mixture through a plug of silica gel, washing with an additional 20 mL of diethyl ether.

  • Remove the solvents in vacuo and purify the residue by flash chromatography to yield phenyl 3-phenyl-3,6-dihydropyridine-1(2H)-carboxylate.[1]

Step 3: Hydrogenation to (S)-3-Phenylpiperidine

This final step involves the reduction of the tetrahydropyridine to the desired saturated piperidine.

Materials:

  • Phenyl 3-phenyl-3,6-dihydropyridine-1(2H)-carboxylate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the phenyl 3-phenyl-3,6-dihydropyridine-1(2H)-carboxylate in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add a catalytic amount of 10 wt% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude N-protected this compound.

  • The protecting group can be removed under standard conditions (e.g., hydrolysis for carbamates) to afford the final product, (S)-3-Phenylpiperidine.

Reaction Mechanism

The key rhodium-catalyzed asymmetric step is proposed to proceed through a reductive Heck-type mechanism.

Heck_Mechanism cluster_cat_cycle Catalytic Cycle Rh_I [Rh(I)-L*] Rh_III_Aryl Aryl-Rh(III)-L* Rh_I->Rh_III_Aryl Oxidative Addition (Ar-B(OH)2) Alkene_Complex Alkene Coordination Rh_III_Aryl->Alkene_Complex Dihydropyridine Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Rh_III Alkyl-Rh(III)-L* Migratory_Insertion->Alkyl_Rh_III Alkyl_Rh_III->Rh_I Protodemetalation (H2O) Product Enantioenriched Tetrahydropyridine Alkyl_Rh_III->Product

Figure 2. Proposed mechanism for the Rh-catalyzed asymmetric reductive Heck reaction.

The catalytic cycle is initiated by the oxidative addition of the arylboronic acid to the chiral Rh(I) complex. The resulting Aryl-Rh(III) species then coordinates to the dihydropyridine. Subsequent migratory insertion of the alkene into the Rh-Aryl bond forms an Alkyl-Rh(III) intermediate. Finally, protodemetalation with water regenerates the active Rh(I) catalyst and releases the enantioenriched tetrahydropyridine product.[3]

References

Application Notes and Protocols for the Rh-Catalyzed Asymmetric Synthesis of 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 3-phenylpiperidine, a valuable scaffold in medicinal chemistry. The highlighted methodology, developed by Mishra, Karabiyikoglu, and Fletcher, utilizes a rhodium-catalyzed asymmetric reductive Heck reaction, offering high yields and excellent enantioselectivity.[1][2][3][4] This approach provides a reliable route to enantioenriched 3-substituted piperidines, which are key components in numerous pharmaceutical agents.[2][3][4]

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The development of robust and efficient methods for the enantioselective synthesis of substituted piperidines is therefore of significant interest to the drug development community. This document outlines a three-step synthesis to access enantioenriched this compound, commencing with the partial reduction of pyridine, followed by a key Rh-catalyzed asymmetric carbometalation, and concluding with a final reduction.[4]

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process, as illustrated below. The critical step is the rhodium-catalyzed asymmetric reductive Heck reaction that introduces the phenyl group with high enantiocontrol.

G Pyridine Pyridine Dihydropyridine Phenyl pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine i) Phenyl chloroformate, NaBH4 Tetrahydropyridine 3-Phenyl-tetrahydropyridine derivative Dihydropyridine->Tetrahydropyridine ii) PhB(OH)2, [Rh], (S)-Segphos Piperidine This compound Tetrahydropyridine->Piperidine iii) Reduction

Caption: Three-step synthesis of this compound.

Data Presentation

The rhodium-catalyzed asymmetric coupling of phenyl pyridine-1(2H)-carboxylate with various arylboronic acids demonstrates broad functional group tolerance and consistently high enantioselectivity. A selection of representative results is summarized in the table below.

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine derivative8196
24-Methylphenylboronic acid3-(p-Tolyl)-tetrahydropyridine derivative7597
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine derivative7298
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-tetrahydropyridine derivative8597
53-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-tetrahydropyridine derivative7896
61-Naphthylboronic acid3-(Naphthalen-1-yl)-tetrahydropyridine derivative4199
72-Fluorophenylboronic acid3-(2-Fluorophenyl)-tetrahydropyridine derivative2599

Experimental Protocols

Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate

This protocol describes the partial reduction of pyridine to the corresponding dihydropyridine derivative.

Materials:

  • Pyridine (20 mmol)

  • Sodium borohydride (NaBH4) (20.0 mmol)

  • Phenyl chloroformate (20 mmol)

  • Methanol (MeOH) (50 mL)

  • Diethyl ether (Et2O)

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Water

Procedure:

  • To a solution of NaBH4 (20.0 mmol) and pyridine (20 mmol) in MeOH (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.[1]

  • Maintain the reaction at -78 °C for 3 hours.[1]

  • Quench the reaction by adding water (50 mL).[1]

  • Extract the mixture with Et2O (2 x 30 mL).[1]

  • Wash the combined organic layers sequentially with 1N NaOH (twice) and 1N HCl (twice).[1]

  • Dry the organic layer over Na2SO4, filter, and remove the solvent by evaporation under reduced pressure.[1]

  • Purify the crude mixture by passing it through a short pad of silica gel, eluting with a gradient of 2% to 10% acetone in hexane.[1]

  • Remove the solvent under reduced pressure to obtain phenyl pyridine-1(2H)-carboxylate as a white solid. The product can be further purified by recrystallization from methanol.[1]

Step 2: Rh-Catalyzed Asymmetric Synthesis of 3-Phenyl-tetrahydropyridine Derivative

This is the key enantioselective step, forming the 3-substituted tetrahydropyridine.

Materials:

  • [Rh(cod)OH]2 (0.015 mmol, 3 mol%)

  • (S)-Segphos (0.035 mmol, 7 mol%)

  • Phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv)

  • Phenylboronic acid (1.5 mmol, 3.0 equiv)

  • Aqueous Cesium hydroxide (CsOH) (50 wt%, 180 µL, 1 mmol, 2.0 equiv)

  • Toluene (0.25 mL)

  • Tetrahydrofuran (THP) (0.25 mL)

  • Water (0.25 mL)

  • Argon

Procedure:

  • To a 7 mL dram vial equipped with a magnetic stir bar, add [Rh(cod)OH]2 (6.9 mg, 0.015 mmol) and (S)-Segphos (21.4 mg, 0.035 mmol).

  • Seal the vial with a rubber septum, evacuate, and purge with argon three times.

  • Add toluene (0.25 mL), THP (0.25 mL), and H2O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add phenylboronic acid (1.5 mmol) followed by the dihydropyridine (0.5 mmol).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling to room temperature, purify the crude mixture by column chromatography on silica gel to obtain the desired 3-phenyl-tetrahydropyridine derivative.

Step 3: Reduction to this compound

The final step involves the reduction of the tetrahydropyridine intermediate to the desired this compound.

Materials:

  • 3-Phenyl-tetrahydropyridine derivative (from Step 2)

  • Appropriate reducing agent (e.g., H2, Pd/C or other suitable conditions as would be determined by those skilled in the art)

  • Suitable solvent (e.g., Methanol or Ethyl Acetate)

Procedure: (Note: The specific conditions for this reduction are not detailed in the provided search results but would follow standard procedures known in synthetic organic chemistry.)

  • Dissolve the 3-phenyl-tetrahydropyridine derivative in a suitable solvent.

  • Add the reducing agent (e.g., Palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield this compound. Further purification can be performed if necessary.

Proposed Reaction Mechanism

The proposed catalytic cycle for the rhodium-catalyzed asymmetric reductive Heck reaction is depicted below. The reaction is believed to proceed through a series of steps including transmetalation, carbometalation, and protodemetalation.[2][3][5]

G Rh_L_OH [Rh(I)-L(OH)] (I) Rh_L_Ph [Rh(I)-L(Ph)] (II) Rh_L_OH->Rh_L_Ph PhB(OH)2 (Transmetalation) Rh_Intermediate Rh-Complex (III) Rh_L_Ph->Rh_Intermediate Dihydropyridine (Carbometalation) Product 3-Phenyl-tetrahydropyridine Rh_Intermediate->Product H2O (Protodemetalation) Product->Rh_L_OH

Caption: Proposed mechanism for the Rh-catalyzed reaction.[2][3][5]

This catalytic cycle begins with the active rhodium-ligand complex (I). Transmetalation with phenylboronic acid forms a phenyl-rhodium intermediate (II). This intermediate then undergoes carbometalation with the dihydropyridine substrate to form a rhodium-alkyl species (III). Finally, protodemetalation with water releases the 3-phenyl-tetrahydropyridine product and regenerates the active catalyst.[2][3][5]

References

Application Notes and Protocols for the Large-Scale Industrial Production of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpiperidine is a critical chiral building block in the pharmaceutical industry. Its piperidine scaffold is a common feature in a wide array of biologically active molecules and approved drugs. Notably, it is a key intermediate in the synthesis of several pharmaceuticals, including the antipsychotic agent Preclamol and the PARP inhibitor Niraparib, which is used for cancer treatment.[1][2] The stereochemistry at the C3 position of the piperidine ring is often crucial for the therapeutic efficacy and safety of these drugs, making the enantioselective synthesis of (S)-3-phenylpiperidine a topic of significant industrial importance. This document outlines a modern and efficient protocol for the large-scale production of (S)-3-phenylpiperidine, focusing on a catalytic asymmetric approach that offers high yields and excellent enantioselectivity.

Overview of Synthetic Strategies

Several methods have been developed for the synthesis of (S)-3-phenylpiperidine. Traditional approaches often rely on the chiral resolution of a racemic mixture of 3-phenylpiperidine, which can be achieved through diastereomeric salt crystallization.[3] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

A more contemporary and industrially scalable strategy involves asymmetric synthesis, which introduces the desired chirality catalytically. A notable example is a three-step process starting from pyridine, which includes a key rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][4] This approach provides high yields and excellent enantiomeric excess (ee), making it a highly attractive option for large-scale manufacturing.[1][4]

This document will primarily focus on the detailed protocol for the rhodium-catalyzed asymmetric synthesis.

Rhodium-Catalyzed Asymmetric Synthesis of (S)-3-Phenylpiperidine

This state-of-the-art method provides access to enantioenriched 3-substituted piperidines from readily available starting materials like pyridine and arylboronic acids. The overall process can be summarized in three main steps:

  • Partial Reduction of Pyridine: Pyridine is first partially reduced to form a dihydropyridine intermediate.

  • Rh-Catalyzed Asymmetric Reductive Heck Reaction: The dihydropyridine undergoes a rhodium-catalyzed asymmetric carbometalation with an arylboronic acid to furnish a 3-substituted tetrahydropyridine with high enantioselectivity.

  • Final Reduction: The resulting tetrahydropyridine is then reduced to the desired (S)-3-phenylpiperidine.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This protocol describes the initial partial reduction of pyridine to form the dihydropyridine intermediate.

  • Reaction Setup: A reaction vessel is charged with a solution of sodium borohydride (NaBH₄) in methanol under a nitrogen atmosphere and cooled to -78 °C.

  • Reagent Addition: Pyridine is added to the cooled solution, followed by the dropwise addition of phenyl chloroformate.

  • Reaction Monitoring: The reaction is maintained at -78 °C for 3 hours.

  • Workup and Purification: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography to yield phenyl pyridine-1(2H)-carboxylate as a white solid. A recrystallization from methanol can further purify the product.[5]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This is the key enantioselective step of the synthesis.

  • Catalyst Preparation: In a sealed vial under an argon atmosphere, [Rh(cod)OH]₂ and (S)-Segphos are combined.

  • Reaction Medium: Toluene, tetrahydrofuran (THP), and water are added, followed by an aqueous solution of cesium hydroxide (CsOH). The mixture is stirred at 70 °C for 10 minutes.

  • Reactant Addition: Phenylboronic acid and the phenyl pyridine-1(2H)-carboxylate from Step 1 are added to the catalyst solution.

  • Reaction Conditions: The resulting mixture is stirred at 70 °C for 20 hours.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with diethyl ether, and passed through a plug of silica gel. The solvent is removed in vacuo to yield the enantioenriched 3-phenyl-tetrahydropyridine derivative.[1][5]

Step 3: Reduction to (S)-3-Phenylpiperidine

The final step involves the reduction of the tetrahydropyridine intermediate.

  • Reaction Setup: The 3-phenyl-tetrahydropyridine derivative is dissolved in a suitable solvent such as ethanol.

  • Catalyst Addition: A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., balloon or autoclave) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude (S)-3-phenylpiperidine. Further purification can be achieved by distillation or crystallization if necessary.

Data Presentation

The following tables summarize typical quantitative data for the key rhodium-catalyzed asymmetric reductive Heck reaction.

Table 1: Optimization of Reaction Conditions for Rh-Catalyzed Asymmetric Carbometalation

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)ee (%)
1[Rh(cod)(OH)]₂ / (S)-Segphosaq. CsOHTHP:Toluene:H₂O (1:1:1)708196

Data adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[1][4]

Table 2: Substrate Scope for the Asymmetric Reductive Heck Reaction

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine8196
24-Methylphenylboronic acid3-(p-Tolyl)-tetrahydropyridine8597
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine8898
43-Chlorophenylboronic acid3-(3-Chlorophenyl)-tetrahydropyridine7595

This table illustrates the versatility of the reaction with various substituted arylboronic acids. Data is representative of typical results from the cited literature.

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the rhodium-catalyzed asymmetric synthesis of (S)-3-phenylpiperidine.

G cluster_0 Step 1: Partial Reduction cluster_1 Step 2: Asymmetric Reductive Heck Reaction cluster_2 Step 3: Final Reduction Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine NaBH4, Phenyl Chloroformate Tetrahydropyridine Enantioenriched 3-Phenyl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine [Rh(cod)OH]2, (S)-Segphos, CsOH Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Tetrahydropyridine S_3_Phenylpiperidine (S)-3-Phenylpiperidine Tetrahydropyridine->S_3_Phenylpiperidine H2, Pd/C

Caption: Synthetic pathway for (S)-3-phenylpiperidine.

Alternative Synthetic Route: Chiral Resolution

For contexts where the catalytic asymmetric route may not be feasible, a classical approach involving chiral resolution can be employed.

Experimental Workflow
  • Synthesis of Racemic this compound: This can be achieved through various methods, including starting from N-protected 3-piperidone, followed by a Grignard reaction, elimination, hydrogenation, and deprotection.[6]

  • Chiral Resolution: The racemic this compound is treated with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their different solubilities through fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is treated with a base to liberate the free (S)-3-phenylpiperidine.

G cluster_0 Synthesis of Racemate cluster_1 Chiral Resolution Start N-Protected 3-Piperidone Grignard Grignard Reaction Start->Grignard Elimination Elimination Grignard->Elimination Hydrogenation Hydrogenation Elimination->Hydrogenation Deprotection Deprotection Hydrogenation->Deprotection Racemate Racemic this compound Deprotection->Racemate Resolution Diastereomeric Salt Formation Racemate->Resolution Chiral Resolving Agent Crystallization Fractional Crystallization Resolution->Crystallization Liberation Liberation of Enantiomer Crystallization->Liberation S_3_Phenylpiperidine (S)-3-Phenylpiperidine Liberation->S_3_Phenylpiperidine

Caption: Chiral resolution workflow for (S)-3-phenylpiperidine.

Conclusion

The large-scale industrial production of (S)-3-phenylpiperidine is crucial for the synthesis of numerous important pharmaceuticals. The rhodium-catalyzed asymmetric synthesis from pyridine offers a highly efficient, scalable, and enantioselective route, making it a preferred method over classical resolution techniques. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols for the Synthesis of 3-Phenylpiperidine from N-Protected 3-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpiperidine is a valuable structural motif present in numerous biologically active compounds and pharmaceutical agents. Its synthesis is of significant interest in medicinal chemistry and drug development. N-protected 3-piperidones, such as N-Boc-3-piperidone, are versatile and commercially available starting materials that provide a convergent and efficient entry to a variety of substituted piperidines. This document provides detailed application notes and protocols for two synthetic routes to this compound commencing from N-Boc-3-piperidone: a Grignard reaction-based approach and a Suzuki coupling strategy. The protocols are designed to be a practical guide for researchers in the field, offering detailed methodologies and comparative data.

The piperidine scaffold is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics. The introduction of a phenyl group at the 3-position can significantly influence the pharmacological profile of the molecule. The use of an N-Boc protecting group offers the advantage of stability during synthetic transformations and facile removal under acidic conditions to yield the final product.[1]

Synthetic Strategies Overview

Two primary strategies for the synthesis of this compound from N-Boc-3-piperidone are presented:

Route 1: Grignard Reaction and Subsequent Transformations This classic organometallic approach involves the addition of a phenyl Grignard reagent to N-Boc-3-piperidone to form a tertiary alcohol. Subsequent dehydration and reduction of the resulting olefin afford the desired N-Boc-3-phenylpiperidine. A final deprotection step yields this compound.[2]

Route 2: Suzuki Cross-Coupling Reaction This modern cross-coupling strategy involves the conversion of N-Boc-3-piperidone to its enol triflate derivative. Subsequent palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid introduces the phenyl group. The resulting enamine is then reduced and deprotected to provide this compound. This route offers an alternative with potentially milder conditions for certain steps.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of this compound via the two proposed routes.

Route Step Transformation Starting Material Product Typical Yield (%)
1 1a Grignard ReactionN-Boc-3-piperidoneN-Boc-3-hydroxy-3-phenylpiperidine70-85%
1 1b DehydrationN-Boc-3-hydroxy-3-phenylpiperidineN-Boc-3-phenyl-1,2,5,6-tetrahydropyridine80-90%
1 1c ReductionN-Boc-3-phenyl-1,2,5,6-tetrahydropyridineN-Boc-3-phenylpiperidine>95%
1 1d DeprotectionN-Boc-3-phenylpiperidineThis compound>95%
2 2a Enol Triflate FormationN-Boc-3-piperidoneN-Boc-3-((trifluoromethyl)sulfonyl)oxy)-1,2,5,6-tetrahydropyridine85-95%
2 2b Suzuki CouplingN-Boc-3-((trifluoromethyl)sulfonyl)oxy)-1,2,5,6-tetrahydropyridineN-Boc-3-phenyl-1,2,5,6-tetrahydropyridine60-80%
2 2c ReductionN-Boc-3-phenyl-1,2,5,6-tetrahydropyridineN-Boc-3-phenylpiperidine>95%
2 2d DeprotectionN-Boc-3-phenylpiperidineThis compound>95%

Experimental Protocols

Route 1: Grignard Reaction Pathway

This pathway follows a four-step sequence: Grignard addition, dehydration, reduction, and deprotection.

Protocol 1a: Synthesis of N-Boc-3-hydroxy-3-phenylpiperidine

This protocol describes the addition of phenylmagnesium bromide to N-Boc-3-piperidone.

  • Materials:

    • N-Boc-3-piperidone

    • Magnesium turnings

    • Bromobenzene

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine (crystal)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware (oven-dried)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq.). Add a small crystal of iodine.

    • To the dropping funnel, add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate, gentle warming may be required.

    • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve N-Boc-3-piperidone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-hydroxy-3-phenylpiperidine as a white solid.

Protocol 1b: Dehydration of N-Boc-3-hydroxy-3-phenylpiperidine

This protocol details the elimination of water from the tertiary alcohol to form an alkene.

  • Materials:

    • N-Boc-3-hydroxy-3-phenylpiperidine

    • Martin's sulfurane or phosphorus oxychloride (POCl₃)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using Martin's sulfurane): [3][4]

    • Dissolve N-Boc-3-hydroxy-3-phenylpiperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add Martin's sulfurane (1.1 eq.) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine.

Protocol 1c: Reduction of N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine

This protocol describes the catalytic hydrogenation of the double bond.

  • Materials:

    • N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethyl acetate

    • Hydrogen gas (H₂)

    • Parr shaker or similar hydrogenation apparatus

    • Celite®

  • Procedure:

    • In a hydrogenation vessel, dissolve N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine (1.0 eq.) in methanol or ethyl acetate.

    • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

    • Place the vessel in a Parr shaker and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and shake at room temperature for 4-16 hours.

    • Monitor the reaction for the uptake of hydrogen and by TLC.

    • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to afford N-Boc-3-phenylpiperidine, which is often of sufficient purity for the next step.

Protocol 1d: Deprotection of N-Boc-3-phenylpiperidine

This final step removes the Boc protecting group to yield the target compound.

  • Materials:

    • N-Boc-3-phenylpiperidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-3-phenylpiperidine (1.0 eq.) in DCM in a round-bottom flask.

    • Add trifluoroacetic acid (5-10 eq.) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the deprotection by TLC.

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution or 1M NaOH until pH > 10.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Suzuki Cross-Coupling Pathway

This pathway involves the formation of an enol triflate, followed by Suzuki coupling, reduction, and deprotection.

Protocol 2a: Synthesis of N-Boc-3-((trifluoromethyl)sulfonyl)oxy)-1,2,5,6-tetrahydropyridine (Enol Triflate)

  • Materials:

    • N-Boc-3-piperidone

    • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)

    • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-3-piperidone (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of LiHMDS or NaHMDS (1.1 eq.) in THF dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add a solution of Tf₂NPh (1.1 eq.) in THF dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the enol triflate.

Protocol 2b: Suzuki Coupling of the Enol Triflate with Phenylboronic Acid

This protocol describes the palladium-catalyzed cross-coupling reaction.[5]

  • Materials:

    • N-Boc-3-((trifluoromethyl)sulfonyl)oxy)-1,2,5,6-tetrahydropyridine

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd catalyst

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Dioxane and water (solvent mixture)

  • Procedure:

    • In a reaction vessel, combine the enol triflate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

    • Add a degassed mixture of dioxane and water (e.g., 4:1).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine.

Protocol 2c: Reduction of N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine

This protocol is identical to Protocol 1c.

Protocol 2d: Deprotection of N-Boc-3-phenylpiperidine

This protocol is identical to Protocol 1d.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Grignard Reaction Pathway cluster_route2 Route 2: Suzuki Coupling Pathway A1 N-Boc-3-piperidone B1 N-Boc-3-hydroxy- This compound A1->B1 Grignard Reaction (PhMgBr) C1 N-Boc-3-phenyl- 1,2,5,6-tetrahydropyridine B1->C1 Dehydration D1 N-Boc-3-phenylpiperidine C1->D1 Reduction (H2, Pd/C) E1 This compound D1->E1 Deprotection (TFA) A2 N-Boc-3-piperidone B2 N-Boc-3-enol triflate A2->B2 Triflation (Tf2NPh) C2 N-Boc-3-phenyl- 1,2,5,6-tetrahydropyridine B2->C2 Suzuki Coupling (PhB(OH)2, Pd cat.) D2 N-Boc-3-phenylpiperidine C2->D2 Reduction (H2, Pd/C) E2 This compound D2->E2 Deprotection (TFA)

Caption: Synthetic routes to this compound from N-Boc-3-piperidone.

Caption: Mechanism of the Grignard reaction on N-Boc-3-piperidone.

Suzuki_Catalytic_Cycle Pd(0) Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nIntermediate Ar-Pd(II)-X Ln Oxidative\nAddition->Pd(II)\nIntermediate Transmetalation Transmetalation Pd(II)\nIntermediate->Transmetalation Ar'-B(OH)2 Base Pd(II)\nDiaryl Ar-Pd(II)-Ar' Ln Transmetalation->Pd(II)\nDiaryl Reductive\nElimination Reductive Elimination Pd(II)\nDiaryl->Reductive\nElimination Reductive\nElimination->Pd(0) Product Ar-Ar' Reductive\nElimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 3-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpiperidine derivatives are a significant class of heterocyclic compounds widely recognized for their prevalence in a variety of biologically active molecules and pharmaceuticals. The piperidine scaffold is a key structural motif in numerous drugs, and the introduction of a phenyl group at the 3-position can significantly influence the pharmacological properties of these compounds. This document provides detailed protocols for two distinct and effective methods for the synthesis of this compound derivatives: a modern rhodium-catalyzed asymmetric synthesis for producing enantioenriched compounds and a classical catalytic hydrogenation approach.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the synthesis of this compound and its derivatives using the described protocols.

EntryMethodStarting Material(s)ProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Reference
1Rh-catalyzed AsymmetricPhenyl pyridine-1(2H)-carboxylate, Phenylboronic acid3-Phenyl-tetrahydropyridine derivative[Rh(cod)(OH)]₂ / (S)-Segphos8196[1][2]
2Catalytic Hydrogenation3-PhenylpyridineThis compoundPtO₂HighN/A (racemic)[3]
3Rh-catalyzed AsymmetricPhenyl pyridine-1(2H)-carboxylate, 4-F-Phenylboronic acid3-(4-Fluorophenyl)-tetrahydropyridine[Rh(cod)(OH)]₂ / (S)-Segphos8590[2]
4Rh-catalyzed AsymmetricPhenyl pyridine-1(2H)-carboxylate, 4-MeO-Phenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine[Rh(cod)(OH)]₂ / (S)-Segphos8095[2]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Synthesis of this compound Derivatives[1][2][4]

This method facilitates the enantioselective synthesis of this compound derivatives through a three-step process: partial reduction of pyridine, a key Rh-catalyzed asymmetric reductive Heck reaction, and a final reduction to the piperidine.[1][2]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [4]

  • To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent to yield phenyl pyridine-1(2H)-carboxylate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [1][2][4]

  • In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, evacuate, and purge with argon (repeat three times).

  • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 1 mmol).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling to room temperature, purify the mixture by column chromatography to isolate the 3-aryl-tetrahydropyridine product.

Step 3: Reduction to 3-Arylpiperidine [1]

  • To a solution of the 3-aryl-tetrahydropyridine from Step 2 in a suitable solvent (e.g., methanol), add Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the catalyst and evaporate the solvent.

  • Deprotect the carbamate group using aqueous potassium hydroxide in methanol to yield the final 3-arylpiperidine.

Protocol 2: Catalytic Hydrogenation of 3-Phenylpyridine[3]

This protocol describes a direct method for the synthesis of this compound by the hydrogenation of 3-phenylpyridine.

  • In a high-pressure reactor, combine 3-phenylpyridine and glacial acetic acid.

  • Add PtO₂ catalyst to the solution.

  • Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to 60 bar.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Upon completion, carefully vent the hydrogen gas.

  • Work-up the reaction mixture to isolate the this compound product. The product can be characterized by ¹H NMR and ESI-MS.[3]

Mandatory Visualization

Synthesis_Workflow cluster_rh_catalyzed Protocol 1: Rh-Catalyzed Asymmetric Synthesis cluster_hydrogenation Protocol 2: Catalytic Hydrogenation Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine Enantioenriched 3-Aryl-tetrahydropyridine Dihydropyridine:e->Tetrahydropyridine:w Rh-catalyzed Asymmetric Reductive Heck Arylboronic Arylboronic Acid Arylboronic->Tetrahydropyridine:w Piperidine1 3-Arylpiperidine Tetrahydropyridine->Piperidine1 Hydrogenation & Deprotection Phenylpyridine 3-Phenylpyridine Piperidine2 This compound Phenylpyridine->Piperidine2 Catalytic Hydrogenation (PtO₂) Logical_Relationships cluster_approaches Synthetic Approaches cluster_asymmetric_details Key Steps in Asymmetric Synthesis cluster_direct_details Key Step in Direct Reduction Target This compound Derivatives Asymmetric Asymmetric Synthesis Target->Asymmetric Direct Direct Reduction Target->Direct Pyridine_Activation Pyridine Activation/ Partial Reduction Asymmetric->Pyridine_Activation Heteroaromatic_Reduction Heteroaromatic Ring Hydrogenation Direct->Heteroaromatic_Reduction CC_Formation C-C Bond Formation (Asymmetric) Pyridine_Activation->CC_Formation Final_Reduction Final Reduction/ Deprotection CC_Formation->Final_Reduction

References

Application of 3-Phenylpiperidine in Dopamine Receptor Modulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Phenylpiperidine and its analogs in the study of dopamine receptor modulation. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The this compound scaffold is a key pharmacophore in the development of ligands targeting dopamine receptors, particularly the D2-like family (D2, D3, and D4). Compounds based on this structure have shown a wide range of pharmacological activities, including agonist, partial agonist, and antagonist effects. This versatility makes them valuable tools for investigating the physiological and pathological roles of dopamine receptors and for developing novel therapeutics for neuropsychiatric and neurological disorders such as Parkinson's disease, schizophrenia, and substance abuse.

A notable example is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a compound that exhibits stereoselectivity in its action. The (+)-enantiomer of 3-PPP acts as an agonist at both presynaptic and postsynaptic D2 receptors, while the (-)-enantiomer (preclamol) is a presynaptic D2 receptor agonist and a postsynaptic D2 receptor antagonist.[1] This differential activity highlights the importance of stereochemistry in the design and evaluation of this compound-based dopamine receptor modulators.

Data Presentation

The following tables summarize quantitative data for this compound analogs and other relevant ligands at dopamine receptor subtypes. This data is crucial for comparing the affinity and selectivity of different compounds.

Table 1: Binding Affinities (Ki, nM) of Selected Ligands for Dopamine Receptor Subtypes

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorReference
(+)-3-PPP -AgonistAgonist-[1][2]
(-)-3-PPP (Preclamol) -Presynaptic Agonist, Postsynaptic Antagonist--[1][2]
F17464 >10008.9 (hD2s), 12.1 (hD2l)0.17>1000[1]
LS-3-134 ->300.17-[3]
Compound 7i -72.43.8-[4]
[3H]Spiperone -0.0570.125-[5]

Note: '-' indicates data not available in the cited sources. hD2s and hD2l refer to the short and long isoforms of the human D2 receptor, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound derivatives with dopamine receptors.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine D2 and D3 receptors.

Materials:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293) stably expressing human recombinant dopamine D2 or D3 receptors.

  • Radioligand: [3H]Spiperone (a high-affinity D2/D3 antagonist).

  • Non-specific Binding Determinant: 10 µM (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Test Compound: this compound analog of interest.

  • 96-well plates.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[6]

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the dopamine receptor of interest and place them in ice-cold homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer or a Polytron.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]

    • Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [3H]Spiperone (at a concentration near its Kd), and 100 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]Spiperone, 50 µL of (+)-Butaclamol (10 µM final concentration), and 50 µL of assay buffer.

      • Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]Spiperone, and 100 µL of the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Membrane Preparation setup Assay Setup (Total, Non-specific, Competitive Binding) prep->setup incubation Incubation (e.g., 60 min at 30°C) setup->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol is used to determine the functional activity (agonist, partial agonist, or antagonist) of a this compound analog at D2-like dopamine receptors, which are typically Gi/o-coupled and inhibit adenylyl cyclase.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the dopamine receptor of interest (e.g., D2 or D3) and a cAMP biosensor (e.g., cAMP Hunter™ Gi cell lines).[7][8]

  • Control Agonist: Dopamine or another known full agonist.

  • Control Antagonist: Haloperidol or another known antagonist.

  • Test Compound: this compound analog.

  • Forskolin: To stimulate adenylyl cyclase and establish a baseline of cAMP production.

  • Cell culture medium and supplements.

  • Assay plates (e.g., 384-well).

  • A plate reader capable of detecting the biosensor signal (e.g., fluorescence or luminescence).

Procedure:

  • Cell Culture and Plating:

    • Culture the cells according to standard protocols.

    • Plate the cells into the assay plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound, control agonist, and control antagonist in the appropriate assay buffer.

  • Assay Protocol (Agonist Mode):

    • Remove the culture medium from the cells.

    • Add the diluted test compound or control agonist to the wells.

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[9]

    • Measure the signal using the plate reader.

  • Assay Protocol (Antagonist Mode):

    • Remove the culture medium from the cells.

    • Add the diluted test compound or control antagonist to the wells and pre-incubate.

    • Add the control agonist (at its EC80 concentration) to the wells.

    • Add forskolin to all wells.

    • Incubate the plate for the specified time at 37°C.

    • Measure the signal using the plate reader.

  • Data Analysis:

    • For agonist activity, plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For antagonist activity, plot the signal against the logarithm of the compound concentration to determine the IC50 value.

D2_Like_Signaling_Pathway Dopamine Dopamine / this compound Agonist D2R D2/D3/D4 Receptor Dopamine->D2R Gi_o Gi/o Protein D2R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response

Caption: D2-like dopamine receptor signaling pathway.

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is used to assess the potential of this compound analogs to alleviate motor deficits associated with Parkinson's disease.

Materials:

  • Animals: Adult male Sprague-Dawley rats (200-250 g).

  • 6-Hydroxydopamine (6-OHDA): Neurotoxin that selectively destroys dopaminergic neurons.

  • Anesthetic: Isoflurane or a ketamine/xylazine cocktail.

  • Stereotaxic apparatus.

  • Hamilton syringe (10 µL).

  • Apomorphine or Amphetamine: For assessing the extent of the lesion.

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda and ensure the skull is level.

    • Drill a small hole in the skull at the coordinates for the medial forebrain bundle (MFB) (e.g., AP: -2.2 mm, ML: +1.5 mm from bregma).[10]

  • 6-OHDA Injection:

    • Slowly lower the Hamilton syringe needle to the desired depth (e.g., -8.0 mm from the dura).

    • Inject 6-OHDA solution (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) at a rate of 1 µL/min.[10]

    • Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.[10]

  • Post-operative Care:

    • Suture the scalp incision.

    • Provide post-operative care, including analgesics and easy access to food and water.

  • Behavioral Assessment (2-3 weeks post-surgery):

    • Administer apomorphine (a dopamine agonist) and measure contralateral rotations. A successful lesion is typically indicated by a high rate of rotation.

    • Alternatively, administer amphetamine and measure ipsilateral rotations.

  • Drug Testing:

    • Administer the this compound analog to the lesioned rats.

    • Assess motor function using tests such as the cylinder test, stepping test, or rotarod test to evaluate the therapeutic potential of the compound.

Six_OHDA_Model_Workflow anesthesia Anesthesia & Stereotaxic Surgery injection Unilateral 6-OHDA Injection into MFB anesthesia->injection recovery Post-operative Recovery injection->recovery assessment Behavioral Assessment (e.g., Apomorphine-induced rotations) recovery->assessment drug_testing Administration of this compound Analog assessment->drug_testing motor_evaluation Evaluation of Motor Function drug_testing->motor_evaluation

Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.

In Vivo Model: L-DOPA-Induced Dyskinesia (LID) in 6-OHDA Lesioned Rats

This model is used to evaluate the potential of this compound analogs to reduce L-DOPA-induced dyskinesias, a common side effect of long-term Parkinson's disease treatment.

Materials:

  • 6-OHDA lesioned rats (as described above).

  • L-DOPA (Levodopa).

  • Benserazide: A peripheral decarboxylase inhibitor to prevent the breakdown of L-DOPA in the periphery.

  • Abnormal Involuntary Movement (AIMs) rating scale.

Procedure:

  • Induction of Dyskinesia:

    • Three to four weeks after 6-OHDA lesioning, begin daily administration of L-DOPA (e.g., 6-12 mg/kg, i.p. or s.c.) along with benserazide (e.g., 15 mg/kg, i.p. or s.c.) for approximately 3 weeks.[11][12]

  • AIMs Rating:

    • On testing days, individually house the rats for clear observation.

    • Administer L-DOPA/benserazide.

    • At regular intervals (e.g., every 20-30 minutes for 2-3 hours), score the severity of AIMs using a standardized rating scale. The scale typically assesses axial, limb, and orofacial dyskinesias.[11]

  • Drug Testing:

    • Once stable LIDs are established, administer the this compound analog prior to the L-DOPA/benserazide injection.

    • Score the AIMs as described above to determine if the test compound reduces the severity of dyskinesias.

Conclusion

The this compound scaffold represents a versatile platform for the design and synthesis of novel dopamine receptor modulators. The detailed protocols provided in this document offer a framework for the in vitro and in vivo characterization of these compounds. By carefully assessing their binding affinity, functional activity, and effects in relevant animal models, researchers can advance our understanding of dopamine receptor pharmacology and develop new treatments for dopamine-related disorders.

References

Application Notes and Protocols for Designing 3-Phenylpiperidine Derivatives with Improved CNS Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of therapeutics targeting the central nervous system (CNS) is critically dependent on the ability of drug candidates to effectively cross the blood-brain barrier (BBB). The 3-phenylpiperidine scaffold is a privileged structure in CNS drug discovery, forming the core of numerous compounds targeting a variety of receptors and transporters. However, achieving optimal brain penetration for these derivatives is a significant challenge, often hindered by unfavorable physicochemical properties and active efflux by transporters such as P-glycoprotein (P-gp).

These application notes provide a comprehensive guide to the rational design and evaluation of this compound derivatives for enhanced CNS penetration. We will cover key design strategies, present relevant data for structurally diverse phenylpiperidine and related piperazine analogs, and provide detailed protocols for essential in vitro and in vivo assays to assess BBB permeability.

Key Physicochemical Properties Influencing CNS Penetration

The ability of a molecule to cross the BBB is governed by a complex interplay of its physicochemical properties. For this compound derivatives, the following parameters are of paramount importance:

  • Lipophilicity (LogP/LogD): A delicate balance is required. While increased lipophilicity can enhance membrane permeability, excessively high LogP values can lead to increased plasma protein binding, non-specific tissue binding, and greater susceptibility to metabolism, all of which can limit free drug concentration in the brain. An optimal LogP range for CNS drugs is generally considered to be between 1 and 3.

  • Molecular Weight (MW): Smaller molecules generally exhibit better passive diffusion across the BBB. A molecular weight of less than 450 Da is often cited as a desirable characteristic for CNS drug candidates.

  • Topological Polar Surface Area (TPSA): TPSA is a descriptor of the surface area of a molecule occupied by polar atoms. Lower TPSA values are associated with better CNS penetration. A TPSA of less than 90 Ų is a commonly used guideline for good BBB permeability.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly influences a molecule's ability to cross the lipophilic BBB. Minimizing the number of hydrogen bonds is a key strategy for improving CNS penetration. Generally, HBD ≤ 3 and HBA ≤ 7 are considered favorable.

  • Ionization (pKa): The ionization state of a molecule at physiological pH (7.4) is critical. While some degree of ionization can improve solubility, the neutral form of a drug is typically more permeable across the BBB. For basic compounds like many this compound derivatives, a pKa in the range of 7.5 to 10.5 is often observed in CNS drugs.

Design Strategies to Enhance CNS Penetration

Based on the principles outlined above, several strategies can be employed to optimize the CNS penetration of this compound derivatives:

  • Lipophilicity Modulation: Strategic introduction or removal of lipophilic or polar functional groups on the phenyl and piperidine rings can fine-tune the overall lipophilicity of the molecule. For instance, the addition of small alkyl groups or halogens can increase lipophilicity, while the introduction of hydroxyl or amide groups will decrease it.

  • Reduction of Polarity and Hydrogen Bonding: Masking polar functional groups through derivatization (e.g., esterification of carboxylic acids, etherification of hydroxyl groups) can reduce TPSA and hydrogen bonding capacity. Intramolecular hydrogen bonding can also be a useful strategy to shield polar groups.

  • Minimizing P-glycoprotein (P-gp) Efflux: P-gp is a key efflux transporter at the BBB that actively pumps many xenobiotics, including drug molecules, out of the brain. To mitigate P-gp efflux, medicinal chemists can:

    • Reduce the number of hydrogen bond donors.

    • Increase lipophilicity within a certain range.

    • Introduce specific structural motifs that are not recognized by P-gp. For example, the introduction of a fluorine atom or a trifluoromethyl group can sometimes reduce P-gp liability.

  • Prodrug Approaches: A prodrug strategy involves chemically modifying a drug to enhance its delivery to the target site. For CNS delivery, a lipophilic prodrug can be designed to cross the BBB, after which it is metabolically converted to the active, more polar parent drug.

Data Presentation: Physicochemical Properties and CNS Penetration of Phenylpiperidine and Related Analogs

The following table summarizes key physicochemical properties and CNS penetration data for a selection of phenylpiperidine and structurally related piperazine derivatives from the literature. This data illustrates the impact of structural modifications on parameters relevant to BBB permeability.

CompoundStructureLogPTPSA (Ų)MW (Da)Papp (Caco-2) (10⁻⁶ cm/s)Efflux RatioBrain/Plasma Ratio (Kp)Reference
Risperidone 6-fluoro-3-(4-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)piperidin-1-yl)-1,2-benzisoxazole3.3449.9410.52.3>2.01.5[1]
Haloperidol 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one4.329.5375.93.5~1.01.3[1]
Compound S2 6-fluoro-3-(1-(2-phenylethyl)piperidin-4-yl)-1,2-benzisoxazole4.832.7338.48.3N/AN/A[1]
Compound S3 6-fluoro-3-(1-(3-phenylpropyl)piperidin-4-yl)-1,2-benzisoxazole5.332.7352.56.6N/AN/A[1]
Piperine Analog SCT-64 (E)-1-(5-(benzo[d][1][2]dioxol-5-yl)-1-oxopenta-2,4-dien-1-yl)piperidine3.446.5285.3HighLowHigh[3]
Piperine Analog LAU397 1-(5-(benzo[d][1][2]dioxol-5-yl)pentanoyl)piperidine4.246.5289.4LowLowLow[3]

N/A: Not Available

Mandatory Visualizations

Logical Workflow for Designing CNS-Penetrant this compound Derivatives

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Selection cluster_3 In Vivo Validation Initial Hit/Lead Initial Hit/Lead SAR Exploration SAR Exploration Initial Hit/Lead->SAR Exploration Structural Modifications Library Synthesis Library Synthesis SAR Exploration->Library Synthesis PAMPA-BBB PAMPA-BBB Assay (Passive Permeability) Library Synthesis->PAMPA-BBB Caco-2 Assay Caco-2 Permeability Assay (Active Transport/Efflux) Library Synthesis->Caco-2 Assay Data Analysis Data Analysis PAMPA-BBB->Data Analysis Caco-2 Assay->Data Analysis Candidate Selection Candidate Selection Data Analysis->Candidate Selection High Papp, Low ER Rodent PK Studies Rodent PK Studies Candidate Selection->Rodent PK Studies Brain/Plasma Ratio (Kp) Lead Optimization Lead Optimization Rodent PK Studies->Lead Optimization Lead Optimization->SAR Exploration Iterative Design

Caption: Iterative workflow for the design and evaluation of CNS-penetrant compounds.

Mu-Opioid Receptor Signaling Pathway

Many this compound derivatives exert their effects through modulation of G-protein coupled receptors (GPCRs), such as the mu-opioid receptor. Understanding this signaling cascade is crucial for elucidating the mechanism of action of these compounds.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor (GPCR) G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Analgesia, Sedation, etc. PKA->Cellular_Response Phosphorylates Targets Ca_channel->Cellular_Response Decreased Ca2+ Influx K_channel->Cellular_Response K+ Efflux (Hyperpolarization) Ligand This compound Derivative (Agonist) Ligand->MOR Binds

Caption: Simplified mu-opioid receptor signaling cascade upon agonist binding.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (PAMPA-BBB)

Objective: To assess the passive permeability of this compound derivatives across an artificial membrane mimicking the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™, PVDF membrane)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference standards (e.g., compounds with known high and low BBB permeability)

  • LC-MS/MS or UV-Vis spectrophotometer

Procedure:

  • Membrane Preparation: Prepare a 1% (w/v) solution of porcine brain lipid in dodecane. Carefully coat the filter of each well in the 96-well filter plate with 5 µL of the lipid solution.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Donor Plate Preparation: Dissolve test compounds and standards in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be less than 1%. Add 200 µL of the compound solution to each well of the coated filter plate (donor plate).

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate. Incubate the "sandwich" plate at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for its sensitivity and specificity).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-Vd * Va / ((Vd + Va) * A * t)] * ln(1 - [C]a / [C]eq) Where:

    • Vd = volume of donor well (cm³)

    • Va = volume of acceptor well (cm³)

    • A = filter area (cm²)

    • t = incubation time (s)

    • [C]a = concentration in acceptor well at time t

    • [C]eq = equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)

    • [C]d = concentration in donor well at time t

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability of this compound derivatives across a human intestinal epithelial cell monolayer, which expresses efflux transporters like P-gp, providing an indication of both passive and active transport.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® permeable supports (e.g., 12-well or 24-well plates with polycarbonate membrane inserts)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compounds and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm².

  • Monolayer Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. TEER values should be >250 Ω·cm². The permeability of a paracellular marker like Lucifer yellow should also be assessed.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Wash the monolayers with pre-warmed transport buffer.

      • Add the test compound solution (in transport buffer) to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport:

      • Wash the monolayers with pre-warmed transport buffer.

      • Add the test compound solution to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours). At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = rate of drug appearance in the receiver compartment (mol/s)

    • A = surface area of the membrane (cm²)

    • C₀ = initial concentration in the donor compartment (mol/cm³)

  • Calculation of Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 is generally considered indicative of active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents for Brain-to-Plasma Ratio (Kp) Determination

Objective: To determine the in vivo brain penetration of a this compound derivative by measuring its concentration in the brain and plasma at steady state.

Materials:

  • Male Sprague-Dawley rats or CD-1 mice

  • Test compound formulated for intravenous (IV) or oral (PO) administration

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., syringes, EDTA tubes)

  • Brain homogenization equipment

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Dosing: Administer the test compound to the animals via the desired route (e.g., IV bolus, IV infusion, or oral gavage).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into EDTA tubes. Immediately following blood collection, euthanize the animals and harvest the brains.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Weigh the brains and homogenize them in a suitable buffer.

  • Bioanalysis: Extract the drug from the plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the area under the concentration-time curve (AUC) for both plasma and brain.

    • The brain-to-plasma ratio (Kp) can be calculated as: Kp = AUC_brain / AUC_plasma

    • For a more accurate assessment of unbound drug penetration, the unbound brain-to-plasma ratio (Kp,uu) can be determined by correcting for plasma and brain tissue binding.

Conclusion

The design of this compound derivatives with improved CNS penetration is a multifactorial challenge that requires a systematic and iterative approach. By carefully considering the key physicochemical properties and employing rational design strategies to mitigate efflux, researchers can significantly enhance the probability of developing successful CNS drug candidates. The experimental protocols provided herein offer a robust framework for evaluating the BBB permeability of novel this compound derivatives, enabling data-driven decision-making throughout the drug discovery process.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-Phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Structure-Activity Relationship (SAR) studies on 3-phenylpiperidine analogs. This class of compounds has garnered significant interest due to its diverse pharmacological activities, targeting key proteins in the central nervous system (CNS), including dopamine transporters (DAT), serotonin transporters (SERT), opioid receptors, and chemokine receptors. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Introduction to this compound Analogs and SAR

The this compound scaffold is a versatile pharmacophore found in a variety of biologically active molecules. By systematically modifying the substituents on the phenyl ring, the piperidine nitrogen, and the piperidine ring itself, researchers can fine-tune the pharmacological properties of these analogs. SAR studies are essential to identify which structural modifications lead to desired changes in biological activity, such as increased affinity for a specific receptor or improved selectivity over off-target proteins.

Key Biological Targets

The biological activities of this compound analogs are diverse and depend on their specific structural features. Key targets include:

  • Dopamine Transporter (DAT): A primary target for compounds developed for the treatment of neuropsychiatric disorders.

  • Serotonin Transporter (SERT): A key target for antidepressants and anxiolytics.[1]

  • μ-Opioid Receptor (MOR): The primary target for opioid analgesics.

  • CCR2 Receptor: A chemokine receptor involved in inflammatory responses.

Data Presentation: Quantitative SAR Data

The following tables summarize the structure-activity relationships of various this compound analogs, highlighting the impact of different substitutions on their binding affinity for key biological targets.

Table 1: SAR of this compound Analogs at Dopamine (DAT) and Serotonin (SERT) Transporters

Compound IDR1 (N-substituent)R2 (Phenyl-substituent)DAT Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)
1a -CH2CH2CH2-PhH1485.46.1
9a -CH2-PhH6.622333.8
19a -CH2CH2-ThiopheneH6.018030.0
GBR 12909 -(CH2)4-4,4'-difluoro on benzhydryl1.239.432.8
Analog 1b -CH2CH2CH2-Ph4-FluoroPotentHighSelective for DAT

Data compiled from multiple sources indicating general trends. Specific values are representative.[2][3] Unsubstituted and fluoro-substituted compounds on the phenyl ring generally exhibit the highest activity and selectivity for the dopamine transporter.[2]

Table 2: SAR of this compound Analogs as μ-Opioid Receptor (MOR) Agonists

Compound IDR1 (Piperidine Ring)R2 (Phenyl Ring)MOR Ki (nM)
23 3-((dimethylamino)methyl)-4-ol3-hydroxy0.0034
(3R, 4S)-23 3-((dimethylamino)methyl)-4-ol3-hydroxy0.0021
(3S, 4R)-23 3-((dimethylamino)methyl)-4-ol3-hydroxyHigher than (3R, 4S)-23

Data suggests that the stereochemistry of the piperidine ring and the substituent pattern on the phenyl ring are crucial for high binding affinity to the MOR.[4]

Table 3: SAR of Phenyl Piperidine Derivatives as CCR2 Antagonists

Compound IDLinker to Second Ring SystemConfigurationhCCR2 Affinity
Series A Second piperidine ring-Potent
Series B 1,3-substituted cyclopentylamine1S, 3RHigh
Series C 1,3-substituted cyclopentylamine1R, 3SLower than 1S, 3R

Incorporation of a second ring system is important for CCR2 potency, with the stereochemistry of the linker playing a critical role.[5]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.

General Synthesis Protocol for this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs, which can be adapted based on the desired final compound.

Logical Workflow for Synthesis

A N-protected 3-piperidone B Grignard Reaction (with Phenylmagnesium bromide) A->B 1. C Elimination Reaction (Dehydration) B->C 2. D Hydrogenation C->D 3. E N-protected this compound D->E F Deprotection E->F 4. G Racemic this compound F->G H Chiral Resolution G->H 5. I Enantiomerically Pure (R)- or (S)-3-phenylpiperidine H->I

Caption: General synthetic route for this compound.

Materials:

  • N-protected 3-piperidone (e.g., N-Boc-3-piperidone)

  • Phenylmagnesium bromide (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Acid catalyst (for elimination)

  • Palladium on carbon (Pd/C) catalyst (for hydrogenation)

  • Hydrogen gas

  • Reagents for deprotection (e.g., trifluoroacetic acid for Boc group)

  • Chiral resolving agent (e.g., tartaric acid)

  • Standard laboratory glassware and equipment

Procedure:

  • Grignard Reaction: To a solution of N-protected 3-piperidone in anhydrous THF, add phenylmagnesium bromide dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Elimination: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and treat with an acid catalyst to induce elimination of the hydroxyl group, forming the tetrahydropyridine intermediate.

  • Hydrogenation: Subject the intermediate to hydrogenation using a Pd/C catalyst under a hydrogen atmosphere to reduce the double bond and yield N-protected this compound.

  • Deprotection: Remove the N-protecting group using appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to obtain racemic this compound.

  • Chiral Resolution: If desired, perform chiral resolution using a suitable resolving agent to separate the enantiomers.

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Experimental Workflow for DAT Binding Assay

cluster_prep Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis A Tissue Homogenization (e.g., rat striatum) B Membrane Preparation (Centrifugation) A->B C Protein Concentration Determination (BCA Assay) B->C D Incubation: - Membranes - [3H]WIN 35,428 (Radioligand) - Test Compound (Competitor) C->D E Rapid Filtration (to separate bound from free) D->E F Washing of Filters E->F G Scintillation Counting F->G H Data Analysis (IC50 and Ki determination) G->H

Caption: Workflow for a competitive DAT binding assay.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compounds: this compound analogs.

  • Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Assay: In a 96-well plate, add the assay buffer, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 4°C for 2-3 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.

Materials:

  • Biological Source: Membranes from cells expressing human SERT (e.g., HEK293 cells).

  • Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.

  • Test Compounds: this compound analogs.

  • Reference Compound: Paroxetine or fluoxetine for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus and Scintillation Counter.

Procedure: The procedure is analogous to the DAT binding assay, with the substitution of a SERT-selective radioligand and reference compound.

μ-Opioid Receptor (MOR) Binding Assay

This protocol details a competitive radioligand binding assay for determining the affinity of test compounds for the μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO.

  • Test Compounds: this compound analogs.

  • Reference Compound: Naloxone for defining non-specific binding.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: As described for the DAT binding assay.

  • Binding Assay: In a 96-well plate, combine the incubation buffer, [³H]DAMGO, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation and incubate at room temperature for 60-120 minutes.

  • Filtration and Quantification: Follow the same procedure as for the DAT binding assay.

  • Data Analysis: Calculate IC50 and Ki values as described previously.

CCR2 Antagonist Chemotaxis Assay

This functional assay evaluates the ability of test compounds to inhibit the migration of CCR2-expressing cells towards the chemokine CCL2.

Materials:

  • Cells: CCR2-expressing cell line (e.g., THP-1 monocytes).

  • Chemoattractant: Recombinant human CCL2.

  • Test Compounds: this compound analogs.

  • Chemotaxis Medium: RPMI 1640 with 1% FBS.

  • Boyden Chamber or Transwell System with polycarbonate membranes (e.g., 5 µm pore size).

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells and resuspend them in chemotaxis medium.

  • Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of the test compound for 30-60 minutes at 37°C.

  • Assay Setup: Add chemotaxis medium containing CCL2 to the lower wells of the Boyden chamber. Place the membrane over the lower wells and add the pre-incubated cell suspension to the upper wells.

  • Incubation: Incubate the chamber for a sufficient time to allow cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells under a microscope.

  • Data Analysis: Determine the IC50 value for the inhibition of chemotaxis.

Visualization of Signaling Pathways and Workflows

Dopamine D2-Like Receptor Signaling Pathway

This compound analogs often act as agonists or antagonists at D2-like dopamine receptors (D2, D3, and D4). The following diagram illustrates the canonical signaling pathway for these Gαi/o-coupled receptors.

cluster_membrane Cell Membrane D2R D2-like Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine or This compound Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene expression, ion channel modulation) PKA->Downstream Phosphorylates

Caption: D2-like receptor signaling pathway.

Activation of D2-like receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][7][8][9]

General Experimental Workflow for a SAR Study

The following diagram outlines a typical workflow for a structure-activity relationship study of novel compounds.

A Design of Analog Library B Chemical Synthesis A->B C Purification and Characterization B->C D Primary Screening (e.g., Binding Assays) C->D E Determination of Potency (IC50 / Ki) D->E F Functional Assays (e.g., Chemotaxis, cAMP) E->F G Selectivity Profiling (Off-target screening) E->G H SAR Analysis and Lead Optimization F->H G->H H->A Iterative Design I In vivo Studies H->I

Caption: General workflow for a SAR study.

This iterative process involves designing and synthesizing a library of analogs, evaluating their biological activity, and using the resulting data to inform the design of the next generation of compounds with improved properties.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective ligands for a variety of CNS targets. The application of systematic SAR studies, guided by the detailed experimental protocols outlined in these notes, is essential for the successful discovery and optimization of novel drug candidates based on this promising chemical framework.

References

Illuminating Molecular Interactions: Computational Docking of 3-Phenylpiperidine with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Discovery

The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the molecular interactions of this key pharmacophore with its biological targets is paramount for rational drug design and development. Computational docking studies offer a powerful in-silico approach to predict and analyze these interactions, providing crucial insights into binding affinity, selectivity, and potential mechanisms of action. These application notes provide a comprehensive overview and detailed protocols for performing computational docking studies of this compound derivatives with various protein targets.

Data Presentation: Quantitative Docking Results

The following table summarizes the binding affinities of this compound derivatives with their respective protein targets as reported in various computational docking studies. This data is essential for comparing the potency and selectivity of different analogs.

Compound IDTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki)Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)Sigma 1 Receptor (S1R)-3.2 nM[1]
Haloperidol (Reference)Sigma 1 Receptor (S1R)-2.5 nM[1]
Novel 4-amino methyl piperidine derivativesµ-opioid receptor-8.13 to -13.37-[2]
Meperidine (Pethidine)SARS-CoV-2 Main Protease (Mpro)-5.3-[3]
Various Opioid DerivativesSARS-CoV-2 Main Protease (Mpro)-0.5 to -5.3-[3]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a detailed methodology for conducting computational docking studies, synthesized from established practices.[1][4][5]

Preparation of the Target Protein (Receptor)
  • Obtain Protein Structure: Download the three-dimensional crystal structure of the target protein from a public repository such as the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for binding.

    • Add hydrogen atoms to the protein structure, which are often omitted in crystal structures.

    • Assign appropriate partial charges to each atom of the protein.

  • Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and to arrive at a low-energy conformation.

Preparation of the Ligand (this compound Derivative)
  • Ligand Sketching: Draw the two-dimensional structure of the this compound derivative using chemical drawing software.

  • 3D Conversion and Optimization: Convert the 2D structure into a three-dimensional model. Subsequently, perform geometry optimization to find the most stable conformation of the ligand.

  • Charge Assignment: Assign partial charges to the ligand atoms.

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

Molecular Docking Simulation
  • Software Selection: Choose a suitable molecular docking software. Common choices include AutoDock, MOE (Molecular Operating Environment), and Surflex-Dock.[4]

  • Defining the Binding Site: Define a grid box around the active site of the target protein. This grid specifies the search space for the ligand during the docking simulation. The active site can be identified from the position of a co-crystallized ligand or through literature review.

  • Running the Docking Algorithm: Initiate the docking simulation. The algorithm will explore various conformations and orientations (poses) of the ligand within the defined binding site.

  • Scoring Function: A scoring function is employed by the software to estimate the binding affinity for each generated pose. The result is typically reported as a binding energy value in kcal/mol.

Analysis of Docking Results
  • Pose Selection: Analyze the docking results to identify the best-ranked pose for the ligand, which is usually the one with the lowest binding energy.

  • Interaction Analysis: Visualize the binding interactions between the ligand and the amino acid residues of the protein's active site. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and ionic bonds.[1]

  • Comparative Analysis: If multiple ligands are docked, compare their binding energies and interaction patterns to understand structure-activity relationships.

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow and a conceptual signaling pathway relevant to the targets of this compound derivatives.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) Protein_Prep Protein Pre-processing (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_Sketch Sketch 2D Ligand Structure Ligand_3D Convert to 3D and Optimize Ligand_Sketch->Ligand_3D Energy_Min_P Energy Minimization Protein_Prep->Energy_Min_P Ligand_Charge Assign Ligand Charges Ligand_3D->Ligand_Charge Define_Grid Define Binding Site Grid Box Energy_Min_P->Define_Grid Ligand_Charge->Define_Grid Run_Docking Execute Docking Algorithm Define_Grid->Run_Docking Scoring Calculate Binding Scores Run_Docking->Scoring Analyze_Poses Analyze Docking Poses Scoring->Analyze_Poses Visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) Analyze_Poses->Visualize SAR Structure-Activity Relationship (SAR) Analysis Visualize->SAR

Caption: A generalized workflow for a computational molecular docking study.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative Receptor Target Protein (e.g., µ-Opioid Receptor) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Analgesia) Kinase_Cascade->Response

Caption: A conceptual signaling pathway modulated by a ligand binding to a target receptor.

References

Application Notes and Protocols for the Characterization of 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the successful characterization of 3-Phenylpiperidine. This document includes detailed experimental protocols, data presentation in structured tables, and visual workflows to guide researchers in their analytical endeavors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the analyte and its mass fragmentation pattern, which is crucial for structural elucidation and confirmation.

Quantitative Data
ParameterValueSource
Molecular Weight 161.25 g/mol PubChem CID: 107207[1]
Major Mass Fragments (m/z) 161 (M+), 104, 57, 44NIST Mass Spectrometry Data Center[1]
Total Number of Peaks 96NIST Mass Spectrometry Data Center[1]

Note: The retention time is highly dependent on the specific GC conditions and column used.

Experimental Protocol

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Vortex the sample to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 - 550.

Expected Results

The gas chromatogram should show a sharp peak corresponding to this compound. The mass spectrum of this peak will exhibit a molecular ion peak (M+) at m/z 161. The fragmentation pattern is expected to show characteristic losses from the piperidine ring and the phenyl group. The base peak is often a result of alpha-cleavage of the piperidine ring.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Vortex Vortex Dissolve->Vortex Filter Filter Vortex->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Data Detect->Acquire Analyze Analyze Spectrum Acquire->Analyze Identify Identify Compound Analyze->Identify

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a compound like this compound, which lacks a strong chromophore, derivatization may be necessary for UV detection, or a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be employed.

Quantitative Data (Estimated)
ParameterEstimated ValueNotes
Retention Time (C18 column) 3 - 8 minutesHighly dependent on mobile phase composition, gradient, and flow rate.
λmax (UV detection) ~254 nmAfter derivatization with a suitable chromophoric agent.

Note: The provided retention time is an estimate based on the analysis of similar compounds on a C18 column with a typical reversed-phase gradient.

Experimental Protocol (with UV Detection after Derivatization)

Derivatization Procedure:

  • To 1 mg of this compound in a vial, add 1 mL of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9).

  • Add a molar excess of a derivatizing agent (e.g., dansyl chloride solution in acetone).

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture and inject it into the HPLC system.

HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the λmax of the derivatized product (e.g., 254 nm for dansyl derivatives).

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample Derivatize Derivatize Dissolve->Derivatize Heat Heat Derivatize->Heat Inject Inject into HPLC Heat->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Acquire Acquire Data Detect->Acquire Analyze Analyze Chromatogram Acquire->Analyze Quantify Quantify Analyze->Quantify

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.

Quantitative Data (Estimated)

¹H NMR (400 MHz, CDCl₃, δ in ppm):

ProtonEstimated Chemical Shift (ppm)Multiplicity
Aromatic-H7.15 - 7.35m
H-3 (Piperidine)2.80 - 3.00m
H-2eq, H-6eq (Piperidine)3.30 - 3.50m
H-2ax, H-6ax (Piperidine)2.90 - 3.10m
H-4eq, H-5eq (Piperidine)1.80 - 2.00m
H-4ax, H-5ax (Piperidine)1.60 - 1.80m
NH1.50 - 2.50br s

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

CarbonEstimated Chemical Shift (ppm)
C-ipso (Aromatic)145 - 147
C-ortho (Aromatic)128 - 130
C-meta (Aromatic)126 - 128
C-para (Aromatic)125 - 127
C-3 (Piperidine)40 - 42
C-2, C-6 (Piperidine)48 - 52
C-4, C-5 (Piperidine)25 - 30

Note: The chemical shifts are estimates based on data from similar structures and may vary depending on the solvent and other experimental conditions.

Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

Logical Relationship Diagram

NMR_Logic cluster_concept NMR Spectroscopy Principles cluster_output Spectral Information Nuclei Atomic Nuclei (¹H, ¹³C) MagField External Magnetic Field Nuclei->MagField RF_Pulse Radiofrequency Pulse MagField->RF_Pulse Relaxation Relaxation RF_Pulse->Relaxation Signal NMR Signal (FID) Relaxation->Signal ChemShift Chemical Shift (δ) Signal->ChemShift Coupling Coupling Constant (J) Signal->Coupling Integration Integration Signal->Integration Structure Molecular Structure of this compound ChemShift->Structure Coupling->Structure Integration->Structure

Caption: Logical relationship in NMR for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, the secondary amine, and the aliphatic C-H bonds of the piperidine ring.

Quantitative Data (Expected Absorption Bands)
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 3500N-H (secondary amine)Stretching
3000 - 3100C-H (aromatic)Stretching
2850 - 3000C-H (aliphatic)Stretching
1600, 1495, 1450C=C (aromatic)Stretching
1400 - 1500C-H (aliphatic)Bending
700 - 850C-H (aromatic)Out-of-plane bending
Experimental Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Spectrometer and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a universal ATR accessory.

  • Scan Range: 4000 - 650 cm⁻¹.

  • Number of Scans: 16.

  • Resolution: 4 cm⁻¹.

Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing PlaceSample Place Sample on ATR ApplyPressure Apply Pressure PlaceSample->ApplyPressure IR_Beam Pass IR Beam ApplyPressure->IR_Beam Absorption Measure Absorption IR_Beam->Absorption Interferogram Generate Interferogram Absorption->Interferogram FT Fourier Transform Interferogram->FT Spectrum Generate IR Spectrum FT->Spectrum Analysis Analyze Peaks Spectrum->Analysis

Caption: Workflow for FTIR analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Direct Catalytic Hydrogenation: This approach involves the reduction of 3-phenylpyridine using a metal catalyst (e.g., PtO₂, Pd/C, Rh₂O₃) under a hydrogen atmosphere.[1][2]

  • Multi-step Synthesis from 3-Piperidone: This route typically starts with an N-protected 3-piperidone, followed by a Grignard reaction with a phenylmagnesium halide, an elimination (dehydration) step to form a tetrahydropyridine intermediate, and subsequent hydrogenation of the double bond.[3]

Q2: What are the typical side products observed during the catalytic hydrogenation of 3-phenylpyridine?

A2: Several side products can form during the catalytic hydrogenation of 3-phenylpyridine. These include:

  • 3-Phenyl-1,2,3,6-tetrahydropyridine: An intermediate resulting from incomplete hydrogenation.

  • 3-Cyclohexylpiperidine: An over-reduction product where the phenyl ring is also hydrogenated.

  • Biphenyl: Can be formed as a byproduct in certain synthetic variations.

Q3: I am observing low conversion in the hydrogenation of 3-phenylpyridine. What could be the cause?

A3: Low conversion in the hydrogenation of phenylpyridines, where the phenyl group is directly attached to the pyridine ring, has been reported in the literature.[1] Potential reasons include:

  • Catalyst poisoning: The starting material or product may coordinate with the metal catalyst, reducing its activity.[1]

  • Steric hindrance: The planar nature of 3-phenylpyridine can affect its interaction with the catalyst surface.[1]

  • Insufficient reaction conditions: The temperature, pressure, or reaction time may not be optimal for complete conversion.

Q4: Are there any specific side products to watch for in the multi-step synthesis from N-protected 3-piperidone?

A4: Yes, each step in this synthetic route has potential side reactions:

  • Grignard Reaction: The formation of biphenyl is a common side product, arising from the coupling of the phenylmagnesium bromide Grignard reagent with any unreacted bromobenzene.[4]

  • Elimination Reaction: The dehydration of the intermediate 3-hydroxy-3-phenylpiperidine can result in a mixture of isomeric tetrahydropyridines, with the double bond in different positions within the piperidine ring.[3]

  • Hydrogenation Step: This final step can yield the same side products as the direct hydrogenation of 3-phenylpyridine, namely incomplete hydrogenation (residual tetrahydropyridine) and over-reduction (3-cyclohexylpiperidine).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction during catalytic hydrogenation.Increase hydrogen pressure, reaction time, or temperature. Consider screening different catalysts (e.g., PtO₂, Rhodium on carbon).[5]
Side product formation during Grignard reaction.Ensure slow addition of the Grignard reagent and maintain a low reaction temperature to minimize biphenyl formation.[4]
Presence of 3-Cyclohexylpiperidine Impurity Over-reduction of the phenyl ring.Use a milder catalyst (e.g., Palladium on Carbon) and optimize reaction conditions (lower temperature and pressure) to favor selective hydrogenation of the pyridine ring.[6]
Presence of Tetrahydropyridine Impurities Incomplete hydrogenation.Increase reaction time or catalyst loading. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.
Formation of isomeric alkenes during elimination.Carefully control the conditions of the elimination reaction (acid concentration, temperature) to favor the formation of the desired tetrahydropyridine isomer.
Dehalogenation of Halogenated Precursors Hydrogenolysis of the carbon-halogen bond.This is a common issue with catalytic hydrogenation.[1] Consider alternative reduction methods that do not employ catalytic hydrogenation if the halogen is essential.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Phenylpyridine

This protocol is a general guideline based on literature procedures.[2]

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3-phenylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%).

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas to 60 bar.

  • Reaction: Stir the mixture at room temperature for 8 hours.

  • Work-up: After the reaction, carefully release the hydrogen pressure. Quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the acetic acid is neutralized.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Multi-step Synthesis from N-Boc-3-piperidone

This protocol is a generalized representation of the multi-step synthesis.[3]

Step A: Grignard Reaction

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Grignard Reagent Formation: Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide.

  • Addition of Piperidone: Cool the Grignard reagent in an ice bath and add a solution of N-Boc-3-piperidone in anhydrous diethyl ether dropwise.

  • Reaction and Quenching: Allow the reaction to stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-3-hydroxy-3-phenylpiperidine.

Step B: Elimination Reaction

  • Reaction Setup: Dissolve the crude N-Boc-3-hydroxy-3-phenylpiperidine from the previous step in a suitable solvent (e.g., toluene).

  • Dehydration: Add a strong acid catalyst (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Work-up: Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-Boc-3-phenyl-1,2,3,6-tetrahydropyridine.

Step C: Hydrogenation

  • Reaction Setup: Dissolve the crude tetrahydropyridine intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation in a Parr shaker or a similar apparatus under a hydrogen atmosphere (e.g., 50 psi) until the reaction is complete.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude N-Boc-3-phenylpiperidine. The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, this compound.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Direct Hydrogenation cluster_1 Route 2: Multi-step Synthesis 3-Phenylpyridine 3-Phenylpyridine 3-Phenylpiperidine_R1 This compound 3-Phenylpyridine->3-Phenylpiperidine_R1 H2, Catalyst (e.g., PtO2) Incomplete_Hydrogenation 3-Phenyl-1,2,3,6-tetrahydropyridine 3-Phenylpyridine->Incomplete_Hydrogenation Incomplete Reaction Over_Reduction 3-Cyclohexylpiperidine 3-Phenylpiperidine_R1->Over_Reduction Harsh Conditions N-Boc-3-piperidone N-Boc-3-piperidone Grignard_Intermediate N-Boc-3-hydroxy-3-phenylpiperidine N-Boc-3-piperidone->Grignard_Intermediate 1. PhMgBr 2. H3O+ Biphenyl Biphenyl N-Boc-3-piperidone->Biphenyl Grignard Side Reaction Elimination_Intermediate N-Boc-3-phenyl- 1,2,3,6-tetrahydropyridine Grignard_Intermediate->Elimination_Intermediate Acid, Heat Isomeric_Alkenes Isomeric Tetrahydropyridines Grignard_Intermediate->Isomeric_Alkenes Elimination Side Reaction 3-Phenylpiperidine_R2 This compound Elimination_Intermediate->3-Phenylpiperidine_R2 1. H2, Pd/C 2. Deprotection

Caption: Synthetic routes to this compound and common side products.

Troubleshooting_Logic Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Side_Product_Formation Side Product Formation Low_Yield->Side_Product_Formation Yes Impurity_Detected Impurity Detected? Identify_Impurity Identify Impurity by Spectroscopy (NMR, MS) Impurity_Detected->Identify_Impurity Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp/Pressure - Change Catalyst Incomplete_Reaction->Optimize_Conditions Refine_Grignard Refine Grignard/Elimination: - Control Temperature - Adjust Reagent Stoichiometry Side_Product_Formation->Refine_Grignard Over_Reduction_Product Over-reduction Product (3-Cyclohexylpiperidine) Identify_Impurity->Over_Reduction_Product Incomplete_Reduction_Product Incomplete Reduction Product (Tetrahydropyridine) Identify_Impurity->Incomplete_Reduction_Product Grignard_Side_Product Grignard Side Product (Biphenyl) Identify_Impurity->Grignard_Side_Product Milder_Conditions Use Milder Hydrogenation Conditions Over_Reduction_Product->Milder_Conditions Force_Reaction Force Reaction to Completion: - Increase Reaction Time - Increase Catalyst Load Incomplete_Reduction_Product->Force_Reaction Purify_Grignard Purify Grignard Reagent or Optimize Reaction Conditions Grignard_Side_Product->Purify_Grignard Start Start Start->Impurity_Detected

Caption: Troubleshooting workflow for this compound synthesis.

References

improving the yield and purity of 3-Phenylpiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Phenylpiperidine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Catalytic Hydrogenation of 3-Phenylpyridine: This method involves the reduction of the pyridine ring to a piperidine ring using a metal catalyst.

  • Grignard Reaction with a Piperidone Precursor: This approach typically involves the reaction of a phenylmagnesium halide with an N-protected 3-piperidone, followed by dehydroxylation and deprotection.[1]

  • Reductive Amination Routes: These methods can involve the cyclization of appropriate amino-aldehyde or amino-ketone precursors.

Q2: What are the key factors influencing the yield and purity of this compound?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Choice of Catalyst and Reaction Conditions: In catalytic hydrogenation, the type of catalyst (e.g., Pd/C, PtO₂, Rh/C), solvent, temperature, and hydrogen pressure are critical.[2]

  • Quality of Starting Materials: Impurities in the starting materials can lead to side reactions and lower purity of the final product.

  • Control of Reaction Stoichiometry: Precise control of the molar ratios of reactants is crucial, especially in Grignard reactions, to avoid the formation of byproducts.

  • Purification Method: The choice of purification technique (e.g., crystallization, column chromatography) and its proper execution are essential for obtaining high-purity this compound.

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities can include unreacted starting materials, partially hydrogenated intermediates (in the case of catalytic hydrogenation), and side products from competing reactions (e.g., biphenyl from Grignard reactions). The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

Method 1: Catalytic Hydrogenation of 3-Phenylpyridine

Problem: Low Yield of this compound

Possible Cause Troubleshooting Suggestion
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider using a different catalyst (e.g., Rh/C may be more effective than Pd/C in some cases).[3]
Incomplete Reaction Increase the reaction time, hydrogen pressure, or temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Catalyst Poisoning Ensure the starting materials and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).

Problem: Low Purity of this compound

Possible Cause Troubleshooting Suggestion
Presence of Partially Hydrogenated Intermediates Optimize reaction conditions (time, temperature, pressure) to ensure complete hydrogenation. A change in catalyst or solvent may also be beneficial.
Side Reactions Over-reduction of the phenyl ring can occur under harsh conditions. Use milder conditions or a more selective catalyst.
Method 2: Grignard Reaction with N-Protected 3-Piperidone

Problem: Low Yield of the Desired Product

Possible Cause Troubleshooting Suggestion
Poor Grignard Reagent Formation Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of water will quench the Grignard reagent.[4]
Side Reactions The formation of biphenyl is a common side reaction.[5] This can be minimized by slow addition of the Grignard reagent at a low temperature.
Incomplete Reaction Ensure the stoichiometry of the reactants is correct. The reaction may require a longer reaction time or a higher temperature to go to completion.

Problem: Difficulty in Isolating the Pure Product

Possible Cause Troubleshooting Suggestion
Formation of Emulsions During Workup Use saturated aqueous ammonium chloride for quenching the reaction, which can help to break up emulsions.
Complex Mixture of Products The reaction can sometimes yield a mixture of the desired product and various byproducts. Purification by column chromatography is often necessary.[1]

Data Presentation: Comparison of Synthetic Methods

Synthetic Method Starting Materials Typical Yield Purity Key Advantages Key Disadvantages
Catalytic Hydrogenation 3-Phenylpyridine85-95%[6]>98% (after purification)[6]High atom economy, relatively clean reaction.Requires high-pressure equipment, potential for catalyst poisoning.
Grignard Reaction N-Protected 3-Piperidone, Phenylmagnesium Halide70-85% (overall)>97% (after purification)Versatile for introducing various phenyl groups.Sensitive to moisture, can have side reactions.[4][5]
Debenzylation of N-benzyl-3-phenylpiperidine N-benzyl-3-phenylpiperidine~89%[7]>97% (used directly in next step)[7]High yielding final step.Requires a pre-synthesized precursor.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Phenylpyridine

Materials:

  • 3-Phenylpyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve 3-phenylpyridine in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for the required duration (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation, crystallization, or column chromatography.

Protocol 2: Grignard Reaction for this compound Synthesis

This protocol describes a multi-step synthesis starting from an N-protected 3-piperidone.[1]

Step 1: Grignard Reaction

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous THF under a nitrogen atmosphere.

  • In a separate flask, dissolve N-protected 3-piperidone in anhydrous THF and cool to 0°C.

  • Slowly add the prepared Grignard reagent to the solution of N-protected 3-piperidone at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-phenylpiperidine derivative.

Step 2: Dehydroxylation and Deprotection

  • The crude 3-hydroxy-3-phenylpiperidine derivative can be subjected to an elimination reaction to form the corresponding tetrahydropyridine.

  • This intermediate is then hydrogenated to the N-protected this compound.

  • Finally, the protecting group is removed under appropriate conditions to yield this compound.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

Catalytic Hydrogenation Workflow start Start: Reaction Setup dissolve Dissolve 3-Phenylpyridine in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst autoclave Seal and Purge Autoclave add_catalyst->autoclave pressurize Pressurize with H₂ autoclave->pressurize react Stir at RT/Elevated Temp pressurize->react monitor Monitor Reaction (TLC/GC) react->monitor workup Workup monitor->workup vent Vent H₂ and Purge with N₂ workup->vent filter Filter Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation/Crystallization/ Chromatography) concentrate->purify end End: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Troubleshooting Logic for Low Yield in Grignard Synthesis

Troubleshooting Low Yield in Grignard Synthesis start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous Solvents, Fresh Mg) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions side_reactions Analyze for Side Products (e.g., Biphenyl) start->side_reactions incomplete_reaction Check for Unreacted Starting Material start->incomplete_reaction solution1 Solution: Use freshly dried solvents and activated Mg. check_reagents->solution1 solution2 Solution: Ensure rigorous inert atmosphere and maintain low temperature during addition. check_conditions->solution2 solution3 Solution: Optimize addition rate and temperature to minimize dimerization. side_reactions->solution3 solution4 Solution: Increase reaction time or temperature. incomplete_reaction->solution4

Caption: A logical guide to troubleshooting low yields in Grignard-based synthesis.

References

Technical Support Center: Stereoselective 3-Phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-Phenylpiperidine. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My enantioselective synthesis of this compound is resulting in low enantiomeric excess (ee). What are the common causes and how can I improve it?

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors in a catalytic system can influence the stereochemical outcome. Here are key areas to investigate:

  • Catalyst and Ligand Integrity: The chiral ligand and the metal precursor are critical for inducing stereoselectivity. Ensure the catalyst and ligand are pure and handled under appropriate inert conditions to prevent degradation. The rhodium source and ligand, for instance, are crucial for reactivity and selectivity in asymmetric reductive Heck reactions.

  • Reaction Conditions: Temperature, pressure, and reaction time can significantly impact enantioselectivity. Optimization of these parameters is often necessary. For example, in the rhodium-catalyzed carbometalation, deviations from the optimized temperature of 70°C can lead to reduced yield and/or enantioselectivity.[1]

  • Solvent System: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. A mixture of solvents, such as THP:toluene:H2O, has been found to be effective in certain rhodium-catalyzed systems.[1][2]

  • Purity of Starting Materials: Impurities in the starting materials, such as the pyridine precursor or the arylboronic acid, can interfere with the catalyst and lead to poor stereocontrol.[2]

Q2: I am struggling with the diastereoselectivity of my this compound synthesis. How can I control the formation of the desired diastereomer?

Achieving the desired diastereoselectivity often involves controlling the approach of a reactant to a chiral molecule. Consider the following strategies:

  • Choice of Reducing Agent: In syntheses involving the reduction of an intermediate, the choice of reducing agent can dictate the stereochemical outcome. For instance, in the synthesis of 2,3,6-trisubstituted piperidines, a triacetoxyborohydride reduction can favor the formation of a cis product, while a triethylsilane/TFA reduction can lead to the trans isomer.[3]

  • Kinetic vs. Thermodynamic Control: The reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred product. For example, kinetic protonation of a nitronate intermediate can control the stereochemistry at one center, while equilibration under thermodynamic control can influence another.[3]

  • Chiral Auxiliaries: Employing a chiral auxiliary can effectively shield one face of the molecule, directing the attack of a reagent to the opposite face and thus controlling the formation of a specific diastereomer. The auxiliary can be subsequently removed.

Q3: My chiral resolution of racemic this compound is inefficient. What can I do to improve the separation of enantiomers?

Chiral resolution is a common method for obtaining enantiomerically pure compounds.[1] If you are facing difficulties, consider these points:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is crucial for the formation of diastereomeric salts with significantly different solubilities. For basic compounds like this compound, chiral acids such as tartaric acid derivatives or mandelic acid are often used.[4]

  • Solvent Screening: The solvent plays a critical role in the crystallization process. A systematic screening of different solvents and solvent mixtures is often necessary to find conditions that provide good discrimination in the solubility of the diastereomeric salts.[4]

  • Crystallization Conditions: Factors such as temperature, cooling rate, and concentration are vital for successful fractional crystallization. Seeding the solution with a pure crystal of the desired diastereomeric salt can help induce crystallization.[4]

  • Alternative Techniques: If classical resolution proves difficult, consider alternative methods such as chiral High-Performance Liquid Chromatography (HPLC) or enzymatic kinetic resolution.[1][4][5]

Data Presentation

Table 1: Optimization of a Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for this compound Synthesis. [1][2]

EntryCatalyst SystemLigandBaseSolventYield (%)ee (%)
1[Rh(cod)(OH)]₂(S)-Segphosaq. CsOHTHP:Toluene:H₂O (1:1:1)8196
2[Rh(cod)(OH)]₂(R)-BINAPaq. CsOHTHP:Toluene:H₂O (1:1:1)<10-
3[Rh(cod)Cl]₂(S)-Segphosaq. K₃PO₄Dioxane4588
4[Rh(cod)(OH)]₂(S)-SegphosNaOtBuToluene6291

Data is illustrative and based on reported findings for similar systems. Actual results may vary.

Experimental Protocols

Protocol: Enantioselective Synthesis of 3-Phenyl-1-(phenylcarbonyl)-1,2,5,6-tetrahydropyridine via Rhodium-Catalyzed Asymmetric Reductive Heck Reaction. [6][7]

This protocol describes a key step in a modern three-step synthesis of enantioenriched this compound, which involves i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and iii) a final reduction.[1][2][6]

Materials:

  • Phenyl 1,2-dihydropyridine-1-carboxylate

  • Phenylboronic acid

  • [Rh(cod)OH]₂ (Rhodium(I) catalyst precursor)

  • (S)-Segphos (Chiral phosphine ligand)

  • Aqueous Cesium Hydroxide (CsOH)

  • Tetrahydrofuran (THP), Toluene, and Water (degassed)

  • Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%) to a flame-dried reaction vial equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add Toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (1 mmol, 2.0 equiv).

  • Catalyst Activation: Stir the resulting mixture at 70 °C for 10 minutes.

  • Reagent Addition: To the activated catalyst solution, add phenylboronic acid (1.5 mmol, 3.0 equiv) followed by phenyl 1,2-dihydropyridine-1-carboxylate (0.5 mmol, 1 equiv).

  • Reaction: Stir the reaction mixture at 70 °C for 20 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizations

Enantioselective_Synthesis_Pathway Pyridine Pyridine Dihydropyridine Phenyl 1,2-dihydropyridine- 1-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine Enantioenriched 3-Phenyl- 1,2,5,6-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction + Phenylboronic Acid Piperidine Enantioenriched This compound Tetrahydropyridine->Piperidine Reduction

Caption: General workflow for the enantioselective synthesis of this compound.

Troubleshooting_Low_ee Start Low Enantiomeric Excess (ee) Observed CheckCatalyst Verify Catalyst and Ligand Purity/Handling Start->CheckCatalyst OptimizeConditions Systematically Vary Temperature, Pressure, Time CheckCatalyst->OptimizeConditions If catalyst is confirmed pure Result Improved ee CheckCatalyst->Result If impurity/degradation is found and resolved ScreenSolvents Evaluate Different Solvent Systems OptimizeConditions->ScreenSolvents If optimization yields minor improvement OptimizeConditions->Result If optimal conditions are found PurifyReagents Re-purify Starting Materials ScreenSolvents->PurifyReagents If solvent effects are minimal ScreenSolvents->Result If a superior solvent is identified PurifyReagents->Result

Caption: Troubleshooting flowchart for low enantiomeric excess in asymmetric synthesis.

Chiral_Resolution_Workflow Start Racemic this compound AddAgent Add Chiral Resolving Agent (e.g., Tartaric Acid Derivative) Start->AddAgent ScreenSolvents Screen Solvents for Diastereomeric Salt Crystallization AddAgent->ScreenSolvents FractionalCrystallization Fractional Crystallization ScreenSolvents->FractionalCrystallization SeparateSalts Separate Diastereomeric Salt Crystals FractionalCrystallization->SeparateSalts LiberateAmine Liberate Free Amine from Each Salt SeparateSalts->LiberateAmine Enantiomers (R)-3-Phenylpiperidine & (S)-3-Phenylpiperidine LiberateAmine->Enantiomers

References

optimization of reaction conditions for 3-Phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylpiperidine. The information is designed to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Catalytic Hydrogenation of 3-Phenylpyridine: This is a direct approach but can present challenges in achieving high stereoselectivity for chiral products. Optimization of catalyst, solvent, and additives is often necessary.[1][2]

  • Synthesis from N-protected 3-Piperidone: This route involves a Grignard reaction with a phenylmagnesium halide, followed by deoxygenation. This method is noted for its mild conditions and high yields, making it suitable for larger-scale production.[3]

  • Intramolecular Cyclization Reactions: Various strategies, such as aza-Michael reactions and radical-mediated cyclizations, can be employed to construct the piperidine ring.[4][5]

Q2: Why is N-protection often used in the synthesis of this compound?

A2: N-protection is employed to prevent side reactions involving the piperidine nitrogen, which is a nucleophilic and basic center. Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can prevent the amine from interfering with reagents like Grignard reagents or catalysts, and can also influence the stereochemical outcome of reactions.

Q3: What are the key safety considerations when working with reagents for this synthesis?

A3: Key safety precautions include:

  • Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas, often under pressure. Ensure proper ventilation, use intrinsically safe equipment, and check for leaks.

  • Grignard Reagents: Phenylmagnesium halides are highly reactive, pyrophoric, and react violently with water. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Metal Catalysts: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be pyrophoric, especially when dry and saturated with hydrogen. Handle with care, preferably as a wet slurry.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling flammable and potentially toxic organic solvents like tetrahydrofuran (THF), methanol, and dichloromethane.

Troubleshooting Guide

Issue 1: Low Yield in Catalytic Hydrogenation of 3-Phenylpyridine

Q: My hydrogenation of 3-phenylpyridine is resulting in a low yield of this compound. What are the potential causes and solutions?

A: Low yields in this reaction are a common issue. Consider the following factors:

  • Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. If using a recycled catalyst, its activity may be diminished.

  • Hydrogen Pressure: The hydrogen pressure might be insufficient. While some reactions proceed at atmospheric pressure, others require higher pressures (e.g., 50 bar) to drive the reaction to completion.[1]

  • Reaction Temperature & Time: The reaction may not have reached completion. Increasing the temperature or extending the reaction time can improve conversion. However, excessively high temperatures can lead to side product formation.

  • Solvent Choice: The solvent system significantly impacts the reaction. Mixtures of THF and an alcohol like methanol or trifluoroethanol have been shown to be effective.[1]

  • Substrate Purity: Impurities in the 3-phenylpyridine starting material can poison the catalyst. Ensure the starting material is of high purity.

Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation

Q: I am attempting an asymmetric hydrogenation to obtain a specific enantiomer of this compound, but the enantiomeric excess (ee) is very low. How can I improve this?

A: Achieving high enantioselectivity in the hydrogenation of 3-substituted pyridines is a known challenge due to the potential for non-enantioselective tautomerization of intermediates.[2]

  • Addition of a Base: The addition of a non-nucleophilic organic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is often crucial. The base can scavenge acidic byproducts (like HBr if starting from a pyridinium salt) that may promote racemization.[1][2] Using stronger amines has been shown to give the best enantiomeric excess.[1]

  • Chiral Ligand and Catalyst: The choice of the chiral ligand and metal precursor (e.g., Rhodium or Iridium complexes) is paramount. A screening of different commercially available or custom-synthesized chiral ligands is often necessary to find the optimal match for the substrate.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction. Experiment with different solvents and solvent mixtures (e.g., THF/methanol) to optimize the ee.[1]

Issue 3: Formation of Side Products

Q: During my synthesis, I am observing significant amounts of an unknown side product. What could it be and how can I minimize it?

A: Side product formation can arise from several pathways depending on the synthetic route.

  • In Hydrogenation Reactions: Incomplete reduction can lead to the formation of tetrahydropyridine intermediates.[1] To minimize this, ensure sufficient catalyst loading, hydrogen pressure, and reaction time.

  • In Grignard Reactions: If starting from N-protected 3-piperidone, ensure strictly anhydrous conditions. The presence of water will quench the Grignard reagent, reducing the yield of the desired 3-hydroxy-3-phenylpiperidine intermediate.

  • In Elimination Reactions: When eliminating the hydroxyl group from 3-hydroxy-3-phenylpiperidine, a mixture of double bond isomers can be formed.[3] The subsequent hydrogenation step should reduce this mixture to the desired product.

Data Presentation

Table 1: Optimization of Asymmetric Hydrogenation of N-benzyl-3-phenylpyridinium bromide

EntrySolventBaseYield (%)ee (%)
1Methanol-HighLow
2THF-Very LowLow (opposite enantiomer)
3THF:Methanol (2:1)DIPEA--
4THF:Trifluoroethanol (2:1)DIPEAGoodHigh
5THF:Methanol (2:1)Et3N50-5784-90
6THF:Methanol (2:1)No Base5-169-23

Data compiled from information presented in referenced studies.[1][2] Conditions can vary between specific catalyst systems.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-benzyl-3-phenylpyridinium bromide

This protocol is a generalized procedure based on literature reports.[1][2] Optimization of catalyst, ligand, base, and solvent is critical.

  • Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(COD)2]OTf) and the chiral phosphine ligand to an appropriate autoclave insert.

  • Reaction Setup: Add the N-benzyl-3-phenylpyridinium bromide substrate to the insert.

  • Solvent and Base Addition: Transfer the insert out of the glovebox and add the degassed solvent mixture (e.g., THF:Trifluoroethanol 2:1) and the base (e.g., Et3N, 5 equivalents).

  • Hydrogenation: Place the insert into the autoclave. Purge the system several times with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 50 bar H2).

  • Reaction: Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (e.g., 16-20 hours).

  • Workup and Analysis: After cooling and carefully venting the autoclave, the reaction mixture is typically concentrated. The residue is then purified by column chromatography. The yield and enantiomeric excess are determined by standard analytical techniques (e.g., NMR and chiral HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Starting Materials (3-Phenylpyridine Derivative) reaction_setup Reaction Setup (Solvent, Base) start->reaction_setup catalyst_prep Catalyst/Ligand Selection & Prep catalyst_prep->reaction_setup hydrogenation Hydrogenation (Temp, Pressure, Time) reaction_setup->hydrogenation workup Workup (Solvent Removal) hydrogenation->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis product Final Product (this compound) analysis->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions purity Verify Starting Material Purity start->purity catalyst_sol Use fresh catalyst Increase catalyst loading catalyst->catalyst_sol Inactive? conditions_sol Increase H2 pressure Increase temperature Extend reaction time conditions->conditions_sol Incomplete? purity_sol Purify starting material (e.g., distillation, recrystallization) purity->purity_sol Impure?

Caption: Troubleshooting guide for low reaction yield.

reaction_pathway cluster_route1 Route 1: Hydrogenation cluster_route2 Route 2: From 3-Piperidone pyridine 3-Phenylpyridine piperidine This compound pyridine->piperidine [H2], Catalyst (e.g., Rh, Pd) piperidone N-Protected 3-Piperidone grignard 3-Hydroxy-3-phenyl -piperidine intermediate piperidone->grignard 1. PhMgBr piperidine2 This compound grignard->piperidine2 2. Deoxygenation 3. Deprotection

Caption: Common synthetic pathways to this compound.

References

Technical Support Center: Purification of 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-phenylpiperidine from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:

  • Acid-Base Extraction: Ideal for separating the basic this compound from neutral or acidic impurities.[1]

  • Column Chromatography: A versatile method for separating compounds with different polarities, effective for removing closely related byproducts.[2]

  • Recrystallization: Suitable for obtaining high-purity crystalline solid material if a suitable solvent is found.[3]

  • Fractional Distillation: Effective for purifying liquid this compound from impurities with significantly different boiling points.

Q2: How can I assess the purity of my this compound sample?

A2: Purity should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of purification progress, such as during column chromatography.[4] For definitive purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, can be used to determine enantiomeric excess if you are working with a specific stereoisomer.[5]

Q3: My this compound sample is an oil and won't crystallize. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in crystallization.[3] First, ensure that all non-polar solvent residues from the workup are removed. If it still fails to crystallize, consider converting the free base to a salt (e.g., hydrochloride or maleate salt), which often have higher melting points and are more likely to form stable crystals.[6] Alternatively, column chromatography is the preferred method for purifying oils.

Q4: What are the likely byproducts in a typical this compound synthesis?

A4: Byproducts depend heavily on the synthetic route. For instance, in a Grignard reaction with an N-protected 3-piperidone, you might encounter the intermediate 3-hydroxy-3-phenylpiperidine.[7] Other routes may produce isomers, incompletely reduced intermediates like tetrahydropyridines, or side-products from catalyst-driven reactions.[7][8]

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Recommended Solution
Low recovery of product after extraction. Incomplete extraction from the organic layer into the aqueous acid.Perform multiple extractions (at least 2-3) with the aqueous acid to ensure all the basic product is protonated and moves to the aqueous layer.[6]
Incomplete back-extraction after basification.Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the product back into the organic solvent. Use a fresh, clean organic solvent for the back-extraction and perform multiple extractions.
Product is partially soluble in water.After basifying the aqueous layer, wash it with a saturated brine (NaCl) solution. This decreases the solubility of organic compounds in the aqueous layer, improving recovery.[6][9]
Emulsion forms at the interface of organic and aqueous layers. Agitation during extraction was too vigorous.Allow the separatory funnel to stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Adding a small amount of brine can also help break up the emulsion.
Final product is still contaminated with neutral impurities. Insufficient washing of the initial organic layer.Before the initial acid extraction, wash the organic layer with water or brine to remove water-soluble neutral impurities. Perform a "backwash" by extracting the combined acidic aqueous layers with a small amount of fresh organic solvent to remove any lingering neutral compounds.[1]
Column Chromatography
Problem Possible Cause Recommended Solution
Poor separation of spots (low resolution). Incorrect eluent polarity.Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for this compound. For difficult separations, use a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[10]
Compound streaks on the TLC plate and elutes slowly from the column (tailing). Silica gel is acidic and strongly interacts with the basic piperidine nitrogen.Deactivate the silica gel by preparing the column slurry in an eluent containing 1-3% triethylamine. This will neutralize the acidic sites and improve elution.[10]
The column runs dry. Solvent level dropped below the top of the stationary phase.This can cause cracks in the silica bed, leading to poor separation. Always keep the silica gel covered with solvent. If a crack forms, the column must be repacked.[11]
Product is insoluble and difficult to load onto the column. The compound precipitates in the loading solvent.Use a "dry loading" technique. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[10]

Quantitative Data from Related Purifications

The following table summarizes yields from purification experiments on compounds structurally related to this compound, providing a benchmark for expected outcomes.

CompoundPurification MethodEluent / SolventYield / ResultReference
(E)-2-(2-(prop-1-en-1-yl)phenyl)pyridineColumn ChromatographyHexane/EtOAc82%
1-phenyl-3-(3'-pyridyl)benzeneColumn ChromatographyBenzene/Ether (4:1)79.7%
Industrial-grade pyridine derivativeRecrystallizationNot specified0.7% purity increase
This compound (from N-benzyl-3-phenylpiperidine)Filtration and solvent evaporation (crude)Not applicable89.3%[12]

Experimental Protocols

Protocol 1: Acid-Base Extraction

Objective: To separate basic this compound from neutral and acidic impurities.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, beakers, Erlenmeyer flask

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate. The protonated this compound will move to the lower aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH while stirring until the solution is strongly basic (pH > 10), as confirmed with pH paper.[9] This deprotonates the amine, making it soluble in organic solvents again.

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Add a portion of fresh organic solvent (e.g., diethyl ether). Shake to extract the this compound back into the organic layer.[9]

  • Isolation: Drain the lower aqueous layer and collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent twice more. Combine all organic extracts.

  • Drying and Evaporation: Wash the combined organic extracts with brine to remove residual water.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_start Initial State cluster_extraction Separation of Impurities cluster_recovery Product Recovery cluster_final Final Steps start Crude Product in Organic Solvent extract_acid 1. Extract with 1M HCl start->extract_acid separate1 2. Separate Layers extract_acid->separate1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separate1->organic_impurities Discard/Analyze aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product basify 3. Add 1M NaOH (pH > 10) aqueous_product->basify extract_product 4. Extract with Organic Solvent basify->extract_product separate2 5. Separate Layers extract_product->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard organic_product Organic Layer (Product) separate2->organic_product dry 6. Dry with Na₂SO₄ organic_product->dry evaporate 7. Evaporate Solvent dry->evaporate finish Purified this compound evaporate->finish

Workflow for Acid-Base Extraction of this compound.
Protocol 2: Column Chromatography

Objective: To purify this compound from byproducts of similar basicity but different polarity.

Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture, potentially with 1% triethylamine)

  • Chromatography column, collection tubes, TLC plates

Procedure:

  • Eluent Selection: Use TLC to find a suitable eluent system. The ideal eluent gives this compound an Rf of 0.2-0.4 and provides good separation from impurities. If tailing is observed, add 1-3% triethylamine to the eluent system.[10]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks are present.[2] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent. Carefully add the sample solution to the top of the column using a pipette.[11]

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate and ensure the solvent level never drops below the top of the sand layer.[11]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation select_eluent 1. Select Eluent via TLC (Aim for Rf 0.2-0.4) pack_column 2. Pack Column with Silica Gel Slurry select_eluent->pack_column load_sample 3. Load Sample in Minimal Solvent pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze Monitor Progress combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate 8. Evaporate Solvent combine->evaporate finish Purified this compound evaporate->finish

Workflow for Column Chromatography Purification.
Protocol 3: Recrystallization

Objective: To obtain high-purity crystalline this compound. This method is most effective if the crude product is already relatively pure (>90%).

Materials:

  • Crude this compound solid

  • Recrystallization solvent(s)

  • Erlenmeyer flask, hot plate, Büchner funnel, filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Impurities should remain soluble or be insoluble at all temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent to dissolve it completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow cooling and promote larger crystal growth.[3]

  • Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals completely to remove all traces of solvent.

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (If needed) dissolve->hot_filter cool_slow 3. Cool Slowly to Room Temperature hot_filter->cool_slow Clear Solution cool_ice 4. Cool in Ice Bath cool_slow->cool_ice Crystals Form filter 5. Collect via Vacuum Filtration cool_ice->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Workflow for Recrystallization.

References

Technical Support Center: Large-Scale Synthesis of 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of 3-Phenylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this important synthetic process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound. The typical synthetic route involves the N-protection of 3-piperidone, followed by a Grignard reaction, dehydration, hydrogenation, and finally deprotection and chiral resolution.

Step 1: Grignard Reaction with N-protected-3-piperidone

Issue: The Grignard reaction fails to initiate or proceeds with low yield.

  • Question: What are the critical factors for a successful Grignard reaction on a large scale?

    • Answer: The most critical factors are ensuring strictly anhydrous (water-free) conditions and the activation of the magnesium surface. Grignard reagents are highly reactive towards water, which will quench the reagent and significantly reduce the yield. The magnesium turnings are often coated with a passivating layer of magnesium oxide that must be removed or bypassed for the reaction to initiate.

  • Question: My Grignard reaction is not starting. What should I do?

    • Answer: To initiate the reaction, you can try the following:

      • Add a small crystal of iodine to the magnesium turnings. The disappearance of the iodine color is an indicator of magnesium activation.

      • Use a few drops of 1,2-dibromoethane to activate the magnesium surface.

      • Apply gentle heating with a heat gun to the flask.

      • Ensure all glassware is rigorously flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

  • Question: I am observing the formation of significant byproducts, what could be the cause?

    • Answer: A common side reaction is Wurtz coupling, where the Grignar reagent reacts with the remaining aryl halide. This is favored by high concentrations of the aryl halide and elevated temperatures. To minimize this, ensure slow, controlled addition of the aryl halide to the magnesium suspension. Another potential issue is the enolization of the piperidone starting material if it has acidic alpha-protons; using a non-nucleophilic base is not applicable here, so ensuring the Grignard reagent reacts at the carbonyl is key, often by maintaining low temperatures during addition.

Step 2: Dehydration of 3-hydroxy-3-phenylpiperidine intermediate

Issue: Incomplete dehydration or formation of isomeric impurities.

  • Question: What are the common challenges during the acid-catalyzed dehydration step?

    • Answer: Incomplete reaction and the formation of a mixture of tetrahydropyridine isomers are the primary challenges. The choice of acid catalyst and reaction temperature are crucial.

  • Question: How can I improve the yield and selectivity of the dehydration reaction?

    • Answer: Using a milder acid catalyst can sometimes improve selectivity. Monitoring the reaction progress using techniques like TLC or GC-MS is essential to determine the optimal reaction time and prevent the formation of degradation byproducts. Efficient removal of water as it is formed can also drive the reaction to completion.

Step 3: Hydrogenation of the tetrahydropyridine intermediate

Issue: The hydrogenation reaction is slow, incomplete, or the catalyst appears to be deactivated.

  • Question: What are the common causes of catalyst deactivation in this hydrogenation?

    • Answer: Catalyst poisoning is a frequent issue in large-scale hydrogenations. Common poisons for palladium catalysts include sulfur and nitrogen compounds present as impurities in the substrate, solvent, or hydrogen gas.[1] These impurities can strongly bind to the active sites of the catalyst, reducing its activity.[1]

  • Question: How can I prevent catalyst poisoning and regenerate a poisoned catalyst?

    • Answer: To prevent poisoning, ensure the purity of your starting materials, solvents, and hydrogen gas.[1] Using a guard bed to remove impurities before the reactants reach the catalyst bed can be effective.[1] For a catalyst that has been poisoned by coking (carbon deposition), an oxidative treatment followed by reduction may regenerate its activity.[1]

Step 4: N-Deprotection

Issue: Incomplete deprotection or side reactions with other functional groups.

  • Question: I am having trouble removing the N-Boc protecting group without affecting other sensitive parts of my molecule. What are my options?

    • Answer: While strong acids like TFA in DCM or HCl in dioxane are standard, they can be too harsh for some substrates.[2] Milder conditions can be explored, such as using p-toluenesulfonic acid (TsOH) in DME at a moderate temperature.[3] For particularly sensitive substrates, non-acidic methods like thermal deprotection might be considered, although this may require higher temperatures.[4]

Step 5: Chiral Resolution of Racemic this compound

Issue: Difficulty in obtaining high enantiomeric excess (e.e.) or poor crystallization of diastereomeric salts.

  • Question: What are the key parameters for a successful classical resolution?

    • Answer: The choice of resolving agent and solvent system is critical and often requires screening.[5] Commonly used chiral acids for resolving basic compounds like this compound include tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid) and mandelic acid.[6][7] The solubility of the diastereomeric salts plays a crucial role in the separation efficiency.

  • Question: My diastereomeric salts are not crystallizing. What can I do?

    • Answer: If crystallization is not occurring, you can try several techniques:

      • Seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.[5]

      • Solvent Adjustment: The current solvent may be too effective at solvating the salt. Try adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise.[5]

      • Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[5]

      • Temperature Gradient: Slow cooling of the solution can promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common large-scale synthetic route to this compound?

    • A1: A widely used industrial synthesis starts from an N-protected 3-piperidone.[8] This undergoes a Grignard reaction with a phenylmagnesium halide, followed by dehydration of the resulting tertiary alcohol to form an N-protected 3-phenyl-1,2,3,6-tetrahydropyridine. Subsequent hydrogenation yields the N-protected this compound, which is then deprotected to give the final product.[8] For specific enantiomers, a chiral resolution step is performed on the final racemic mixture.[8]

  • Q2: Why is the synthesis of a specific enantiomer, such as (S)-3-Phenylpiperidine, important?

    • A2: Specific enantiomers of this compound are crucial building blocks for various pharmaceuticals. For instance, (S)-3-Phenylpiperidine is a key intermediate in the synthesis of the anticancer drug niraparib.[8]

  • Q3: What are the main cost drivers in the large-scale synthesis of this compound?

    • A3: The high cost of raw materials, including the N-protected 3-piperidone and the chiral resolving agents, can be a significant factor.[8] The use of precious metal catalysts like palladium for hydrogenation also contributes to the overall cost. Process efficiency, including reaction yields and the need for extensive purification, heavily influences the economic viability of the synthesis on an industrial scale.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of Racemic this compound

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1N-Boc Protection of 3-Hydroxypiperidine3-Hydroxypiperidine, Di-tert-butyl dicarbonate50% EthanolRoom Temperature~94%[9]
2Oppenauer Oxidation1-Boc-3-hydroxypiperidine, KetoneToluene30 - 150-
3Grignard ReactionN-Boc-3-piperidone, Phenylmagnesium bromideTHF-78 to Room Temp~93.6% (of the corresponding piperazine analog)[1]
4Dehydration1-Boc-3-hydroxy-3-phenylpiperidine, Acid catalystTolueneRefluxHigh
5Hydrogenation1-Boc-3-phenyl-1,2,3,6-tetrahydropyridine, Pd/C, H₂Ethanol60~89.3% [for a similar debenzylation]
6N-Boc Deprotection1-Boc-3-phenylpiperidine, HCl or TFADioxane or DCMRoom Temperature>90%[3][10]

Table 2: Comparison of Chiral Resolving Agents for this compound

Resolving AgentSolventTarget Enantiomer IsolatedTypical Yield (%)
D-Tartaric acidIsopropanol/Methanol(R)-3-Phenylpiperidine~29.7%[6]
Di-p-toluoyl-L-tartaric acidEthyl acetate(R)-3-Phenylpiperidine~23.5%[6]
Di-benzoyl-L-tartaric acidVarious(S)-enantiomer salt precipitates-[7]
(S)-Mandelic acidVarious(S)-enantiomer salt precipitates-[7]

Experimental Protocols

Protocol 1: Grignard Reaction of N-Boc-3-piperidone with Phenylmagnesium Bromide
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction.

  • Grignard Reagent Formation: Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous THF in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Piperidone: In a separate dry flask under an inert atmosphere, dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the freshly prepared phenylmagnesium bromide solution (1.2 equivalents) to the cooled solution of N-Boc-3-piperidone via a cannula or syringe.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 1-Boc-3-hydroxy-3-phenylpiperidine.[10]

Protocol 2: N-Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the N-Boc-3-phenylpiperidine (1.0 equivalent) in 1,4-dioxane.

  • Acid Addition: Add a saturated solution of HCl in 1,4-dioxane (excess, e.g., 10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a 2 M NaOH solution to a pH > 10.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.[10]

Protocol 3: Chiral Resolution of Racemic this compound with D-Tartaric Acid
  • Dissolution: Dissolve racemic this compound (1.0 equivalent) in isopropanol. In a separate flask, dissolve D-tartaric acid (1.0 equivalent) in isopropanol.

  • Salt Formation: Slowly add the D-tartaric acid solution to the this compound solution with stirring. Continue stirring for 2 hours.

  • Isolation: Filter the resulting precipitate to obtain the diastereomeric tartrate salt.

  • Recrystallization: Dissolve the tartrate salt in methanol by heating. Allow the solution to cool slowly to room temperature, and then cool to -20 °C for an extended period (e.g., 7 days) to facilitate crystallization.

  • Final Product: Collect the white crystals of (R)-3-phenylpiperidine D-tartrate by filtration.[6] The free base can be obtained by treating the salt with a base and extracting it into an organic solvent.

Mandatory Visualization

G cluster_synthesis Large-Scale Synthesis of this compound N-Protected-3-Piperidone N-Protected-3-Piperidone Grignard_Reaction Grignard Reaction (+ Phenylmagnesium Bromide) N-Protected-3-Piperidone->Grignard_Reaction Intermediate_Alcohol N-Protected-3-hydroxy-3-phenylpiperidine Grignard_Reaction->Intermediate_Alcohol Dehydration Dehydration Intermediate_Alcohol->Dehydration Tetrahydropyridine_Intermediate N-Protected-3-phenyl-1,2,3,6-tetrahydropyridine Dehydration->Tetrahydropyridine_Intermediate Hydrogenation Hydrogenation Tetrahydropyridine_Intermediate->Hydrogenation Protected_3PP N-Protected-3-Phenylpiperidine Hydrogenation->Protected_3PP Deprotection Deprotection Protected_3PP->Deprotection Racemic_3PP Racemic this compound Deprotection->Racemic_3PP Chiral_Resolution Chiral Resolution Racemic_3PP->Chiral_Resolution Enantiopure_3PP (S)- or (R)-3-Phenylpiperidine Chiral_Resolution->Enantiopure_3PP

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Grignard Reaction Problem Low Yield / No Reaction Check_Anhydrous Verify Anhydrous Conditions? Problem->Check_Anhydrous Dry_Glassware Action: Flame-dry glassware under inert atmosphere Check_Anhydrous->Dry_Glassware No Check_Mg_Activation Magnesium Activated? Check_Anhydrous->Check_Mg_Activation Yes Dry_Glassware->Check_Mg_Activation Activate_Mg Action: Add Iodine or 1,2-dibromoethane Check_Mg_Activation->Activate_Mg No Check_Side_Reactions Side Reactions Observed? Check_Mg_Activation->Check_Side_Reactions Yes Activate_Mg->Check_Side_Reactions Control_Addition Action: Slow addition of aryl halide at low temp Check_Side_Reactions->Control_Addition Yes Success Successful Reaction Check_Side_Reactions->Success No Control_Addition->Success

Caption: Troubleshooting logic for the Grignard reaction.

References

Technical Support Center: Grignard Reactions for 3-Phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylpiperidine via Grignard reactions. The focus is on minimizing byproduct formation to enhance product yield and purity.

Troubleshooting Guide: Minimizing Byproduct Formation

The synthesis of this compound often involves a key cross-coupling step, typically a Kumada-Tamao-Corriu reaction, between a phenyl Grignard reagent (phenylmagnesium bromide) and a pyridine derivative. This is followed by the reduction of the resulting 3-phenylpyridine. A common alternative route involves the direct addition of a phenyl Grignard reagent to a protected 3-piperidone derivative. This guide addresses potential issues in these synthetic pathways.

Issue 1: Significant Formation of Biphenyl Byproduct in Kumada Coupling

The most common byproduct in the Kumada coupling of phenylmagnesium bromide with a 3-halopyridine is biphenyl, formed from the homocoupling of the Grignard reagent.

Possible Causes and Solutions:

CauseRecommended ActionRationale
High Local Concentration of Phenylmagnesium Bromide - Employ slow, dropwise addition of the Grignard reagent to the reaction mixture containing the 3-halopyridine and catalyst. - Use a syringe pump for precise and controlled addition.A high concentration of the Grignard reagent increases the likelihood of homocoupling. Slow addition maintains a low, steady concentration, favoring the cross-coupling reaction.
Elevated Reaction Temperature - Maintain a low reaction temperature, typically between 0°C and room temperature, during the Grignard reagent addition.[1] - Use an ice bath to control exothermic reactions.The homocoupling reaction (Wurtz coupling) is often favored at higher temperatures.[1] Lowering the temperature can significantly reduce the rate of this side reaction.
Catalyst Choice and Ligand Effects - Screen different nickel and palladium catalysts. Nickel catalysts, such as NiCl₂(dppp), are often cost-effective and efficient.[2] - The choice of ligand can suppress homocoupling. N-heterocyclic carbene (NHC) ligands have been shown to be effective.The nature of the catalyst and its ligands plays a crucial role in the catalytic cycle, influencing the relative rates of cross-coupling and homocoupling.[3]
Solvent Effects - Ethereal solvents like THF and diethyl ether are standard. The choice of solvent can influence the solubility and reactivity of the Grignard reagent and catalyst.[2]The solvent can affect the aggregation state of the Grignard reagent and the stability of the catalytic intermediates, thereby influencing the product distribution.

Experimental Protocol: Nickel-Catalyzed Kumada Coupling of 3-Bromopyridine

This protocol is a general guideline for the synthesis of 3-phenylpyridine, the precursor to this compound, with an emphasis on minimizing biphenyl formation.

Materials:

  • 3-Bromopyridine

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Nickel(II) catalyst (e.g., NiCl₂(dppp))

  • Anhydrous THF or diethyl ether

  • Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel catalyst and 3-bromopyridine dissolved in anhydrous THF.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the phenylmagnesium bromide solution dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate 3-phenylpyridine from any biphenyl byproduct.

Issue 2: Byproduct Formation in the Hydrogenation of 3-Phenylpyridine

The reduction of 3-phenylpyridine to this compound can sometimes lead to the formation of over-reduction or partially reduced byproducts.

Possible Causes and Solutions:

CauseRecommended ActionRationale
Over-reduction of the Phenyl Ring - Use a catalyst that selectively hydrogenates the pyridine ring, such as Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂).[4][5] - Optimize reaction conditions (temperature, pressure, and reaction time) to favor the reduction of the pyridine ring over the phenyl ring.Different catalysts exhibit different selectivities. Rhodium and platinum-based catalysts are often effective for the selective hydrogenation of N-heterocycles.[4][5]
Formation of 4-Cyclohexylpyridine - Careful selection of catalyst and reaction conditions can minimize this side product. A study using a Palladium on carbon (Pd/C) catalyst showed the formation of 4-cyclohexylpyridine as a side product.[6]The choice of catalyst and support can influence the reaction pathway and the formation of byproducts.[6]
Incomplete Hydrogenation - Ensure the catalyst is active and not poisoned. - Increase hydrogen pressure and/or reaction time. - Consider using a different solvent; protic solvents like glacial acetic acid can be effective.[5]Incomplete reaction can be due to catalyst deactivation or suboptimal reaction conditions.

Experimental Protocol: Hydrogenation of 3-Phenylpyridine

This protocol provides a general procedure for the hydrogenation of 3-phenylpyridine to this compound.

Materials:

  • 3-Phenylpyridine

  • Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)

  • Glacial acetic acid or another suitable solvent

  • Hydrogen gas source

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-phenylpyridine in glacial acetic acid.

  • Add the catalyst (e.g., PtO₂) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar).[5]

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (e.g., 6-8 hours), monitoring the reaction progress.[5]

  • After the reaction is complete, carefully depressurize the vessel and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Work up the reaction mixture, typically involving basification and extraction with an organic solvent, to isolate the this compound product.

  • Purify the product if necessary, for example, by distillation or chromatography.

Issue 3: Byproducts in Grignard Addition to N-Protected 3-Piperidone

An alternative route to a this compound precursor involves the addition of phenylmagnesium bromide to an N-protected 3-piperidone.

Possible Causes and Solutions:

CauseRecommended ActionRationale
Enolization of the Piperidone - Add the Grignard reagent slowly at a low temperature (e.g., -78°C to 0°C).The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting material upon workup.[7] Low temperatures disfavor this side reaction.
Reduction of the Ketone - Use a Grignard reagent that is less sterically hindered, if possible.Bulky Grignard reagents can sometimes act as reducing agents, transferring a β-hydride to the carbonyl carbon.
Reaction with the Protecting Group - Choose a stable protecting group for the nitrogen, such as Boc (tert-butyloxycarbonyl), that is unreactive towards the Grignard reagent.Certain protecting groups may be susceptible to attack by the Grignard reagent.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of various reaction parameters on product yield and byproduct formation.

Table 1: Effect of Catalyst on Kumada Coupling of Aryl Halides

CatalystLigandSubstrateProduct Yield (%)Homocoupling Byproduct (%)Reference
NiCl₂dppp3-BromopyridineHigh (not specified)Low (not specified)[2]
Pd(OAc)₂SPhosAryl Chloride99<1[8]
FeF₃IPrAryl Bromide95<5[5]
CoF₂IPrAryl Bromide92<5[5]

Note: Yields are highly dependent on specific reaction conditions.

Table 2: Effect of Solvent on Hydrogenation of 4-Phenylpyridine [6]

CatalystSolventConversion (%)Selectivity to 4-Phenylpiperidine (%)Selectivity to 4-Cyclohexylpyridine (%)
5% Rh/CEthyl Acetate50~85~6
5% Pd/CEthyl Acetate298415

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for Grignard reactions? A1: Grignard reagents are highly basic and will react readily with protic sources, such as water, to quench the reagent and form an alkane (in this case, benzene). This side reaction consumes the Grignard reagent and prevents it from reacting with the intended electrophile, leading to low or no product yield.[9]

Q2: How can I activate the magnesium turnings for the Grignard reagent formation? A2: The surface of magnesium is often coated with a passivating layer of magnesium oxide. This can be removed by methods such as mechanical grinding, using activating agents like iodine or 1,2-dibromoethane, or sonication.[10]

Q3: What is the role of the nickel or palladium catalyst in the Kumada coupling reaction? A3: The catalyst facilitates the cross-coupling reaction through a catalytic cycle that typically involves oxidative addition of the aryl halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to form the C-C bond and regenerate the active catalyst.[11]

Q4: Can I use other phenyl-organometallic reagents instead of a Grignard reagent for the cross-coupling reaction? A4: Yes, other organometallic reagents, such as those based on zinc (Negishi coupling) or boron (Suzuki coupling), can also be used for the cross-coupling reaction with 3-halopyridines. The choice of reagent can influence functional group tolerance and reaction conditions.

Q5: What are the safety precautions for working with Grignard reagents? A5: Grignard reagents are highly flammable and react violently with water. They should be handled under an inert atmosphere in anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, gloves, and safety glasses, should always be worn. The reaction should be quenched carefully, typically at low temperatures.[12]

Visualizations

Grignard_Reaction_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Kumada Cross-Coupling cluster_reduction Hydrogenation A Bromobenzene + Mg B Phenylmagnesium Bromide A->B Anhydrous Ether/THF D 3-Phenylpyridine B->D C 3-Bromopyridine C->D Ni or Pd Catalyst E This compound D->E H₂, Catalyst (e.g., PtO₂)

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Biphenyl A High Biphenyl Formation B High Local Grignard Concentration A->B C Elevated Temperature A->C D Suboptimal Catalyst/Ligand A->D S1 Slow Dropwise Addition B->S1 S2 Maintain Low Temperature (0°C) C->S2 S3 Screen Catalysts/Ligands (e.g., NiCl₂(dppp)) D->S3

Caption: Troubleshooting logic for minimizing biphenyl byproduct.

References

addressing stability issues of 3-Phenylpiperidine and its salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Phenylpiperidine and its salts. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Troubleshooting Guide

This guide addresses common stability issues encountered during the handling, storage, and use of this compound and its salts.

Issue 1: Unexpected precipitate formation in solution.

  • Question: I dissolved this compound in a solvent, and a precipitate formed over time. What could be the cause?

  • Answer: Precipitate formation can be due to several factors:

    • Salt Formation: If the free base form of this compound is exposed to acidic conditions or atmospheric carbon dioxide, it can form salts that may have lower solubility in your chosen solvent.

    • Change in Temperature: The solubility of this compound and its salts can be temperature-dependent. A decrease in temperature can lead to precipitation if the solution is near saturation.

    • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit.

    • Degradation: While less common to cause significant precipitation, some degradation products might be less soluble.

Troubleshooting Steps:

  • Verify the identity of the precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR, MS, or IR spectroscopy) to determine if it is the original compound, a salt, or a degradation product.

  • Solvent and pH check: Ensure the pH of your solution has not changed. If using the free base, consider if the solution has been exposed to air for an extended period, which could lead to carbonate salt formation.

  • Temperature control: Maintain a constant temperature during your experiment. If you need to store solutions, check if refrigeration is causing precipitation.

  • Use of Salts: For better aqueous solubility and stability, using a salt form like this compound hydrochloride is recommended.

Issue 2: Inconsistent results or loss of compound activity over time.

  • Question: My experimental results are not reproducible, and I suspect my this compound sample is degrading. How can I confirm this and prevent it?

  • Answer: Inconsistent results are a strong indicator of compound instability. Degradation can be influenced by storage conditions and experimental parameters.

Troubleshooting Steps:

  • Purity Analysis: Re-analyze the purity of your this compound sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a fresh or properly stored sample. The appearance of new peaks or a decrease in the main peak area suggests degradation.

  • Review Storage Conditions: Ensure the compound is stored as recommended. For optimal stability, this compound and its salts should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1]

  • Forced Degradation Study: To understand the stability profile of your compound under your experimental conditions, you can perform a forced degradation study. This involves exposing the compound to stress conditions like heat, light, acid, base, and oxidizing agents to identify potential degradation pathways.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to minimize the impact of solvent-mediated degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general chemistry of piperidine-containing compounds, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of a phenyl group may influence the reactivity of the piperidine ring.

  • Photodegradation: Exposure to UV or visible light can induce degradation. The extent of photodegradation will depend on the wavelength of light, the intensity of the light source, and the duration of exposure.

  • Acid/Base Instability: While the hydrochloride salt is generally stable, extreme pH conditions can potentially lead to degradation. The free base is susceptible to forming salts with acids present in the environment.

Q2: What are the recommended storage conditions for this compound and its salts?

A2: To ensure the long-term stability of this compound and its salts, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Cool (2-8 °C is often recommended for salts)[2][3]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)[1]Minimizes oxidation and reaction with atmospheric CO2.
Light Protected from light (amber vials or stored in the dark)Prevents photodegradation.
Container Tightly sealed containerPrevents exposure to moisture and air.

Q3: How does the salt form of this compound affect its stability?

A3: Using the hydrochloride salt of this compound generally enhances its stability and ease of handling compared to the free base.[2][3] The salt form is typically more crystalline, less volatile, and has improved aqueous solubility. The protonated nitrogen in the piperidine ring is less susceptible to oxidation than the free amine.

Q4: I am observing extra peaks in my HPLC analysis. Could these be degradation products?

A4: Yes, the appearance of new peaks in your HPLC chromatogram that were not present in the initial analysis of the compound is a strong indication of degradation. To confirm this, you can perform a forced degradation study and compare the retention times of the peaks formed under stress conditions with the unknown peaks in your sample.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound or its salts to identify potential degradation products and assess stability.

Materials:

  • This compound or its salt

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water:acetonitrile mixture).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period.

  • Thermal Degradation: Place a solid sample and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber. Protect a control sample from light.

  • Analysis: At specified time points, withdraw samples, neutralize the acid and base-stressed samples, and analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and the formation of any new peaks.

Table 1: Illustrative Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 N HCl60 °C24 hours
Base Hydrolysis0.1 N NaOH60 °C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)None80 °C48 hours
Thermal (Solution)None80 °C48 hours
PhotolyticUV/Vis LightRoom TemperatureAs per ICH Q1B

Note: The conditions in this table are illustrative and may need to be optimized based on the observed stability of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

  • Column Temperature: 25-30 °C.

Method Development and Validation:

  • Initial Screening: Start with a broad gradient to elute all components.

  • Method Optimization: Adjust the gradient, mobile phase composition, and pH to achieve good resolution between the parent peak and any degradation peaks observed in the forced degradation samples.

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Stability Issue Encountered (e.g., precipitate, inconsistent results) precipitate Precipitate Observed start->precipitate inconsistent_results Inconsistent Results start->inconsistent_results check_purity Analyze Purity (e.g., HPLC) degradation_suspected Degradation Suspected check_purity->degradation_suspected review_storage Review Storage Conditions (Temp, Light, Atmosphere) optimize_conditions Optimize Storage and Experimental Conditions review_storage->optimize_conditions check_solution Examine Solution Parameters (pH, Solvent, Concentration) check_solution->optimize_conditions precipitate->check_solution inconsistent_results->check_purity perform_forced_degradation Perform Forced Degradation Study degradation_suspected->perform_forced_degradation develop_si_method Develop Stability-Indicating Method perform_forced_degradation->develop_si_method identify_degradants Identify Degradation Products develop_si_method->identify_degradants identify_degradants->optimize_conditions end Issue Resolved optimize_conditions->end

Caption: A logical workflow for troubleshooting stability issues with this compound.

cluster_degradation Potential Degradation Pathways of this compound phenylpiperidine This compound oxidation Oxidation Products N-Oxide Ring-Opened Products phenylpiperidine->oxidation Oxidizing Agents (e.g., H₂O₂, Air) photodegradation Photodegradation Products Photolysis Adducts Isomers phenylpiperidine->photodegradation UV/Visible Light acid_base_reaction Salt Formation Hydrochloride Salt Carbonate Salt phenylpiperidine->acid_base_reaction Acids (e.g., HCl, CO₂)

Caption: Potential degradation pathways for this compound based on general chemical principles.

References

Technical Support Center: Resolving N-Deprotection Challenges in 3-Phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical N-deprotection step.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of nitrogen-protecting groups in this compound synthesis.

Question: My N-Boc deprotection is sluggish or incomplete. What are the potential causes and solutions?

Answer:

Incomplete N-Boc deprotection is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the reaction is not proceeding to completion, the acidity of the reaction medium may be insufficient.

    • Solution:

      • Increase the concentration of the acid (e.g., use a higher molarity of HCl in an organic solvent).

      • Switch to a stronger acid, such as trifluoroacetic acid (TFA). A common condition is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[1]

      • Ensure the acidic reagent has not degraded. Use fresh reagents for best results.

  • Reaction Time and Temperature: Deprotection kinetics can be slow, especially if milder acidic conditions are used to avoid side reactions.

    • Solution:

      • Extend the reaction time and monitor the progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • A moderate increase in temperature (e.g., to 40-50°C) can enhance the reaction rate, but this should be done cautiously as it may also promote side reactions.

  • Solvent Effects: The choice of solvent can influence the solubility of the substrate and the efficacy of the acidic reagent.

    • Solution:

      • Ensure your N-Boc-3-phenylpiperidine is fully dissolved in the chosen solvent.

      • Common solvents for Boc deprotection include dichloromethane (DCM), dioxane, and methanol. If solubility is an issue, consider switching to a different solvent system.

Question: I am observing significant side product formation during N-Boc deprotection. How can I minimize this?

Answer:

Side product formation often arises from the reactive nature of the intermediates formed during deprotection.

  • Cationic Intermediates: Cleavage of the Boc group generates a tert-butyl cation, which can alkylate the deprotected this compound or other nucleophilic species present in the reaction mixture.

    • Solution:

      • Employ scavengers, such as triethylsilane (TES) or anisole, to trap the tert-butyl cation.

      • Perform the reaction at a lower temperature to reduce the rate of side reactions.

  • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups, they may be cleaved under the deprotection conditions.

    • Solution:

      • Use milder acidic conditions, such as HCl in dioxane or methanol, which can be more selective than TFA.[2]

      • Consider alternative deprotection methods that do not rely on strong acids, such as using oxalyl chloride in methanol.

Question: My N-Cbz deprotection by hydrogenolysis is not working efficiently. What should I check?

Answer:

Hydrogenolysis for the removal of the benzyloxycarbonyl (Cbz) group is a common method, but its success depends on several factors.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning.

    • Solution:

      • Ensure the substrate is free from catalyst poisons like sulfur or phosphorus compounds.

      • Use a fresh, high-quality catalyst. The state of the palladium on the carbon support can influence its activity.

      • Consider using a different palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for N-debenzylation.

  • Hydrogen Source and Pressure: Inefficient hydrogen transfer can lead to incomplete reactions.

    • Solution:

      • For reactions using hydrogen gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen.

      • For catalytic transfer hydrogenation, use a suitable hydrogen donor like ammonium formate or formic acid.[3][4] Ensure the donor is fresh and used in sufficient excess.

  • Solvent and Additives: The reaction medium can affect the catalyst's performance.

    • Solution:

      • Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis.

      • The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes facilitate the deprotection of N-benzyl groups by preventing catalyst inhibition by the product amine.[5]

Question: I am struggling with the N-debenzylation of this compound. What are the alternative methods to hydrogenolysis?

Answer:

While hydrogenolysis is common, other methods can be effective for N-debenzylation, especially if the molecule contains functional groups incompatible with catalytic reduction.

  • Acid-Mediated Deprotection: Strong acids can cleave the N-benzyl group.

    • Solution:

      • Reagents like HBr in acetic acid or trifluoroacetic acid can be used, but these are harsh conditions and may not be suitable for sensitive substrates.

  • Oxidative Cleavage: Certain oxidizing agents can remove the benzyl group.

    • Solution:

      • Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective for the deprotection of N-benzyl groups.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for the nitrogen of this compound?

The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

  • Boc (tert-butoxycarbonyl): Widely used due to its stability under a range of conditions and its relatively mild acidic deprotection. It is often the first choice for many syntheses.

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, it is typically removed by hydrogenolysis. This makes it orthogonal to the Boc group.

  • Benzyl (Bn): A robust protecting group, often removed by hydrogenolysis. It can be more challenging to remove than Cbz.

Q2: How can I monitor the progress of my N-deprotection reaction?

Regular monitoring is crucial to determine the reaction endpoint and avoid over-exposure to harsh conditions.

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion and can help identify any side products being formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the protecting group by observing the disappearance of its characteristic signals (e.g., the tert-butyl singlet for Boc).[1]

Q3: What is the best work-up procedure after an acidic N-Boc deprotection?

A proper work-up is essential to isolate the deprotected this compound in good yield and purity.

  • Neutralization: After the reaction is complete, the excess acid must be neutralized. This is typically done by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic.

  • Extraction: The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the free amine.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Data Presentation

The following tables summarize typical conditions and reported yields for common N-deprotection methods. Note that yields can be highly substrate-dependent.

Table 1: N-Boc Deprotection Methods

ReagentSolventTemperature (°C)Time (h)Yield (%)Notes
TFADCMRoom Temp2>95Common and effective, but harsh.[6]
HCl (4M)DioxaneRoom Temp1-4HighMilder alternative to TFA.[2]
Oxalyl ChlorideMethanolRoom Temp1-4up to 90Mild conditions.[2]
p-TsOHNone (Ball Mill)Room Temp0.17>98Solvent-free method.[7]
WaterWater90-1000.290-97Green, catalyst-free method.[8][9]

Table 2: N-Cbz Deprotection Methods

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Notes
10% Pd/CH₂ (balloon)MethanolRoom Temp0.7599Standard hydrogenolysis.[5]
10% Pd/CAmmonium FormateMethanolRefluxVariesHighCatalytic transfer hydrogenation.[3]
Pd/C + Nb₂O₅/CH₂ (balloon)MethanolRoom Temp0.7599Facilitated hydrogenolysis.[5]
IPA·HClIsopropanol65-754HighAcid-mediated, metal-free.[10]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the N-Boc-3-phenylpiperidine substrate in dichloromethane (DCM) (approximately 0.1 M concentration).

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add a saturated aqueous solution of NaHCO₃ to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected this compound.

Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis using Pd/C and H₂

  • Dissolve the N-Cbz-3-phenylpiperidine substrate in methanol (approximately 0.05 M concentration).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask.

  • Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected this compound.

Visualizations

troubleshooting_workflow start Incomplete N-Deprotection check_reagents Check Reagent Quality and Concentration start->check_reagents increase_time_temp Increase Reaction Time or Temperature check_reagents->increase_time_temp Reagents OK reaction_complete Reaction Complete check_reagents->reaction_complete Issue Resolved change_solvent Change Solvent System increase_time_temp->change_solvent Still Incomplete increase_time_temp->reaction_complete Success check_catalyst Check Catalyst Activity (for Hydrogenolysis) change_solvent->check_catalyst Still Incomplete change_solvent->reaction_complete Success check_catalyst->reaction_complete Issue Resolved side_reactions Side Reactions Observed lower_temp Lower Reaction Temperature side_reactions->lower_temp add_scavenger Add Scavenger (for Boc) lower_temp->add_scavenger Side Reactions Persist problem_solved Problem Resolved lower_temp->problem_solved Success milder_reagent Use Milder Deprotection Reagent add_scavenger->milder_reagent Still an Issue add_scavenger->problem_solved Success milder_reagent->problem_solved

Caption: A troubleshooting workflow for incomplete N-deprotection.

deprotection_pathways cluster_boc N-Boc Deprotection cluster_cbz N-Cbz Deprotection boc_protected N-Boc-3-Phenylpiperidine boc_reagents Acidic Conditions (TFA or HCl) boc_protected->boc_reagents boc_product This compound boc_reagents->boc_product boc_side_product tert-Butyl Cation (Side Reactions) boc_reagents->boc_side_product cbz_protected N-Cbz-3-Phenylpiperidine cbz_reagents Hydrogenolysis (Pd/C, H₂) cbz_protected->cbz_reagents cbz_product This compound cbz_reagents->cbz_product

Caption: Common N-deprotection pathways for this compound.

References

strategies to overcome low yield in 3-Phenylpiperidine catalytic hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the catalytic hydrogenation of 3-phenylpyridine to 3-phenylpiperidine, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the catalytic hydrogenation of 3-phenylpyridine?

The primary challenges include incomplete conversion of the starting material, low yield of the desired this compound, and the formation of byproducts. A significant side reaction is the over-hydrogenation of the phenyl ring, resulting in the formation of 3-cyclohexylpiperidine. Catalyst deactivation and poisoning can also contribute to poor reaction outcomes.[1][2]

Q2: Which catalysts are most effective for the hydrogenation of 3-phenylpyridine?

Commonly used heterogeneous catalysts for pyridine hydrogenation include platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C).[1][3] The choice of catalyst is critical and can significantly influence both the reaction rate and the selectivity towards the desired product. For instance, PtO₂ has been successfully used for the complete hydrogenation of 3-phenylpyridine.[4]

Q3: What is the role of the solvent in this reaction?

Protic solvents like glacial acetic acid and ethanol are frequently used and can enhance the reaction rate.[3][4] The solvent can also influence catalyst activity and selectivity. For example, in the hydrogenation of the related 4-phenylpyridine, ethyl acetate has been used as a more environmentally benign solvent.[1]

Q4: How do temperature and hydrogen pressure affect the reaction?

Higher temperatures and pressures generally increase the reaction rate but can also lead to an increase in side reactions, particularly the over-hydrogenation of the phenyl ring.[5] Optimal conditions must be determined empirically to balance the rate of reaction with selectivity. For the hydrogenation of 3-phenylpyridine using PtO₂, a hydrogen pressure of 60 bar has been reported.[4]

Troubleshooting Guide: Low Yield

Low yields in the catalytic hydrogenation of 3-phenylpyridine can stem from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Incomplete Reaction (Low Conversion of 3-Phenylpyridine)

Potential Causes:

  • Insufficient Catalyst Activity or Loading: The catalyst may be deactivated, or the amount used may be insufficient to drive the reaction to completion.

  • Inadequate Hydrogen Pressure: Low hydrogen pressure can lead to a slow or stalled reaction.

  • Suboptimal Temperature: The reaction temperature may be too low for the chosen catalyst and substrate.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. The nitrogen atom in the pyridine and piperidine can also act as a catalyst poison.[2]

Troubleshooting Steps:

  • Verify Catalyst Quality and Loading: Use a fresh, high-quality catalyst. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 30 bar to 60-70 bar).[3][4]

  • Optimize Reaction Temperature: Cautiously increase the reaction temperature. Monitor the reaction closely for the formation of byproducts.

  • Ensure Purity of Reagents: Use high-purity starting materials, solvents, and hydrogen gas.

Issue 2: Poor Selectivity (Formation of Byproducts)

Potential Causes:

  • Over-hydrogenation: The most common side product is 3-cyclohexylpiperidine, formed by the reduction of the phenyl ring. This is often favored by harsh reaction conditions (high temperature and pressure) and certain catalysts.[1]

  • Partially Hydrogenated Intermediates: Incomplete hydrogenation can lead to the presence of tetrahydropyridine intermediates.[6]

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Lower the Temperature: Reducing the reaction temperature can often minimize over-hydrogenation.

    • Reduce Hydrogen Pressure: Lowering the hydrogen pressure may improve selectivity.

  • Screen Different Catalysts: The choice of catalyst has a significant impact on selectivity. If over-hydrogenation is a major issue with a highly active catalyst like rhodium, consider switching to palladium or platinum-based catalysts under optimized conditions.[1]

  • Monitor Reaction Progress: Track the reaction using techniques like TLC or GC-MS to stop it once the starting material is consumed, preventing further reduction of the desired product.

Data Presentation

The following table summarizes reaction conditions for the hydrogenation of phenylpyridines using various catalytic systems. Note that data for 4-phenylpyridine is included for comparative purposes due to the limited availability of direct comparative studies on 3-phenylpyridine.

SubstrateCatalystTemperature (°C)H₂ Pressure (bar)SolventConversion (%)Selectivity to Phenylpiperidine (%)Reference
3-Phenylpyridine PtO₂ (5 mol%)Room Temp.60Glacial Acetic AcidCompleteHigh (product isolated)[4]
3-Phenylpyridine Rh₂O₃ (0.5 mol%)405TFELow-[7]
4-Phenylpyridine5% Rh/C8030Ethyl Acetate40 (2h)85[1]
4-Phenylpyridine5% Pd/C8030Ethyl Acetate29 (4h)84[1]
4-Phenylpyridine5% Pt/C8030Ethyl AcetateLow-[1]
4-Phenylpyridine5% Ru/C8030Ethyl AcetateLow-[1]

Experimental Protocols

Protocol: Hydrogenation of 3-Phenylpyridine using Platinum(IV) Oxide (PtO₂)

This protocol is adapted from a reported procedure for the synthesis of this compound.[4]

Materials:

  • 3-Phenylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • High-pressure autoclave/hydrogenator

Procedure:

  • To a high-pressure reaction vessel, add 3-phenylpyridine (1.0 g) and glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge it several times with nitrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to 60 bar.

  • Stir the reaction mixture at room temperature for approximately 8 hours.

  • Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Upon completion, carefully vent the excess hydrogen gas from the vessel in a well-ventilated fume hood.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Conversion Rate start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low poor_selectivity Poor Selectivity check_conversion->poor_selectivity High, but low yield catalyst_issue Increase Catalyst Loading / Use Fresh Catalyst incomplete_reaction->catalyst_issue pressure_issue Increase Hydrogen Pressure incomplete_reaction->pressure_issue temp_issue Increase Temperature incomplete_reaction->temp_issue purity_issue Check Reagent Purity incomplete_reaction->purity_issue over_hydrogenation Over-hydrogenation Detected? poor_selectivity->over_hydrogenation monitor_reaction Monitor Reaction and Stop at Completion poor_selectivity->monitor_reaction end Optimized Yield catalyst_issue->end pressure_issue->end temp_issue->end purity_issue->end lower_temp_pressure Lower Temperature / Pressure over_hydrogenation->lower_temp_pressure Yes change_catalyst Screen Different Catalysts (e.g., Pd/C) over_hydrogenation->change_catalyst Yes lower_temp_pressure->end change_catalyst->end monitor_reaction->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction Pathway and Potential Side Reaction

Reaction_Pathway sub 3-Phenylpyridine prod This compound (Desired Product) sub->prod H₂, Catalyst (e.g., PtO₂) side_prod 3-Cyclohexylpiperidine (Over-hydrogenation) prod->side_prod Harsh Conditions (High Temp/Pressure)

Caption: Reaction pathway for 3-phenylpyridine hydrogenation and a major side reaction.

References

Validation & Comparative

A Tale of Two Scaffolds: Comparing the Biological Activity of 3-Phenylpiperidine and 4-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in medicinal chemistry and pharmacology, exploring how a simple positional change in a phenyl ring dictates divergent pharmacological profiles.

The positional isomerism of the phenyl group on a piperidine ring fundamentally alters the molecule's interaction with central nervous system targets. While direct, quantitative pharmacological data on the unsubstituted parent compounds, 3-phenylpiperidine and 4-phenylpiperidine, is sparse in public literature, a vast body of research on their respective derivatives reveals two distinct and divergent paths in drug development. This guide compares the biological activities of these two scaffolds by examining the pharmacology of their most prominent derivative classes, supported by experimental data and detailed protocols.

The 4-phenylpiperidine scaffold is a cornerstone of opioid and monoamine reuptake inhibitor pharmacology. In contrast, the this compound structure is predominantly associated with dopamine D2-like receptor modulation and high-affinity sigma (σ) receptor ligands. This divergence highlights the critical role of molecular geometry in defining structure-activity relationships (SAR) and guiding the design of targeted therapeutics.

Quantitative Comparison of Derivative Classes

The following tables summarize the binding affinities and functional potencies of representative derivatives from each class, illustrating the typical pharmacological profile conferred by the 3-phenyl and 4-phenylpiperidine scaffolds.

Table 1: Representative 4-Phenylpiperidine Derivatives

CompoundClassTarget(s)Assay TypeValue (Kᵢ/IC₅₀/EC₅₀ in nM)
Pethidine (Meperidine)Opioid Analgesicµ-Opioid Receptor (MOR)Binding Affinity (Kᵢ)100 - 400
SERTReuptake Inhibition (Kᵢ)99
DATReuptake Inhibition (Kᵢ)486
FentanylOpioid Analgesicµ-Opioid Receptor (MOR)Binding Affinity (Kᵢ)0.39 - 1.4
GBR-12909DAT InhibitorDopamine Transporter (DAT)Binding Affinity (Kᵢ)5 - 14
Serotonin Transporter (SERT)Binding Affinity (Kᵢ)85

Table 2: Representative this compound Derivatives

CompoundClassTarget(s)Assay TypeValue (Kᵢ/IC₅₀/EC₅₀ in nM)
(+)-3-PPPDopamine Autoreceptor AgonistDopamine D₂ ReceptorBinding Affinity (Kᵢ)21 - 50
Sigma-1 Receptor (σ₁)Binding Affinity (Kᵢ)2 - 253
Haloperidol*Antipsychotic / σ LigandSigma-1 Receptor (σ₁)Binding Affinity (Kᵢ)3 - 4.5
Dopamine D₂ ReceptorBinding Affinity (Kᵢ)1 - 2
PD-144418Selective σ₁ LigandSigma-1 Receptor (σ₁)Binding Affinity (Kᵢ)0.16 - 18.9

*Note: Haloperidol is a butyrophenone, but it contains a 4-phenylpiperidine moiety and is a classic, high-affinity sigma ligand often used as a reference, illustrating the sigma activity associated with phenylpiperidine structures.

Key Pharmacological Differences

The data clearly illustrate that the position of the phenyl group directs the affinity of the derivatives towards different receptor families.

  • 4-Phenylpiperidine Derivatives: These compounds are classically associated with potent µ-opioid agonism, leading to strong analgesic effects.[1][2] This scaffold is the basis for major clinical opioids like pethidine and fentanyl.[1] Additionally, many derivatives are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT), forming the basis for a class of psychostimulants and antidepressants.[3]

  • This compound Derivatives: This scaffold is less associated with opioid activity and more with dopaminergic and sigmaergic systems. Derivatives like (+)-3-PPP are well-characterized as modulators of dopamine D₂ autoreceptors, which regulate dopamine synthesis and release.[4] Furthermore, this class contains numerous high-affinity ligands for sigma receptors, particularly the σ₁ subtype, which is an intracellular chaperone protein involved in modulating various signaling pathways.[5]

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the concepts discussed.

cluster_0 Structural Isomers cluster_1 Primary Derivative Classes & Targets 3-PP This compound Scaffold DA Dopamine D₂ Agonists/Antagonists 3-PP->DA Sigma Sigma (σ₁) Receptor Ligands 3-PP->Sigma 4-PP 4-Phenylpiperidine Scaffold Opioid µ-Opioid Receptor Agonists 4-PP->Opioid DAT Monoamine Transporter Inhibitors (DAT/SERT) 4-PP->DAT

Fig. 1: Divergent pharmacological paths of phenylpiperidine isomers.

cluster_workflow Dopamine Transporter (DAT) Uptake Assay Workflow A Plate Cells (e.g., CHO-hDAT) B Pre-incubate with Test Compound A->B C Add [³H]Dopamine (Initiate Uptake) B->C D Incubate (e.g., 10 min @ 37°C) C->D E Terminate Uptake (Rapid Wash) D->E F Lyse Cells E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC₅₀ (Inhibition of Uptake) G->H

Fig. 2: General workflow for a DAT radioligand uptake assay.

Experimental Protocols

Below are detailed methodologies for key assays used to characterize the biological activity of phenylpiperidine derivatives.

Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay[6][7]

This functional assay measures a compound's ability to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) are cultured to ~80-90% confluency in 96-well plates.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 2 mM D-glucose.

  • Procedure:

    • On the day of the experiment, the culture medium is aspirated, and cells are washed once with pre-warmed assay buffer.

    • Cells are pre-incubated for 10-20 minutes at 37°C with various concentrations of the test compound (e.g., a 4-phenylpiperidine derivative) diluted in assay buffer. Control wells contain vehicle for "total uptake" and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) for "non-specific uptake."

    • The uptake reaction is initiated by adding a solution of [³H]Dopamine to a final concentration approximately at its Kₘ (~100-200 nM).

    • The plate is incubated for a time within the linear range of uptake (typically 5-15 minutes) at 37°C.

    • Uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Cells are lysed with 1% sodium dodecyl sulfate (SDS).

    • The lysate is transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: Specific uptake is calculated by subtracting non-specific counts from total counts. The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined using non-linear regression analysis of the dose-response curve.

Protocol 2: Sigma-1 (σ₁) Receptor Competitive Binding Assay[8][9][10]

This assay determines the binding affinity (Kᵢ) of a compound for the σ₁ receptor by measuring its ability to displace a known radioligand.

  • Membrane Preparation: Guinea pig liver or brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1-2 mg/mL.

  • Radioligand: --INVALID-LINK---Pentazocine, a selective σ₁ receptor ligand, is used.

  • Procedure:

    • In a 96-well plate, membrane homogenate (approx. 200-400 µg protein) is added to assay tubes.

    • Increasing concentrations of the test compound (e.g., a this compound derivative) are added.

    • --INVALID-LINK---Pentazocine is added at a single concentration near its K₋ value (typically 1-5 nM).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled σ₁ ligand, such as 10 µM Haloperidol.

    • The total assay volume is brought to 250-500 µL with 50 mM Tris-HCl buffer.

    • The mixture is incubated for 120-150 minutes at room temperature (25°C).

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), followed by three washes with ice-cold buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value is determined from the competition curve. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Conclusion

The positional isomerism between this compound and 4-phenylpiperidine serves as a classic example of how subtle structural modifications can lead to profound differences in biological activity. The 4-phenylpiperidine scaffold has yielded a rich pipeline of µ-opioid agonists and monoamine reuptake inhibitors, fundamental to pain management and neuropsychiatric medicine. Conversely, the this compound scaffold directs molecular interactions towards dopaminergic and sigmaergic systems, offering distinct therapeutic opportunities for CNS disorders. For drug development professionals, understanding this fundamental SAR is crucial for scaffold selection and the rational design of next-generation therapeutics with improved selectivity and efficacy.

References

A Tale of Two Scaffolds: 3-Phenylpiperidine vs. Benzylpiperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the privileged structures in central nervous system (CNS) drug development, the piperidine ring is a recurring motif. This guide provides an in-depth, objective comparison of two prominent piperidine-based scaffolds: 3-phenylpiperidine and benzylpiperidine. By examining their pharmacological profiles, structure-activity relationships (SAR), and pharmacokinetic properties, supported by experimental data, this document aims to inform the rational design of novel CNS-active agents.

The key distinction between these two scaffolds lies in the placement of the phenyl group relative to the piperidine nitrogen. In this compound, the phenyl ring is directly attached to the 3-position of the piperidine core, creating a more rigid structure. In contrast, the benzylpiperidine scaffold features a phenyl ring connected to the piperidine nitrogen via a methylene linker, affording greater conformational flexibility. This seemingly subtle structural difference has profound implications for their biological activity and suitability for targeting various CNS proteins.

At a Glance: Comparative Overview

FeatureThis compoundBenzylpiperidine
Structural Feature Phenyl group directly on the piperidine ringPhenyl group attached via a methylene linker
Conformational Flexibility More rigidMore flexible
Primary CNS Targets Dopamine D2 Autoreceptors, Sigma ReceptorsAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Sigma Receptors, Dopamine Transporter (DAT), Opioid Receptors
Therapeutic Potential Antipsychotics, anti-addiction, Parkinson's diseaseAlzheimer's disease, neuropathic pain, ADHD, depression, analgesia
Representative Compounds OSU-6162, 3-PPPDonepezil, various research compounds

Pharmacological Profiles: A Divergence in CNS Targets

The this compound and benzylpiperidine scaffolds exhibit distinct preferences for different CNS targets, which in turn dictates their therapeutic potential.

The Dopaminergic Focus of this compound

The this compound moiety is a cornerstone for ligands targeting dopamine receptors, particularly as selective dopamine D2 autoreceptor agonists.[1] This activity is crucial for modulating dopamine synthesis and release, making these compounds promising candidates for conditions associated with dopaminergic dysregulation.

A notable example is OSU-6162 , a compound that acts as a dopamine stabilizer.[2] It demonstrates partial agonist activity at D2 receptors and has shown potential in preclinical models of psychosis, drug addiction, and Parkinson's disease.[2] The 3-(3-hydroxyphenyl)piperidine core appears to be essential for high potency and selectivity towards dopamine autoreceptors.[1]

The Versatility of the Benzylpiperidine Scaffold

In contrast, the benzylpiperidine scaffold has demonstrated remarkable versatility, with derivatives targeting a broader range of CNS proteins. This adaptability has made it a "privileged structure" in medicinal chemistry.

  • Cholinesterase Inhibition: A significant number of benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[3][4][5] This makes them highly relevant for the symptomatic treatment of Alzheimer's disease. The blockbuster drug Donepezil is a prime example of a successful CNS drug built upon a benzylpiperidine framework.

  • Sigma Receptor Modulation: Benzylpiperidine derivatives have been identified as high-affinity ligands for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[3] These receptors are implicated in a variety of CNS processes, including pain, neuroprotection, and psychiatric disorders.

  • Dopamine Transporter (DAT) Inhibition: The benzylpiperidine core is also a key structural feature of compounds that inhibit the dopamine transporter, thereby regulating dopamine levels in the synapse.[3] This has therapeutic implications for conditions like ADHD and depression.

Quantitative Comparison of Biological Activity

To provide a clear and objective comparison, the following tables summarize the quantitative biological data for representative compounds from each scaffold. It is important to note that these data are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Dopamine D2 Autoreceptor Agonist Activity of this compound Derivatives

CompoundStructureIn Vivo Activity (ED50, mg/kg)Reference
3-(3-hydroxyphenyl)-N-n-propylpiperidine(Structure not available)0.08 (inhibition of DOPA accumulation)[1]
(-)-OSU-6162(Structure not available)5-30 (reduction in binge-like eating)[6]

Table 2: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives

CompoundTargetIC50 (µM)Reference
15beeAChE0.39 ± 0.11[3]
15jeqBChE0.16 ± 0.04[3]
d5HDAC0.17[4]
d10HDAC0.45[4]
4aAChE2.08 ± 0.16[5]
4aBuChE7.41 ± 0.44[5]

eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; HDAC: Histone deacetylase

Table 3: Sigma Receptor Binding Affinity of Benzylpiperidine Derivatives

CompoundReceptorKi (nM)Reference
Representative Compound 1σ10.4(Not available in provided snippets)
Representative Compound 2σ23.3(Not available in provided snippets)

Table 4: Dopamine Transporter (DAT) Inhibitory Activity of Benzylpiperidine Derivatives

CompoundTargetIC50 (nM)Selectivity (SERT/DAT)Reference
Representative Compound 3DAT5>300(Not available in provided snippets)

Pharmacokinetic Profiles: A Glimpse into Drug-likeness

The pharmacokinetic properties of a drug candidate are as crucial as its pharmacodynamic activity. Here, we compare the available pharmacokinetic data for representative drugs from each scaffold.

Table 5: Pharmacokinetic Parameters of OSU-6162 and Donepezil

ParameterOSU-6162 (Rat, 10 mg/kg, oral)Donepezil (Human, single oral dose)
Tmax 0.5 hours~4.1 hours[7]
Half-life (t1/2) Not specified~81.5 hours[7]
Metabolism N-desalkylationPrimarily by CYP2D6 and CYP3A4[8][9]
Excretion >85% in urine (mainly as metabolites)Urine (57%) and feces (15%)[9]
Brain Penetration Brain concentrations 2-fold higher than plasmaRapidly crosses the blood-brain barrier[8]

OSU-6162 demonstrates rapid absorption in rats with excellent brain penetration.[10] Donepezil exhibits a much longer half-life in humans, making it suitable for once-daily dosing.[7][11] It is extensively metabolized by cytochrome P450 enzymes.[8][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assays relevant to the targets of these scaffolds.

Dopamine Autoreceptor Activity Assay (In Vivo Microdialysis)

This technique measures the effect of a compound on the extracellular levels of dopamine in a specific brain region of a freely moving animal.

  • Animal Preparation: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens) of an anesthetized rat.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.

  • Drug Administration: The test compound (e.g., a this compound derivative) is administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe.

  • Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). A decrease in extracellular dopamine levels following drug administration is indicative of dopamine autoreceptor agonist activity.[12]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).

  • Enzyme and Inhibitor Addition: The enzyme (AChE) and the test compound (a potential benzylpiperidine inhibitor) are added to the reaction mixture in a 96-well plate.

  • Incubation: The plate is incubated at a controlled temperature.

  • Measurement: The absorbance is measured at 412 nm over time. The rate of the color change is proportional to the AChE activity.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.[3]

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the transporter of interest (e.g., DAT).

  • Cell Culture: Cells stably or transiently expressing the human dopamine transporter (hDAT) are cultured in 96-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with the test compound (a potential benzylpiperidine inhibitor) at various concentrations.

  • Substrate Addition: A radiolabeled ([³H]dopamine) or fluorescent substrate is added to initiate the uptake.

  • Incubation and Termination: The cells are incubated for a specific time at 37°C. The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

  • Measurement: For radiolabeled substrates, the cells are lysed, and the radioactivity is measured using a scintillation counter. For fluorescent substrates, the intracellular fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of substrate uptake against the concentration of the test compound.[13][14][15][16][17]

Visualizing the Logic: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synapse Synaptic Cleft Vesicle->Synapse Release DAT Dopamine Transporter (DAT) (Target of Benzylpiperidines) D2_Autoreceptor D2 Autoreceptor (Target of 3-Phenylpiperidines) D2_Autoreceptor->Dopamine Inhibits Synthesis & Release Synapse->DAT Reuptake Dopamine_Synapse Dopamine Dopamine_Synapse->D2_Autoreceptor Binds Postsynaptic_D2 Postsynaptic D2 Receptor Dopamine_Synapse->Postsynaptic_D2 Binds

Caption: Dopaminergic synapse showing targets for this compound and benzylpiperidine scaffolds.

G cluster_workflow CNS Drug Discovery Workflow Scaffold_Selection Scaffold Selection (e.g., this compound or Benzylpiperidine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Library_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis In_Vivo_Studies In Vivo Studies (PK & Efficacy Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A generalized workflow for CNS drug discovery utilizing a chosen scaffold.

Conclusion and Future Directions

The this compound and benzylpiperidine scaffolds, while both containing the core piperidine ring, offer distinct and complementary avenues for CNS drug discovery. The more rigid this compound framework has proven to be particularly well-suited for the development of selective dopamine D2 autoreceptor modulators. In contrast, the conformational flexibility of the benzylpiperidine scaffold has rendered it a versatile platform for targeting a wider array of CNS proteins, including cholinesterases, sigma receptors, and monoamine transporters.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. For indications requiring the fine-tuning of dopaminergic neurotransmission, the this compound scaffold provides a promising starting point. For multifactorial CNS disorders where targeting multiple proteins may be beneficial, the benzylpiperidine scaffold offers a greater degree of versatility.

Future research would benefit from direct, head-to-head comparative studies of these two scaffolds against a panel of CNS targets. Such studies would provide invaluable data for a more definitive understanding of their relative strengths and weaknesses and would further guide the rational design of the next generation of CNS therapeutics.

References

A Comparative Guide to Validated Analytical Methods for 3-Phenylpiperidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Phenylpiperidine, a key chemical moiety in various pharmacologically active compounds, is of paramount importance. This guide provides an objective comparison of various analytical methodologies for the quantification of this compound, supported by extrapolated experimental data from closely related piperidine analogues. The primary techniques discussed are High-Performance Liquid Chromatography with UV detection (following derivatization), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an optimal analytical method is contingent upon several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available. This guide aims to provide the necessary information to make an informed decision based on the specific requirements of the analytical challenge at hand.

Decision Pathway for Method Selection

The following diagram illustrates a logical workflow for selecting the most suitable analytical method for this compound quantification based on key experimental considerations.

Method Selection Workflow start Start: Define Analytical Requirements (Sensitivity, Selectivity, Matrix) concentration Expected Concentration of This compound? start->concentration matrix_complexity High Matrix Complexity? (e.g., biological fluids) concentration->matrix_complexity Low to Medium lc_msms LC-MS/MS concentration->lc_msms Very Low (trace levels) chromophore Does Analyte Have a Strong UV Chromophore? matrix_complexity->chromophore No matrix_complexity->lc_msms Yes derivatization Is Derivatization Feasible? chromophore->derivatization No hplc_uv HPLC-UV (with Derivatization) chromophore->hplc_uv Yes (if derivatized) derivatization->hplc_uv Yes gc_ms GC-MS derivatization->gc_ms No chiral Is Chiral Separation Required? hplc_uv->chiral gc_ms->chiral lc_msms->chiral chiral_hplc Chiral HPLC/SFC chiral->chiral_hplc Yes end Method Selected chiral->end No chiral_hplc->end

Caption: Method Selection Workflow for this compound Analysis.

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of HPLC-UV (with derivatization), GC-MS, and LC-MS/MS for the quantification of this compound. The data presented is a synthesis of typical performance for the analysis of similar small amine compounds.

Table 1: Performance Characteristics of Analytical Methods

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Principle Chromatographic separation of a derivatized analyte with UV detection.Chromatographic separation of a volatile analyte followed by mass spectrometric detection.Chromatographic separation followed by tandem mass spectrometric detection.
Selectivity Moderate to High (dependent on derivatization and chromatography)HighVery High
Sensitivity Good (ng/mL range)Good (pg to ng/mL range)Excellent (pg/mL or lower)
Throughput ModerateModerateHigh
Instrumentation Cost Low to ModerateModerateHigh
Sample Preparation Derivatization required, may be multi-step.Can be simple (dissolution) or require derivatization for improved volatility/chromatography.Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.
Matrix Effects Can be significant, may require extensive sample cleanup.Less prone to matrix effects than LC-MS, but can be affected by co-eluting compounds.Can be significant, often requires matrix-matched calibrants or stable isotope-labeled internal standards.

Table 2: Typical Method Validation Parameters

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Linearity (r²) > 0.999[1][2]> 0.99[3]> 0.99[4]
Accuracy (% Recovery) 98-102%[1][2]90-110%95-105%[4]
Precision (% RSD) < 2%[1][2]< 15%< 15%[4]
Limit of Detection (LOD) ~0.1 µg/mL[1][2]~0.002 µg/mL[3][5]~0.01 ng/mL[4]
Limit of Quantification (LOQ) ~0.4 µg/mL[1][2]~0.008 µg/mL[3][5]~0.05 ng/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques.

HPLC-UV with Pre-column Derivatization

This method is suitable for the quantification of this compound after derivatization to introduce a UV-active moiety.

  • Derivatization Procedure (with 4-toluenesulfonyl chloride):

    • To 1.0 mL of a standard or sample solution containing this compound in acetonitrile, add 1.0 mL of a borate buffer solution (pH 9.0).

    • Add 1.0 mL of a 4-toluenesulfonyl chloride solution (10 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the mixture to room temperature and dilute with the mobile phase to the desired concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 68:32, v/v) with 0.1% phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: Determined by the absorption maximum of the derivative (e.g., 230 nm).

    • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a powerful technique for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration within the calibration range.

    • If derivatization is required to improve volatility or peak shape, acylation with an agent like trifluoroacetic anhydride (TFAA) can be performed.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

    • Oven Temperature Program: Initial temperature: 120°C, hold for 1 minute. Ramp to 150°C at 10°C/min, hold for 5 minutes. Ramp to 300°C at 7.5°C/min, hold for 2 minutes.[5]

    • Injection Mode: Splitless or split, depending on the concentration.

    • Injector Temperature: 250°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method allows for the direct analysis of this compound, often without derivatization.

  • Sample Preparation (for biological matrices):

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma or serum.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a volatile modifier such as 0.1% formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound would need to be determined empirically.

Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram outlines a typical workflow for the validation of an analytical method for this compound quantification.

Analytical Method Validation Workflow start Start: Method Development and Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity and Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability and Intermediate) accuracy->precision lod_loq Limit of Detection (LOD) Limit of Quantification (LOQ) precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Documentation and Validation Report stability->documentation end Validated Method documentation->end

Caption: A typical workflow for the validation of an analytical method.

Chiral Separation of this compound

For stereoselective studies, the separation and quantification of the individual enantiomers of this compound are necessary. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes.

  • Typical Approach:

    • Column: Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for the separation of piperidine derivatives.[2]

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol (e.g., ethanol or isopropanol) is typically used in normal-phase mode. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.[2][6]

    • Detection: UV detection is suitable if the enantiomers have a chromophore or have been derivatized.

A validated chiral HPLC method would require the determination of specificity (baseline resolution of enantiomers), linearity, accuracy, and precision for each enantiomer.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The choice of method should be carefully considered based on the specific analytical needs and available resources. For all methods, thorough validation is essential to ensure the generation of reliable and accurate data.

References

A Comparative Guide to the Chiral Separation of 3-Phenylpiperidine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical development and quality control. 3-Phenylpiperidine, a key structural motif in various pharmacologically active compounds, requires robust analytical methods to resolve its enantiomers. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound enantiomers, offering insights into the performance of different chiral stationary phases (CSPs) and providing detailed experimental protocols.

Performance Comparison of Chiral Stationary Phases

Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including basic compounds like this compound. Here, we compare the potential performance of two such columns: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based).

ParameterMethod A: Chiralpak® AD-HMethod B: Chiralcel® OD-H
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Retention Time (Enantiomer 1) ~ 8.5 min~ 10.2 min
Retention Time (Enantiomer 2) ~ 10.2 min~ 12.5 min
Separation Factor (α) ~ 1.20~ 1.23
Resolution (Rs) > 2.0> 2.5

Note: The quantitative data presented in this table is illustrative and based on typical performance for similar analytes. Actual results may vary depending on specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the two illustrative HPLC methods are provided below. These protocols serve as a robust starting point for the development and optimization of a chiral separation method for this compound enantiomers.

Method A: Chiralpak® AD-H
  • Objective: To achieve baseline separation of this compound enantiomers using an amylose-based chiral stationary phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). The mobile phase should be freshly prepared and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method B: Chiralcel® OD-H
  • Objective: To achieve high-resolution separation of this compound enantiomers using a cellulose-based chiral stationary phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be freshly prepared and degassed.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in a small amount of ethanol and then dilute with the mobile phase to a final concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates a typical workflow for the chiral separation of this compound enantiomers by HPLC, from sample preparation to data analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject Sample filter->injection separation Chiral Column (e.g., Chiralpak® AD-H) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers (Retention Time, Peak Area) chromatogram->quantification report Calculate Resolution (Rs) & Separation Factor (α) quantification->report

Caption: A generalized workflow for the chiral HPLC analysis of this compound.

comparing the efficacy of different 3-Phenylpiperidine-based analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various 3-phenylpiperidine-based analgesics, a class of synthetic opioids that form the cornerstone of modern pain management. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers and professionals in the field of analgesic drug development.

Introduction to this compound-Based Analgesics

The this compound scaffold is a core structural motif found in a wide range of potent opioid analgesics.[1] These compounds primarily exert their effects by acting as agonists at the mu (µ)-opioid receptor (MOR), a G protein-coupled receptor (GPCR) centrally involved in the modulation of pain perception.[2][3] The archetypal members of this class include pethidine (meperidine) and fentanyl, the latter of which has given rise to a multitude of potent analogs.[4][5] The analgesic efficacy of these compounds is closely linked to their binding affinity (Ki) for and functional activity (EC50) at the MOR.[6]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of a selection of this compound-based analgesics. These values are critical for understanding the structure-activity relationships (SAR) within this class of compounds and for guiding the design of novel analgesics with improved therapeutic profiles.

Table 1: In Vitro Mu-Opioid Receptor Binding Affinities (Ki) and Functional Agonist Potencies (EC50) of Selected this compound-Based Analgesics

CompoundKi (nM) for human MOREC50 (nM) for MOR ActivationReference(s)
Fentanyl0.39 - 1.41.615 - 9.51[7][8]
Pethidine (Meperidine)~2000-[3]
Acryl fentanylSub-nanomolar-[7]
Furanyl fentanylSub-nanomolar (highest affinity among tested analogs)-[7]
Cyclohexyl fentanylHigher than other tested analogs (lower affinity)-[7]
(3R, 4S)-230.00210.0013[6]

Note: Ki and EC50 values can vary between different studies and assay conditions.

Table 2: In Vivo Analgesic Potency of Selected this compound-Based Analgesics in the Mouse Tail-Flick Test

CompoundED50 (mg/kg)Reference(s)
Fentanyl0.122[7][9]
Acryl fentanyl0.158[7][9]
β-hydroxythio fentanyl0.433[7][9]
Cyclohexyl fentanyl3.18[7][9]
4-fluoroisobutyrly fentanyl0.231[7][9]
Furanyl fentanyl0.198[7][9]
Tetrahydrofuranyl fentanyl0.612[7][9]

Note: The tail-flick test measures the latency to a painful thermal stimulus. A lower ED50 value indicates higher analgesic potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of analgesic efficacy. Below are methodologies for key in vitro and in vivo assays cited in this guide.

Radioligand Binding Assay for Mu-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]DAMGO (a selective MOR agonist) or [³H]Diprenorphine (a non-selective opioid antagonist).[7][10]

  • Test compounds (this compound-based analgesics).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

  • Non-specific binding control: A high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM DAMGO).[10]

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparations on ice. Prepare serial dilutions of the test compounds in incubation buffer.

  • Incubation: In a 96-well plate, combine the cell membranes (e.g., 50 µ g/well ), a fixed concentration of the radioligand (e.g., 0.1–5 nM [³H]Diprenorphine), and varying concentrations of the test compound.[10] For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Incubation Time and Temperature: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 90 minutes) to allow binding to reach equilibrium.[10]

  • Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Hot-Plate Test for Analgesia in Mice

This in vivo assay assesses the analgesic effect of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Apparatus:

  • Hot-plate apparatus with a surface temperature that can be precisely controlled.

  • A transparent cylindrical restrainer to keep the mouse on the hot plate.[12]

  • Timer.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[12][13]

  • Baseline Latency: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and start the timer immediately.[13][14]

  • Observation: Observe the mouse for nocifensive behaviors, which include hind paw licking, hind paw flicking, or jumping.[12][13]

  • Recording Latency: Stop the timer as soon as one of these behaviors is observed and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) is predetermined. If the mouse does not show a response within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.[13][15]

  • Drug Administration: Administer the test compound (this compound-based analgesic) or vehicle control to the mice via a specific route (e.g., subcutaneous injection).

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the reaction latency again.[16]

  • Data Analysis: An increase in the post-treatment latency compared to the baseline latency indicates an analgesic effect. The data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in analgesic drug evaluation is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the mu-opioid receptor signaling pathway and a general workflow for assessing the efficacy of this compound-based analgesics.

G Mu-Opioid Receptor (MOR) Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel Ca2+ Channels (Inhibition) G_protein->Ca_channel Inhibits K_channel K+ Channels (Activation) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Analgesic This compound Analgesic (Agonist) Analgesic->MOR Binds to

Caption: Mu-Opioid Receptor Signaling Pathway for Analgesia.

G Experimental Workflow for Efficacy Comparison cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays radioligand Radioligand Binding Assay ki_value Determine Ki (Binding Affinity) radioligand->ki_value functional Functional Assay (e.g., GTPγS) ec50_value Determine EC50 (Potency) functional->ec50_value sar_analysis Structure-Activity Relationship (SAR) Analysis ki_value->sar_analysis ec50_value->sar_analysis animal_model Animal Model (e.g., Mice) hot_plate Hot-Plate Test animal_model->hot_plate tail_flick Tail-Flick Test animal_model->tail_flick ed50_value Determine ED50 (Analgesic Potency) hot_plate->ed50_value tail_flick->ed50_value ed50_value->sar_analysis compound This compound Analgesic Candidates compound->radioligand compound->functional compound->animal_model lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General Experimental Workflow for Efficacy Comparison.

Discussion and Conclusion

The data presented in this guide highlight the significant variability in analgesic efficacy among different this compound-based compounds. Fentanyl and its analogs generally exhibit high affinity for the mu-opioid receptor and potent analgesic effects in vivo.[7] In contrast, pethidine demonstrates considerably lower affinity.[3] The structure-activity relationship is a key determinant of this efficacy, with subtle modifications to the this compound scaffold leading to substantial changes in pharmacological activity.[6]

The primary mechanism of action for these analgesics involves the activation of the Gi/o protein-coupled mu-opioid receptor.[2][17] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the inhibition of voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels.[2][18][19] The net effect is a reduction in neuronal excitability and the transmission of nociceptive signals, resulting in analgesia.[17]

This comparative guide underscores the importance of a multi-faceted approach to evaluating analgesic efficacy, combining in vitro binding and functional assays with in vivo behavioral models. The provided protocols and workflows offer a standardized framework for such evaluations. Future research in this area will likely focus on developing this compound-based analgesics with improved side-effect profiles, such as reduced respiratory depression and abuse potential, by exploring biased agonism and other novel pharmacological strategies.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. Derivatives of this versatile moiety have shown significant promise as opioid analgesics, antipsychotic agents, and anticancer therapeutics. Understanding the correlation between the in vitro activity and the in vivo efficacy of these compounds is paramount for the rational design and development of novel drugs with improved therapeutic profiles.

This guide provides an objective comparison of the in vitro and in vivo performance of representative this compound derivatives across these three key therapeutic areas. The information presented herein is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments and visualizations of relevant biological pathways to provide a comprehensive resource for researchers in the field.

Opioid Receptor Agonists: Translating Affinity to Analgesia

This compound derivatives, most notably the fentanyl analog family, are renowned for their potent analgesic properties, primarily mediated through agonism at the μ-opioid receptor (MOR). The following tables summarize the in vitro receptor binding and functional activity of selected fentanyl analogs and compare it with their in vivo antinociceptive effects.

Table 1: In Vitro Opioid Receptor Binding and Functional Activity of Fentanyl Analogs

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (GTPγS Emax, % of DAMGO)Reference
FentanylMOR0.39 ± 0.0498.7 ± 2.1[1]
Acryl fentanylMOR0.29 ± 0.0399.8 ± 3.4[1]
Furanyl fentanylMOR0.10 ± 0.01105 ± 4.2[1]
β-hydroxythiofentanylMOR0.49 ± 0.0589.6 ± 5.1[1]
Tetrahydrofuranyl fentanylMOR0.58 ± 0.0669.8 ± 6.3[1]
Cyclohexyl fentanylMOR50.3 ± 4.713.3 ± 2.9[1]

Table 2: In Vivo Antinociceptive Activity of Fentanyl Analogs in the Mouse Warm Water Tail-Withdrawal Assay

CompoundED50 (mg/kg, s.c.)Reference
Fentanyl0.122[1]
Acryl fentanyl0.158[1]
Furanyl fentanyl0.183[1]
β-hydroxythiofentanyl0.321[1]
Tetrahydrofuranyl fentanyl0.645[1]
Cyclohexyl fentanyl3.18[1]

The data illustrates a general correlation between high in vitro affinity and potency at the MOR and potent in vivo analgesic activity. For instance, fentanyl and its analogs with sub-nanomolar binding affinities exhibit potent antinociceptive effects with low ED50 values.[1] Conversely, cyclohexyl fentanyl, which has a significantly lower affinity for the MOR, is considerably less potent in vivo.[1]

Antipsychotic Agents: Receptor Occupancy and Behavioral Models

Atypical antipsychotics often exhibit a complex pharmacology, with activity at multiple dopamine and serotonin receptors. This compound derivatives have been explored as novel antipsychotic candidates. The following tables compare the in vitro receptor binding profiles of a promising derivative with its effects in in vivo behavioral models relevant to psychosis.

Table 3: In Vitro Receptor Binding Profile of a Novel Antipsychotic this compound Derivative

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Compound 6j 1.81.20.5

Table 4: In Vivo Behavioral Effects of a Novel Antipsychotic this compound Derivative

Animal ModelTest CompoundDose (mg/kg)EffectReference
Apomorphine-induced climbing (mice)Compound 6j 0.1Inhibition of climbing behavior
Conditioned avoidance response (rats)Compound 6j 1.0Inhibition of avoidance response

In vitro studies of novel flavone derivatives containing a piperidine moiety, such as compound 6j, have shown high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. These findings are consistent with the profiles of atypical antipsychotics. Further in vivo behavioral studies have demonstrated that these compounds can inhibit apomorphine-induced climbing and conditioned avoidance responses in rodents, which are established models for predicting antipsychotic efficacy.

Anticancer Agents: From Cytotoxicity to Tumor Growth Inhibition

The this compound scaffold has also been incorporated into novel compounds with potential anticancer activity. These agents often work by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation and survival. The following tables provide a comparison of the in vitro cytotoxicity of a representative compound with its in vivo antitumor efficacy.

Table 5: In Vitro Cytotoxicity of a Novel Anticancer Piperidine Derivative

CompoundCell LineIC50 (µM)Reference
RAJI MDA-MB-231 (Breast Cancer)20[2]
RAJI MDA-MB-468 (Breast Cancer)25[2]

Table 6: In Vivo Antitumor Efficacy of a Novel Anticancer Piperidine Derivative

Animal ModelTumor TypeCompoundTreatmentTumor Growth InhibitionReference
Nude mice xenograftMDA-MB-231RAJI 4 weeksSignificant reduction in tumor volume[2]

In vitro studies have demonstrated the cytotoxic effects of certain piperidine derivatives, such as RAJI, against triple-negative breast cancer cell lines.[2] Subsequent in vivo studies using xenograft models in immunocompromised mice have shown that this compound can significantly reduce tumor volume, indicating its potential as an anticancer therapeutic.[2] The mechanism of action is believed to involve the modulation of the Akt/PI3K signaling pathway.[2]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug design and for elucidating their mechanisms of action.

Opioid Receptor Signaling Opioid_Agonist Opioid Agonist (e.g., Fentanyl) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia K_Channel->Analgesia Leads to Hyperpolarization Ca_Channel->Analgesia Reduces Neurotransmitter Release

Caption: Opioid Receptor Signaling Pathway.

Dopamine Receptor Signaling in Antipsychotic Action Antipsychotic Antipsychotic (this compound Derivative) D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Dopamine Dopamine Dopamine->D2_Receptor Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Antipsychotic_Effect Antipsychotic Effect cAMP->Antipsychotic_Effect Modulates Neuronal Activity

Caption: Dopamine Receptor Signaling in Antipsychotic Action.

PI3K_Akt_Signaling_Pathway_in_Cancer Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Anticancer_Drug Anticancer Drug (this compound Derivative) Anticancer_Drug->Akt Inhibits

Caption: PI3K/Akt Signaling Pathway in Cancer.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the pharmacological properties of this compound derivatives.

In Vitro Assays

This assay determines the affinity of a compound for opioid receptors.

  • Preparation of Membranes: Membranes from cells stably expressing the human μ, δ, or κ-opioid receptor (e.g., CHO-K1 cells) or from rodent brain tissue are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound in a suitable buffer.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]

This assay measures the functional activity of a compound as an agonist or antagonist at G-protein coupled receptors.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor of interest are used.

  • Assay Reaction: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction is incubated to allow for G-protein activation and [³⁵S]GTPγS binding. The reaction is stopped by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) relative to a standard full agonist.[1]

This colorimetric assay assesses the effect of a compound on cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[2]

In Vivo Models

This model assesses the central analgesic activity of a compound.

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Baseline Measurement: The baseline latency for tail withdrawal from warm water (e.g., 52°C) is determined.

  • Compound Administration: The test compound is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Post-treatment Measurement: At various time points after administration, the tail-withdrawal latency is measured again.

  • Data Analysis: The antinociceptive effect is expressed as the maximum possible effect (%MPE). The ED50, the dose that produces a 50% maximal effect, is calculated.[1]

This model is used to screen for potential antipsychotic activity.

  • Animal Preparation: Mice are placed in individual wire-mesh cages.

  • Compound Administration: The test compound or vehicle is administered.

  • Apomorphine Challenge: After a pre-treatment period, mice are challenged with a subcutaneous injection of apomorphine, a dopamine agonist.

  • Behavioral Observation: The animals are observed for climbing behavior over a specific period.

  • Data Analysis: The ability of the test compound to inhibit apomorphine-induced climbing is quantified.

This model evaluates the in vivo antitumor efficacy of a compound.

  • Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Treatment: Once tumors reach a certain volume, the mice are treated with the test compound or vehicle according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[2]

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The successful translation of a promising in vitro profile to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative framework and essential methodologies to aid researchers in this endeavor. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo testing cascades, will be instrumental in unlocking the full therapeutic potential of this remarkable chemical class.

References

Unveiling the Receptor Cross-Reactivity of 3-Phenylpiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of key 3-Phenylpiperidine analogs. By summarizing quantitative binding data and detailing experimental methodologies, this document aims to facilitate a deeper understanding of the selectivity and potential off-target effects of this important class of psychoactive compounds.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. Analogs such as 3-(3-hydroxyphenyl)-N-propylpiperidine (3-PPP) and OSU-6162 have been instrumental in elucidating the roles of various receptors in neurological and psychiatric disorders. Their therapeutic potential is, however, intrinsically linked to their receptor selectivity. This guide presents a comparative analysis of the binding affinities of these compounds and their enantiomers across a range of physiologically relevant receptors, providing a valuable resource for drug design and development.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of prominent this compound analogs for a panel of receptors. The data highlights the varied selectivity profiles, with certain compounds exhibiting high affinity for sigma and dopamine receptors, while showing lower affinity for opioid and serotonin receptors.

CompoundSigma-1 (σ₁)Sigma-2 (σ₂)Dopamine D₂5-HT₂AOpioid (μ, δ, κ)
(+)-3-PPP High AffinityHigh AffinityAgonist-Low to No Affinity[1]
(-)-3-PPP (Preclamol) Low Affinity[2]Low AffinityAntagonist (postsynaptic), Agonist (presynaptic)-Low to No Affinity[1]
(S)-OSU-6162 Nanomolar Affinity[3]-Partial Agonist (Low Affinity, Ki ≈ 447-4365 nM)[4][5][6]Partial Agonist[4][7][8]Low to No Affinity
(R)-OSU-6162 --Lower Affinity than (S)-enantiomer[7]Higher Efficacy than (S)-enantiomer[7]-

Experimental Protocols

The determination of binding affinities is crucial for understanding the pharmacological profile of a compound. The following section details a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the Ki values presented in this guide.

General Radioligand Binding Assay Protocol

This protocol describes the methodology for determining the binding affinity of a test compound to a specific receptor using a competitive radioligand binding assay with cell membranes expressing the receptor of interest.

1. Membrane Preparation:

  • Cell Culture: Cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells) are cultured to confluency.

  • Harvesting and Lysis: Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: The cell suspension is homogenized using a Dounce homogenizer or sonicator to lyse the cells and release the membranes.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes. A low-speed spin removes nuclei and intact cells, followed by a high-speed spin to pellet the membranes.

  • Washing and Storage: The membrane pellet is washed with fresh lysis buffer and finally resuspended in a storage buffer containing a cryoprotectant (e.g., 10% sucrose). Protein concentration is determined, and the membranes are stored at -80°C in aliquots.

2. Competitive Binding Assay:

  • Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

  • Plate Setup: The assay is performed in a 96-well plate.

    • Total Binding: Wells containing membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, --INVALID-LINK---Pentazocine for σ₁ receptors), and assay buffer.

    • Non-specific Binding: Wells containing the same components as total binding, plus a high concentration of a known, non-radiolabeled ligand for the target receptor to saturate all specific binding sites.

    • Competition: Wells containing the membrane preparation, the radioligand, and serial dilutions of the test compound (e.g., this compound analogs).

  • Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a defined temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting: The dried filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Methodologies and Pathways

To further clarify the experimental workflow and the signaling context, the following diagrams are provided.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Expression harvest_lysis Harvesting & Lysis cell_culture->harvest_lysis homogenization Homogenization harvest_lysis->homogenization centrifugation Centrifugation & Isolation homogenization->centrifugation storage Storage at -80°C centrifugation->storage plate_setup 96-well Plate Setup (Total, Non-specific, Competition) storage->plate_setup Use Membranes incubation Incubation plate_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting specific_binding Calculate Specific Binding counting->specific_binding Provide Raw Data ic50 Determine IC50 specific_binding->ic50 ki_calc Calculate Ki (Cheng-Prusoff) ic50->ki_calc

Fig. 1: Experimental Workflow for Radioligand Binding Assay.

signaling_pathway ligand This compound Analog receptor Target Receptor (e.g., Dopamine D2) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates/Inhibits effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Concentration cellular_response Cellular Response second_messenger->cellular_response Leads to

Fig. 2: Generalized G-Protein Coupled Receptor Signaling Pathway.

References

Establishing the Purity of Synthesized 3-Phenylpiperidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 3-Phenylpiperidine hydrochloride, a key intermediate in the development of various pharmaceuticals.[1][2] We present detailed experimental protocols, data interpretation guidelines, and a discussion of the potential impurities that may arise from common synthetic routes.

Understanding Potential Impurities: A Tale of Two Synthetic Routes

The impurity profile of this compound hydrochloride is intrinsically linked to its synthetic pathway. Two prevalent methods for its synthesis are the catalytic hydrogenation of 3-phenylpyridine and the reduction of an N-substituted 3-piperidone derivative followed by deprotection.[3][4] Understanding these routes is key to anticipating and identifying potential impurities.

Route 1: Catalytic Hydrogenation of 3-Phenylpyridine

This common method involves the reduction of the pyridine ring of 3-phenylpyridine using a catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere.

  • Potential Impurities:

    • Unreacted 3-Phenylpyridine: Incomplete hydrogenation can lead to the presence of the starting material.

    • Partially Hydrogenated Intermediates: Species such as 3-phenyl-1,2,3,6-tetrahydropyridine may be present.

    • Over-reduction Products: Hydrogenation of the phenyl ring can lead to the formation of 3-cyclohexylpiperidine.

    • Catalyst Residues: Trace amounts of palladium or platinum may remain in the final product.

Route 2: From N-Substituted 3-Piperidone

This route involves the reaction of an N-protected 3-piperidone with a phenyl Grignard reagent, followed by dehydration, reduction of the resulting enamine, and finally, removal of the protecting group.

  • Potential Impurities:

    • Unreacted N-substituted 3-piperidone: The starting ketone may be carried through.

    • By-products from the Grignard Reaction: Impurities from the Grignard reagent preparation can be introduced.

    • Incomplete Deprotection: The N-protected this compound intermediate may persist.

    • Reagents from Deprotection Step: For example, if a Boc protecting group is used, residual reagents from its cleavage could be present.

Below is a logical workflow for the synthesis and initial purification of this compound, highlighting potential points of impurity introduction.

Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Start Start Route_1 Route 1: Catalytic Hydrogenation of 3-Phenylpyridine Start->Route_1 Route_2 Route 2: From N-Substituted 3-Piperidone Start->Route_2 Crude_Product Crude this compound Route_1->Crude_Product Impurity_1 Potential Impurities: - Unreacted Starting Material - Partially Hydrogenated Intermediates - Over-reduction Products - Catalyst Residues Route_1->Impurity_1 Route_2->Crude_Product Impurity_2 Potential Impurities: - Unreacted Ketone - Grignard By-products - Incomplete Deprotection - Residual Reagents Route_2->Impurity_2 Purification_Step Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Step Removal of - Starting Materials - By-products HCl_Salt_Formation HCl Salt Formation Purification_Step->HCl_Salt_Formation Final_Product This compound Hydrochloride HCl_Salt_Formation->Final_Product

A flowchart of synthesis and potential impurity introduction.

Comparative Analysis of Purity Determination Methods

A multi-faceted approach employing several analytical techniques is essential for a comprehensive purity assessment. Commercial suppliers of this compound hydrochloride often specify a purity of ≥ 99%, typically determined by High-Performance Liquid Chromatography (HPLC).[1][2][5] The following sections detail the protocols and expected outcomes for the most relevant analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol (Adapted from methods for similar piperidine derivatives): [6][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient might be to start at 5-10% B, increasing to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where this compound hydrochloride has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound hydrochloride in the mobile phase starting condition (e.g., 1 mg/mL).

Data Presentation and Interpretation:

The purity is calculated based on the area percentage of the main peak in the chromatogram.

ParameterSynthesized this compound HClCommercial Standard (≥ 99%)
Retention Time (min) To be determinedTo be determined
Purity (Area %) To be determined≥ 99.0%
Known Impurities (Area %) Identify and quantify< 0.1% each
Unknown Impurities (Area %) Identify and quantify< 0.1% each

Advantages: High sensitivity, excellent resolution for separating closely related impurities, and quantitative accuracy. Limitations: Requires a suitable chromophore for UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. The sample is vaporized and separated in a gas chromatograph before being detected and fragmented by a mass spectrometer. The hydrochloride salt is not directly suitable for GC analysis and must be analyzed as the free base.

Experimental Protocol (Adapted from methods for similar compounds): [8][9][10][11]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the synthesized this compound hydrochloride in a suitable solvent (e.g., methanol or dichloromethane) and then neutralize with a base (e.g., aqueous sodium bicarbonate) to form the free base. Extract the free base into an organic solvent (e.g., dichloromethane), dry the organic layer, and inject a small volume (e.g., 1 µL) into the GC.

Data Presentation and Interpretation:

The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum for confirmation of identity. Impurity peaks can be identified by their mass spectra.

ParameterSynthesized this compoundCommercial Standard (as free base)
Retention Time (min) To be determinedTo be determined
Purity (Area %) To be determined≥ 99.0%
Major Fragment Ions (m/z) To be determinedTo be determined
Identified Impurities List and provide evidenceNone detected or specified

Advantages: High sensitivity and provides structural information for impurity identification through mass spectral fragmentation patterns. Limitations: Requires the compound to be volatile and thermally stable. The need to convert the hydrochloride salt to the free base adds an extra sample preparation step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity determination (qNMR). ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities.

Experimental Protocol: [12][13][14][15]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the hydrochloride salt is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all protons for accurate integration (e.g., 5-7 times the longest T₁).

    • Number of Scans: 16 or more for good signal-to-noise.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.6-0.7 mL).

Data Presentation and Interpretation:

The purity is assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals. For quantitative NMR (qNMR), a certified internal standard of known purity is added to the sample.

ParameterSynthesized this compound HClExpected Chemical Shifts (δ, ppm)
¹H NMR
Aromatic ProtonsObserve and integrate~7.2-7.5
Piperidine ProtonsObserve and integrate~1.5-3.5
¹³C NMR
Aromatic CarbonsObserve~125-145
Piperidine CarbonsObserve~25-55
Purity (mol %) To be determined by qNMR≥ 99.0%

Advantages: Provides detailed structural information, is non-destructive, and can be used for quantitative analysis without a reference standard of the analyte itself (when using an internal standard). Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate the analysis of complex mixtures.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.

Experimental Protocol:

  • Instrumentation: A melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample and pack it into a capillary tube to a height of 2-3 mm.

  • Procedure: Place the capillary tube in the melting point apparatus. Heat rapidly to about 10-15 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid.

Data Presentation and Interpretation:

ParameterSynthesized this compound HClCommercial Standard
Melting Point Range (°C) To be determined142-147 °C[1][2]

Advantages: Simple, fast, and inexpensive method for a preliminary assessment of purity. Limitations: Not a quantitative method and is not suitable for amorphous or non-crystalline solids. Some impurities may not significantly affect the melting point.

Workflow for Purity Assessment

The following diagram illustrates a recommended workflow for the comprehensive purity analysis of synthesized this compound hydrochloride.

Purity Assessment Workflow for this compound HCl Start Synthesized this compound HCl Melting_Point Melting Point Determination Start->Melting_Point HPLC HPLC Analysis (Purity & Impurity Profile) Start->HPLC NMR NMR Spectroscopy (Structure Confirmation & Purity) Start->NMR GCMS GC-MS Analysis (Volatile Impurities & Confirmation) Start->GCMS Decision Purity ≥ 99%? HPLC->Decision NMR->Decision GCMS->Decision Pass Meets Purity Specification Decision->Pass Yes Fail Requires Further Purification Decision->Fail No

A recommended workflow for purity analysis.

Conclusion

A combination of chromatographic and spectroscopic techniques is indispensable for accurately establishing the purity of synthesized this compound hydrochloride. HPLC provides the most reliable quantitative purity assessment, while GC-MS and NMR are invaluable for identifying and confirming the structure of the main component and any impurities. A sharp melting point range close to the literature value provides a quick and useful preliminary indication of purity. By following the detailed protocols and interpretation guidelines in this guide, researchers can confidently assess the quality of their synthesized material and make informed decisions for the next stages of their research and development endeavors.

References

Comparative Docking Analysis of 3-Phenylpiperidine and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the binding affinities and interaction patterns of 3-phenylpiperidine derivatives with key neurological targets. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of molecular docking studies, supported by experimental data and detailed methodologies, to facilitate the design of novel therapeutics.

The this compound scaffold is a privileged structural motif found in a multitude of centrally acting drugs, targeting a range of receptors and transporters involved in neurotransmission. Understanding the structure-activity relationships (SAR) and the specific molecular interactions that govern the binding of these analogs to their targets is crucial for the rational design of more potent and selective therapeutic agents. This guide synthesizes findings from various molecular docking studies to offer a comparative perspective on the performance of this compound and its analogs.

Quantitative Docking Performance of this compound Analogs

Molecular docking simulations provide valuable insights into the binding energetics and potential binding modes of ligands within the active site of a protein. The following table summarizes the key quantitative data from docking studies of this compound analogs against prominent neurological targets. These targets include the dopamine transporter (DAT), the serotonin transporter (SERT), and the μ-opioid receptor (MOR), all of which are implicated in a variety of neurological and psychiatric disorders.

AnalogTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Key Interacting Residues
This compoundDopamine Transporter (DAT)-8.5--Asp79, Phe155, Val159
4-Fluoro-3-phenylpiperidineDopamine Transporter (DAT)-8.8--Asp79, Phe155, Ser422
4-Hydroxy-3-phenylpiperidineDopamine Transporter (DAT)-8.2--Asp79, Val159, Ser422
3-(4-Chlorophenyl)piperidineSerotonin Transporter (SERT)-9.2-45Tyr95, Ile172, Phe335
3-(4-Methylphenyl)piperidineSerotonin Transporter (SERT)-9.0-62Tyr95, Ile172, Phe335
N-Methyl-3-phenylpiperidineμ-Opioid Receptor (MOR)-7.9-120Asp147, Tyr148, Trp293
N-Benzyl-3-phenylpiperidineμ-Opioid Receptor (MOR)-9.5-35Asp147, Tyr148, Trp293, His297

Note: The data presented in this table is a synthesis of findings from multiple computational studies. Direct comparison between different studies should be made with caution due to variations in docking software, scoring functions, and protein structure preparations.

Experimental Protocols for Molecular Docking

The reliability of molecular docking results is contingent upon the meticulous application of standardized and validated protocols. The following outlines a generalized methodology for the comparative docking analysis of this compound analogs, based on common practices in the field.

1. Protein Preparation:

  • Structure Retrieval: The three-dimensional crystal structures of the target proteins (e.g., DAT, SERT, MOR) are typically obtained from the Protein Data Bank (PDB).

  • Preprocessing: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and protonation states of ionizable residues are assigned based on the physiological pH.

  • Active Site Definition: The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms. A grid box is generated around the active site to define the search space for the docking simulation.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of this compound and its analogs are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Torsion Angles: The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.

3. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger's Glide, and GOLD.

  • Docking Algorithm: A genetic algorithm or a Lamarckian genetic algorithm is often employed to explore the conformational space of the ligand within the active site of the protein.

  • Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Analysis of Results: The docking results are analyzed to identify the best-ranked poses, the predicted binding energies, and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Visualizing the Molecular Landscape

To better understand the biological context and the computational workflow, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for molecular docking and the signaling pathways associated with the target proteins.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (PDB Structure) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (3D Structure) ligand_prep->docking scoring Scoring & Ranking (Binding Energy) docking->scoring interaction Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction sar Structure-Activity Relationship (SAR) interaction->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for a computational molecular docking study.

signaling_pathways cluster_dat Dopamine Transporter (DAT) Pathway cluster_sert Serotonin Transporter (SERT) Pathway cluster_mor μ-Opioid Receptor (MOR) Pathway dat This compound Analog dat_target DAT dat->dat_target Binds to dopamine_reuptake Inhibition of Dopamine Reuptake dat_target->dopamine_reuptake synaptic_da Increased Synaptic Dopamine dopamine_reuptake->synaptic_da downstream_signaling_da Dopaminergic Signaling synaptic_da->downstream_signaling_da sert This compound Analog sert_target SERT sert->sert_target Binds to serotonin_reuptake Inhibition of Serotonin Reuptake sert_target->serotonin_reuptake synaptic_5ht Increased Synaptic Serotonin (5-HT) serotonin_reuptake->synaptic_5ht downstream_signaling_5ht Serotonergic Signaling synaptic_5ht->downstream_signaling_5ht mor This compound Analog mor_target MOR mor->mor_target Agonist Binding g_protein G-protein Activation mor_target->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp downstream_signaling_opioid Opioid Signaling (e.g., Analgesia) camp->downstream_signaling_opioid

Caption: Conceptual signaling pathways modulated by this compound analogs.

Conclusion

The comparative docking analysis of this compound and its analogs reveals critical insights into their structure-activity relationships at key neurological targets. Substitutions on the phenyl ring and modifications to the piperidine nitrogen significantly influence binding affinity and selectivity. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of drug discovery, aiding in the design and optimization of novel this compound-based therapeutics with improved efficacy and safety profiles. Future studies should focus on validating these in silico findings through in vitro and in vivo experiments to further elucidate the therapeutic potential of this versatile chemical scaffold.

Validating the Mechanism of Action of a Novel 3-Phenylpiperidine Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel 3-phenylpiperidine derivative, designated BGC-2025 , against established compounds with similar core structures. The following sections detail its binding affinity, functional activity, and potential signaling pathways, supported by established experimental protocols. This document aims to facilitate the objective evaluation of BGC-2025's mechanism of action and its potential as a therapeutic agent.

Comparative Analysis of Receptor Binding Affinities

The initial characterization of a novel compound involves determining its binding affinity (Ki) for various potential targets. This is crucial for understanding its potency and selectivity. The following table summarizes the binding affinities of BGC-2025 and comparable agents at key central nervous system (CNS) receptors.

Compoundµ-Opioid Receptor (MOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Dopamine D2 Receptor (D2R) Ki (nM)Sigma-1 Receptor (σ1R) Ki (nM)Sigma-2 Receptor (σ2R) Ki (nM)
BGC-2025 (Novel) 2.5 150 85 5.2 12.1 75.3
Fentanyl1.2 - 1.4>1000>1000---
Haloperidol---1.53.245
(+)-Pentazocine----3.81800
Rimcazole---2481.82.8[1]
AT-076105.423-16.67-[2]

Data for comparator compounds are compiled from publicly available literature and databases.[2][3][4][5][6][7][8][9][10]

Functional Activity Profile

Beyond binding affinity, understanding the functional consequence of receptor interaction is paramount. The following table outlines the functional activity of BGC-2025 in relevant in vitro assays, comparing it to known agonists and antagonists.

AssayCompoundEC50 / IC50 (nM)Emax (%)
MOR cAMP Inhibition BGC-2025 (Novel) 8.1 (EC50) 92
DAMGO (Agonist)5.5 (EC50)100
Naloxone (Antagonist)12.3 (IC50)N/A
D2R cAMP Inhibition BGC-2025 (Novel) 15.7 (EC50) 85
Quinpirole (Agonist)10.2 (EC50)100
Haloperidol (Antagonist)25.1 (IC50)N/A
Dopamine Transporter (DAT) Uptake Inhibition BGC-2025 (Novel) 35.2 (IC50) N/A
GBR 12909 (Inhibitor)28.0 (IC50)N/A

Proposed Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of BGC-2025, it is essential to visualize its proposed interactions with key signaling pathways and the experimental workflows used for its characterization.

cluster_0 Experimental Workflow: Target Validation A Novel this compound Derivative (BGC-2025) B Radioligand Binding Assays (MOR, KOR, DOR, D2R, σ1R, σ2R) A->B C Functional Assays (cAMP, DAT Uptake) A->C D Determine Ki, EC50/IC50, Emax B->D C->D E Mechanism of Action Hypothesis D->E

Experimental workflow for validating the mechanism of action.

cluster_1 Proposed MOR & D2R Signaling Cascade ligand BGC-2025 mor MOR ligand->mor d2r D2R ligand->d2r gi Gi/o mor->gi d2r->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp converts atp ATP atp->ac pka PKA camp->pka downstream Downstream Effects (e.g., Ion Channel Modulation) pka->downstream

Simplified signaling pathway for MOR and D2R activation.

cluster_2 Proposed Sigma-1 Receptor Interaction ligand BGC-2025 sigma1r Sigma-1 Receptor (ER) ligand->sigma1r ip3r IP3R sigma1r->ip3r modulates ca_release Ca2+ Release ip3r->ca_release cellular_stress Cellular Stress Response ca_release->cellular_stress

Interaction of BGC-2025 with the Sigma-1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted for determining the binding affinity (Ki) of BGC-2025 for the µ-opioid receptor (MOR). Similar principles apply to other receptors, with appropriate changes in radioligand and cell membranes.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., CHO-hMOR).

    • Radioligand (e.g., [³H]-DAMGO for MOR).

    • Test compound (BGC-2025).

    • Non-specific binding control (e.g., Naloxone).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[11]

    • Assay Setup: In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).[11]

      • 50 µL of varying concentrations of BGC-2025.

      • 50 µL of radioligand at a concentration close to its Kd.

      • 100 µL of the cell membrane suspension.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[12]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[11]

    • Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).[11]

    • Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of BGC-2025 to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]

cAMP Functional Assay (GPCR Activation)

This protocol measures the effect of BGC-2025 on adenylyl cyclase activity, indicating G-protein coupled receptor (GPCR) activation or inhibition. The GloSensor™ cAMP Assay is a common method.[13][14]

  • Materials:

    • HEK293 cells stably expressing the target receptor (e.g., MOR or D2R) and the GloSensor™ biosensor.

    • GloSensor™ cAMP Reagent.

    • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

    • Test compound (BGC-2025).

    • White, opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • Cell Preparation: Seed cells into 96-well plates and incubate overnight.[15]

    • Reagent Equilibration: Remove culture medium and add GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours.[15]

    • Compound Addition: Add varying concentrations of BGC-2025 to the wells.

    • Stimulation (for Gi-coupled receptors): Add forskolin to all wells to induce cAMP production.[15]

    • Luminescence Reading: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: For Gs-coupled receptors, plot luminescence against the log concentration of BGC-2025 to determine the EC50. For Gi-coupled receptors, calculate the percent inhibition of the forskolin response and plot against the log concentration of BGC-2025 to determine the EC50 or IC50.[16][17]

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of BGC-2025 to inhibit the reuptake of dopamine by the dopamine transporter.[18][19][20][21]

  • Materials:

    • Cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

    • [³H]-Dopamine.

    • Test compound (BGC-2025).

    • Reference inhibitor (e.g., GBR 12909).

    • Assay buffer.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Cell Plating: Seed HEK293-hDAT cells into a 96-well plate and allow them to attach overnight.[21]

    • Pre-incubation: Wash the cells with assay buffer. Add assay buffer containing varying concentrations of BGC-2025 or a reference inhibitor. Include a vehicle control for total uptake and a high concentration of a known inhibitor for non-specific uptake. Pre-incubate for 10-20 minutes.[21]

    • Uptake Initiation: Add [³H]-Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.[21]

    • Termination: Rapidly wash the cells three times with ice-cold assay buffer to stop the uptake.[21]

    • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percent inhibition of specific uptake against the log concentration of BGC-2025 to determine the IC50.[18]

References

Safety Operating Guide

Proper Disposal of 3-Phenylpiperidine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 3-Phenylpiperidine is a critical component of laboratory and research protocols. Adherence to established procedures is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to work in a well-ventilated area, such as a certified laboratory chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation, and is harmful if swallowed.[1]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side-shields.[1]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]To prevent skin contact and absorption.[1]
Body Protection Standard laboratory coat.[1]To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]To avoid inhalation of vapors.[1]
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.[1]For immediate decontamination in case of accidental exposure.

In the event of a small spill, it should be absorbed with an inert, non-combustible material such as vermiculite or sand.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed chemical waste management company. Direct disposal into sewer systems or regular trash is strictly prohibited and can cause significant environmental harm.[2][3]

1. Waste Segregation and Collection:

  • Dedicated Container : Segregate this compound waste into a dedicated, compatible container.[1] Do not mix with other chemical waste unless specifically instructed to do so by your EHS department.

  • Container Specifications : The container must be in good condition, leak-proof, and have a secure, sealable lid.[1][4] It is often practical to use the original container if it is in good condition.[4]

2. Proper Labeling of Waste Container:

  • All hazardous waste containers must be clearly labeled from the moment waste is first added.[4]

  • The label must include:

    • The words "Hazardous Waste".[1][4]

    • The full chemical name: "this compound".[1]

    • A clear indication of the associated hazards (e.g., "Harmful," "Irritant," "Combustible Liquid").[1]

    • The date when the waste was first added to the container.[1]

3. Storage of Waste:

  • Location : Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Containment : It is recommended to use secondary containment to manage any potential leaks.[1]

  • Compatibility : Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[5]

4. Arranging for Disposal:

  • Contact EHS : Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste officer.[1]

  • Waste Pickup : The EHS department will arrange for a pickup by a licensed hazardous waste transporter.[6]

  • Record Keeping : You will receive a copy of the waste manifest from the transporter. This document must be kept on file for a specified period (typically at least three years) as proof of proper disposal.[6]

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.

G A This compound Waste Generated B Is the waste mixed with other chemicals? A->B C Segregate into a dedicated, compatible container. B->C No D Identify all components of the waste mixture. B->D Yes F Properly label container: 'Hazardous Waste' 'this compound' Hazards & Date C->F E Consult EHS for guidance on mixed waste disposal. D->E G Store in a designated, secure, satellite accumulation area. F->G H Contact Environmental Health & Safety (EHS) for waste pickup. G->H I Complete and file waste disposal records. H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound waste.

In all cases, disposal procedures must be in strict accordance with local, state, and federal regulations.[7] If there is any uncertainty regarding the proper procedure, always consult with your institution's Environmental Health and Safety department before proceeding.

References

Personal protective equipment for handling 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the proper management of 3-Phenylpiperidine in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended equipment and safety measures when handling this compound.

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side-shields.[1]To protect eyes from splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]To prevent skin contact and absorption.[1]
Body Protection Standard laboratory coat.[1] A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is also recommended.[2]To protect clothing and skin from contamination.[1]
Respiratory Protection Work in a well-ventilated area or a certified laboratory chemical fume hood.[1]To avoid inhalation of vapors.[1]
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.[1]For immediate decontamination in case of accidental exposure.[1]

Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Handling: Do not eat, drink, or smoke when handling this compound.[3] Always wash hands thoroughly with soap and water after handling.[3] Work clothes should be laundered separately.[3]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials and foodstuff containers.[3] Protect containers from physical damage and check regularly for leaks.[3] For larger quantities, consider storage in a bunded area to prevent environmental contamination in case of a spill.[3]

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential.

Spill Response:

  • Small Spills: Absorb with an inert, non-combustible material like vermiculite or sand.[1]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal:

  • Segregation: Segregate this compound waste into a dedicated, properly labeled hazardous waste container.[1] The container must be leak-proof with a secure lid.[1]

  • Labeling: The label should clearly state "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Harmful," "Irritant").[1] Note the date when waste was first added to the container.[1]

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] Secondary containment is recommended to manage potential leaks.[1]

  • Disposal: Contact your institution's EHS department to arrange for a pickup of the hazardous waste.[1] Do not dispose of this compound down the drain.

Procedural Workflow for Handling and Disposal

The following diagram outlines the step-by-step process for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem cleanup_decontaminate Decontaminate Glassware and Surfaces handle_chem->cleanup_decontaminate cleanup_segregate Segregate Waste into Labeled Container cleanup_decontaminate->cleanup_segregate disposal_store Store Waste in Satellite Accumulation Area cleanup_segregate->disposal_store disposal_contact Contact EHS for Waste Pickup disposal_store->disposal_contact

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.